molecular formula C8H6F2O3 B1330615 2,4-Difluoromandelic acid CAS No. 132741-30-1

2,4-Difluoromandelic acid

Cat. No.: B1330615
CAS No.: 132741-30-1
M. Wt: 188.13 g/mol
InChI Key: RRRQFGNNRJHLNV-UHFFFAOYSA-N
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Description

2,4-Difluoromandelic acid (CAS 132741-30-1) is a high-purity fluorinated organic compound supplied as a white to off-white solid with a melting point of 122-124°C and a molecular weight of 188.13 g/mol . This compound is a derivative of mandelic acid, an alpha-hydroxy acid known for its role as a versatile synthetic intermediate in the preparation of pharmaceuticals and other fine chemicals . The strategic incorporation of fluorine atoms at the 2 and 4 positions of the phenyl ring alters the molecule's electronic properties and steric profile, making it a valuable building block in medicinal chemistry and organic synthesis. Researchers utilize this compound in the development of novel active compounds, where it can serve as a precursor for more complex, functionally rich molecules . Its structure is particularly relevant in the synthesis of ligands and chiral auxiliaries, with applications noted in advanced chemical reactions such as matched and mismatched Diels–Alder reactions under double asymmetric induction . As a mandelic acid derivative, it shares characteristics with related compounds used in the synthesis of pharmaceutical substances, including antibiotics and non-steroidal anti-inflammatory drugs . This product is intended for research and development purposes in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use. Handle with appropriate precautions, as it may cause skin and eye irritation and respiratory irritation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-difluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRQFGNNRJHLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343276
Record name 2,4-Difluoromandelic acid
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Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132741-30-1
Record name 2,4-Difluoromandelic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 132741-30-1
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Foundational & Exploratory

An In-depth Technical Guide to 2,4-Difluoromandelic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoromandelic acid, a fluorinated derivative of mandelic acid, is a chiral α-hydroxy carboxylic acid of significant interest in the pharmaceutical and chemical industries. The strategic incorporation of fluorine atoms onto the phenyl ring imparts unique electronic properties, enhancing its utility as a versatile building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for professionals in research and drug development.

Chemical Properties and Structure

This compound is a white crystalline solid. The presence of two electron-withdrawing fluorine atoms at the 2 and 4 positions of the phenyl ring significantly influences its acidity and reactivity compared to the parent mandelic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.13 g/mol [1]
Melting Point 220-221 °C[2]
Boiling Point 306.464 °C at 760 mmHg (Predicted)[2]
pKa 3.06 ± 0.10 (Predicted)[2]
Appearance White Solid[3]
Solubility Soluble in polar organic solvents.General Knowledge
Structural Information

The chemical structure of this compound is characterized by a phenyl ring substituted with two fluorine atoms, a hydroxyl group, and a carboxylic acid group, with a chiral center at the α-carbon.

IdentifierString
SMILES C1=CC(=C(C=C1F)F)C(C(=O)O)O
InChI InChI=1S/C8H6F2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13)

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

The synthesis of this compound typically proceeds through a two-step process starting from 2,4-difluorobenzaldehyde: 1) formation of the corresponding cyanohydrin (mandelonitrile derivative), followed by 2) acid-catalyzed hydrolysis.

Step 1: Synthesis of 2-(2,4-Difluorophenyl)-2-hydroxyacetonitrile (2,4-Difluoromandelonitrile)

  • Materials: 2,4-Difluorobenzaldehyde, Sodium Cyanide (NaCN), Sodium Bisulfite (NaHSO₃), Ice, Benzene.

  • Procedure:

    • In a wide-mouthed glass jar equipped with a mechanical stirrer, dissolve sodium cyanide in water.

    • Add 2,4-difluorobenzaldehyde to the solution.

    • While stirring, slowly add a saturated solution of sodium bisulfite.

    • During the addition, add cracked ice to maintain a low temperature.

    • Separate the resulting oily layer of 2,4-difluoromandelonitrile using a separatory funnel.

    • Extract the aqueous layer with benzene, evaporate the benzene, and combine the residual nitrile with the main portion.

Step 2: Hydrolysis to this compound

  • Materials: 2,4-Difluoromandelonitrile, Concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • Place the crude 2,4-difluoromandelonitrile in an evaporating dish and add concentrated hydrochloric acid.

    • Allow the hydrolysis to proceed in a cold environment for approximately 12 hours.

    • Heat the mixture on a steam bath to remove water and excess HCl.

    • Cool the mixture to precipitate a mixture of this compound and ammonium chloride.

    • Collect the solid by filtration.

Purification by Recrystallization

Purification of the crude this compound is essential to remove impurities, primarily ammonium chloride.

  • Solvent Selection: A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for mandelic acid derivatives include water or a mixture of organic solvents.

  • General Procedure:

    • Dissolve the crude solid in a minimal amount of hot solvent to form a saturated solution.

    • If insoluble impurities are present, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization.

    • Collect the purified crystals by vacuum filtration.[4][5]

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]

    • Dry the crystals under vacuum.

Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

As a chiral compound, the separation of the enantiomers of this compound is often necessary for pharmaceutical applications. Chiral HPLC is a powerful analytical and preparative technique for this purpose.

  • Column: A chiral stationary phase (CSP) is required. Columns such as CHIRALPAK® IC, which is based on immobilized cellulose derivatives, have been shown to be effective for the separation of mandelic acid and its derivatives.[3][6]

  • Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary for acidic compounds.[3][6]

  • Detection: UV detection is commonly used, with the wavelength set to an absorbance maximum for the compound (e.g., around 230 nm for mandelic acid derivatives).[3]

  • General Conditions:

    • Flow Rate: Typically in the range of 0.4–1.2 mL/min.[3]

    • Temperature: Controlled column temperature, often between 15–35 °C.[3]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the α-proton, the hydroxyl proton, and the carboxylic acid proton. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms. The chemical shifts of the aromatic carbons will be significantly affected by the attached fluorine atoms, exhibiting characteristic C-F coupling constants.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the functional groups present:

  • O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 3500-2500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1750 cm⁻¹.

  • C-F stretch: Strong bands in the region of 1300-1100 cm⁻¹.

  • Aromatic C=C stretch: Bands in the 1600-1450 cm⁻¹ region.

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of various pharmaceuticals. The incorporation of fluorine atoms can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates.[8]

Role as a Pharmaceutical Intermediate

Fluorinated mandelic acid derivatives are precursors to a wide range of APIs, including those with potential applications as:

  • Anticancer agents

  • Anti-inflammatory drugs

  • Antibiotics[9]

The difluoro substitution pattern can lead to improved pharmacokinetic and pharmacodynamic profiles of the final drug molecule.

Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented in public literature, its role as a precursor implies its indirect involvement in the development of drugs that target various cellular signaling cascades. The structural motifs derived from this acid are designed to interact with specific biological targets, such as enzymes or receptors, within these pathways. The development of drugs targeting signaling pathways is a key area of research in diseases like cancer and inflammatory disorders.[10]

Mandatory Visualizations

Logical Workflow for Synthesis and Purification

G Figure 1: General workflow for the synthesis and purification of this compound. start 2,4-Difluorobenzaldehyde cyanohydrin Cyanohydrin Formation (with NaCN/NaHSO3) start->cyanohydrin hydrolysis Acid Hydrolysis (with HCl) cyanohydrin->hydrolysis crude_product Crude this compound hydrolysis->crude_product purification Recrystallization crude_product->purification pure_product Pure Racemic This compound purification->pure_product resolution Chiral Resolution (e.g., HPLC) pure_product->resolution enantiomers Enantiomerically Pure (R)- and (S)-2,4-Difluoromandelic Acid resolution->enantiomers G Figure 2: Conceptual role of this compound in a drug discovery pipeline. start This compound (Chiral Building Block) synthesis Multi-step Organic Synthesis start->synthesis library Library of Fluorinated Drug Candidates synthesis->library screening High-Throughput Screening (Target-based or Phenotypic) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization (Structure-Activity Relationship) hit->optimization preclinical Preclinical Development optimization->preclinical clinical Clinical Trials preclinical->clinical

References

An In-Depth Technical Guide to the Synthesis of 2,4-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 2,4-difluoromandelic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The document outlines key chemical reactions, presents quantitative data in a structured format, and offers detailed experimental protocols for the core synthetic steps.

Introduction

This compound is a fluorinated aromatic alpha-hydroxy acid. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical and biological properties, making it a crucial building block in the synthesis of various active pharmaceutical ingredients and other specialty chemicals. This guide focuses on the most common and practical laboratory-scale synthesis of this compound, primarily through the cyanohydrin pathway starting from 2,4-difluorobenzaldehyde.

Overview of Synthetic Pathways

The most prevalent and well-documented method for synthesizing this compound is the cyanohydrin route . This two-step process involves:

  • Formation of 2,4-Difluoromandelonitrile: The nucleophilic addition of a cyanide ion to the carbonyl group of 2,4-difluorobenzaldehyde.

  • Hydrolysis of 2,4-Difluoromandelonitrile: The conversion of the nitrile group to a carboxylic acid, yielding the final product.

An alternative, though less commonly detailed for this specific compound, involves the reduction of a 2,4-difluorophenylglyoxylic acid intermediate. This guide will focus on the cyanohydrin pathway due to the availability of procedural concepts in the scientific literature.

Synthesis via the Cyanohydrin Pathway

This pathway commences with the readily available 2,4-difluorobenzaldehyde. A general overview of the reaction sequence is depicted below.

SynthesisPathway 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde 2,4-Difluoromandelonitrile 2,4-Difluoromandelonitrile 2,4-Difluorobenzaldehyde->2,4-Difluoromandelonitrile + CN⁻ This compound This compound 2,4-Difluoromandelonitrile->this compound Hydrolysis (H₃O⁺)

Caption: Cyanohydrin pathway for this compound synthesis.

Step 1: Synthesis of 2,4-Difluoromandelonitrile

The initial step involves the formation of the cyanohydrin intermediate, 2,4-difluoromandelonitrile, from 2,4-difluorobenzaldehyde. The use of trimethylsilyl cyanide (TMSCN) is a common and safer alternative to hydrogen cyanide gas.

Experimental Protocol:

  • Materials:

    • 2,4-Difluorobenzaldehyde

    • Trimethylsilyl cyanide (TMSCN)

    • Zinc iodide (ZnI₂) or another suitable Lewis acid catalyst

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Hydrochloric acid (HCl), aqueous solution

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of zinc iodide (e.g., 0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add trimethylsilyl cyanide (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for several hours (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a dilute aqueous solution of hydrochloric acid.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 2,4-difluoromandelonitrile, which can often be used in the next step without further purification.

Quantitative Data:

Reactant AReactant B (Cyanide Source)CatalystSolventReaction Time (h)Temperature (°C)Yield (%)
2,4-DifluorobenzaldehydeTrimethylsilyl cyanideZnI₂Dichloromethane2 - 40 to RT>90

Note: Yields are typically high for this step but can vary based on the purity of starting materials and reaction conditions.

Step 2: Hydrolysis of 2,4-Difluoromandelonitrile to this compound

The final step is the hydrolysis of the nitrile group of 2,4-difluoromandelonitrile to a carboxylic acid. This is typically achieved under acidic conditions.

Experimental Protocol:

  • Materials:

    • Crude 2,4-difluoromandelonitrile from Step 1

    • Concentrated hydrochloric acid (HCl)

    • Water

    • Ethyl acetate

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware for reflux

  • Procedure:

    • Combine the crude 2,4-difluoromandelonitrile with a mixture of concentrated hydrochloric acid and water.

    • Heat the mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the disappearance of the starting material by TLC.

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure to yield crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Quantitative Data:

Starting MaterialReagentSolventReaction Time (h)Temperature (°C)Yield (%)
2,4-DifluoromandelonitrileConcentrated HCl / Water-4 - 8Reflux70 - 85

Note: The yield of the hydrolysis step can be influenced by the purity of the starting cyanohydrin and the reaction conditions.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound via the cyanohydrin route is summarized in the following diagram.

ExperimentalWorkflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Hydrolysis Start 2,4-Difluorobenzaldehyde in CH₂Cl₂ Add_Catalyst Add ZnI₂ Start->Add_Catalyst Cool Cool to 0°C Add_Catalyst->Cool Add_TMSCN Add TMSCN Cool->Add_TMSCN React Stir at RT Add_TMSCN->React Quench Quench with HCl (aq) React->Quench Workup1 Extract, Wash, Dry Quench->Workup1 Evaporate1 Evaporate Solvent Workup1->Evaporate1 Intermediate Crude 2,4-Difluoromandelonitrile Evaporate1->Intermediate Start_Hydrolysis Crude Intermediate Intermediate->Start_Hydrolysis Add_Acid Add conc. HCl / H₂O Start_Hydrolysis->Add_Acid Reflux Heat to Reflux Add_Acid->Reflux Cool_Down Cool to RT Reflux->Cool_Down Workup2 Extract with Ethyl Acetate, Wash, Dry Cool_Down->Workup2 Evaporate2 Evaporate Solvent Workup2->Evaporate2 Purify Recrystallize Evaporate2->Purify Final_Product Pure this compound Purify->Final_Product

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The synthesis of this compound is most practically achieved through a two-step cyanohydrin pathway starting from 2,4-difluorobenzaldehyde. This method offers high yields and utilizes readily available reagents. The provided protocols offer a solid foundation for the laboratory-scale preparation of this important fluorinated intermediate. Researchers should always adhere to strict safety protocols, particularly when handling cyanide-containing reagents and strong acids. Further optimization of reaction conditions and purification techniques may be necessary to achieve desired purity and yield for specific applications.

Physical and chemical characteristics of 2,4-Difluoromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2,4-Difluoromandelic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a fluorinated derivative of mandelic acid. The presence of two fluorine atoms on the phenyl ring significantly influences its chemical properties, making it a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1] It is often used as a chiral resolving agent for creating enantiomerically pure compounds, which is crucial for developing drugs with improved efficacy and reduced side effects.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 132741-30-1[2][3][4]
Molecular Formula C₈H₆F₂O₃[2][3]
Molecular Weight 188.13 g/mol [1][3][4]
Appearance White powder/solid[5]
Melting Point 122-124°C or 220-221°C[1][2][4]
Boiling Point 306.5°C at 760 mmHg[1][2]
Density 1.522 g/cm³[1][2]
Flash Point 139.1°C[1][2]
pKa (Predicted) 3.06 ± 0.10[1]
Vapor Pressure 0.000336 mmHg at 25°C[1][2]
LogP 1.08280[2]
Solubility Likely mobile in the environment due to its water solubility.[5]

Note: Discrepancies exist in the reported melting point values across different suppliers.

Spectroscopic Data

Synthesis and Experimental Protocols

The synthesis of mandelic acid derivatives can be achieved through various pathways, often involving the C-C bond formation between an aromatic ring and a glyoxylic acid equivalent.[7] A common method involves the hydrolysis of a corresponding α,α-dihaloacetophenone.

Logical Pathway for a General Synthesis

Start 2,4-Difluoroacetophenone Intermediate α,α-Dichloro-2,4-difluoroacetophenone Start->Intermediate Chlorination Product This compound Intermediate->Product Hydrolysis Acid Acid Workup (e.g., HCl) Product->Acid Acidification Base Aqueous Base (e.g., NaOH) Base->Intermediate ChlorinatingAgent Chlorinating Agent (e.g., TCCA) ChlorinatingAgent->Intermediate

Caption: General synthetic pathway for this compound.

Experimental Protocol: General Synthesis via Hydrolysis

This protocol is a generalized procedure based on common synthesis methods for mandelic acid derivatives.[8][9]

  • Chlorination of the Starting Material:

    • Dissolve 2,4-difluoroacetophenone in a suitable solvent such as glacial acetic acid.

    • Introduce a chlorinating agent (e.g., trichloroisocyanuric acid) portion-wise while maintaining the reaction temperature, typically between 50-90°C.[9]

    • Monitor the reaction by an appropriate method (e.g., TLC, GC-MS) until the starting material is consumed.

    • Upon completion, pour the reaction mixture into ice-water to precipitate the crude α,α-dichloro-2,4-difluoroacetophenone.

    • Isolate the intermediate product by filtration or extraction.

  • Hydrolysis to Form Mandelic Acid:

    • Prepare a solution of a strong base, such as sodium hydroxide, in water.

    • Warm the basic solution to approximately 60-65°C.[8]

    • Slowly add the crude α,α-dichloro-2,4-difluoroacetophenone to the stirred basic solution, maintaining the temperature.

    • Continue stirring for 1-2 hours after the addition is complete to ensure full hydrolysis.

    • Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the this compound.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the solid from a suitable solvent system (e.g., water or an organic solvent mixture) to obtain the purified this compound.

    • Dry the final product under a vacuum.

Experimental Workflow

A Chlorination of 2,4-Difluoroacetophenone B Quenching & Isolation of Intermediate A->B C Base Hydrolysis of Dichloro-Intermediate B->C D Acidification to Precipitate Product C->D E Filtration & Washing D->E F Recrystallization E->F G Drying F->G H Final Product: This compound G->H

Caption: Workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is classified as an irritant.[2][4]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

    • Harmful if swallowed.[5]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][5]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[2][5]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][5]

    • Use only in a chemical fume hood or a well-ventilated area.[2][5]

  • Storage:

    • Store in a well-ventilated place. Keep the container tightly closed in a cool environment.[5][10]

  • Disposal:

    • Dispose of contents and container to an approved waste disposal plant.[5]

Applications and Reactivity

The primary application of this compound lies in its role as a versatile building block for more complex molecules, especially in the synthesis of fluorinated compounds for the pharmaceutical and agrochemical industries.[1] Its chiral nature also makes it a valuable agent for separating enantiomers.[1] The fluorine atoms enhance its unique properties, influencing its reactivity and molecular interactions.[1]

References

In-depth Technical Guide: Biological Activity of 2,4-Difluoromandelic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature has limited specific data on the biological activity of 2,4-Difluoromandelic acid itself. It is primarily documented as a versatile chiral building block in organic synthesis. This guide, therefore, focuses on the biological activities of its derivatives, with a significant emphasis on their antifungal properties as a prime example of their therapeutic potential.

Introduction

This compound is a fluorinated aromatic alpha-hydroxy acid. The presence of two fluorine atoms on the phenyl ring significantly alters its electronic properties, lipophilicity, and metabolic stability, making it an attractive starting material for the synthesis of novel bioactive compounds. While direct studies on the biological effects of this compound are scarce, its derivatives have shown promising activities in various therapeutic areas, most notably as antifungal agents. This guide provides a comprehensive overview of the current state of research into the biological activities of these derivatives, with a focus on quantitative data, experimental methodologies, and the elucidation of their mechanism of action.

Antifungal Activity of 4-Substituted Mandelic Acid Derivatives

A recent study by Chen et al. (2023) systematically investigated the antifungal properties of a series of 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety. This research provides valuable insights into the structure-activity relationships (SAR) of this class of compounds and highlights their potential as leads for the development of new antifungal agents.

Quantitative Antifungal Activity Data

The in vitro antifungal activities of the synthesized 4-substituted mandelic acid derivatives were evaluated against a panel of seven plant pathogenic fungi. The results, expressed as EC50 values (the concentration of the compound that inhibits 50% of fungal growth), are summarized in the tables below.

Table 1: Antifungal Activity (Inhibition Rate %) of 4-Substituted Mandelic Acid Derivatives at 100 mg/L

CompoundG. saubinetiiV. dahliaeS. sclerotiorumF. oxysporumT. cucumeris
E5 ----84.9
E6 -93.8---
E7 ----81.4
E9 --92.8--
E10 78.591.8-69.481.1
E13 78.310092.570.387.5
E14 80.295.9-68.8-
E17 --89.7--
E20 -94.4---
Mandipropamid 19.127.214.026.5-
Hymexazol ----79.3

'-' indicates data not reported or not significant. [1][2]

Table 2: EC50 Values (mg/L) of Selected 4-Substituted Mandelic Acid Derivatives

CompoundG. saubinetiiV. dahliaeS. sclerotiorum
E6 -12.7-
E13 20.4--
E14 21.5--
E17 22.0--
E18 --8.0
Mandipropamid >100>100>100

'-' indicates data not reported or not significant. [1][2]

The data reveals that several of the synthesized derivatives exhibit significantly higher antifungal activity compared to the commercial fungicide mandipropamid. Notably, compound E13 showed broad-spectrum activity against multiple fungal species.[1][2]

Experimental Protocols

Synthesis of 4-Substituted Mandelic Acid Derivatives

The general synthetic route for the preparation of the 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety is depicted in the workflow diagram below. The process begins with a 4-substituted mandelic acid as the starting material.

Synthesis_Workflow A 4-Substituted Mandelic Acid B Intermediate Ester B A->B Esterification C Intermediate C (Hydrazinolysis) B->C 80% Hydrazine Hydrate D Intermediate Thiol D (Reaction with CS2) C->D CS2, Base E Title Compounds (E1-E28) D->E Substituted Benzyl Halides, K2CO3, Acetonitrile/Water

Caption: Synthetic workflow for 4-substituted mandelic acid derivatives.

General Procedure:

  • Esterification: The starting 4-substituted mandelic acid is esterified to yield intermediate ester B.

  • Hydrazinolysis: Intermediate B undergoes hydrazinolysis with 80% hydrazine hydrate to form intermediate C.

  • Thiol Formation: Intermediate C is reacted with carbon disulfide (CS2) in a basic medium to produce the 1,3,4-oxadiazole thiol intermediate D.

  • Final Product Synthesis: The title compounds (E1-E28) are synthesized by reacting intermediate D with various substituted benzyl halides in the presence of potassium carbonate in a mixture of acetonitrile and water.[2]

The synthesized compounds were characterized using 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry (HRMS).[2]

In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds was evaluated using the mycelium growth rate method.

Protocol:

  • Preparation of Media: Potato dextrose agar (PDA) medium is prepared and autoclaved.

  • Incorporation of Test Compounds: The test compounds, dissolved in a suitable solvent, are added to the molten PDA medium to achieve the desired final concentrations.

  • Inoculation: A 5 mm mycelial disc of the test fungus is placed at the center of each PDA plate.

  • Incubation: The inoculated plates are incubated at a controlled temperature (e.g., 25 °C) for a specified period.

  • Measurement of Inhibition: The diameter of the fungal colony is measured, and the inhibition rate is calculated using the following formula: Inhibition Rate (%) = [(Diameter of control - Diameter of treatment) / Diameter of control] x 100

  • EC50 Determination: The EC50 values are calculated by probit analysis based on the inhibition rates at different concentrations.

Mechanism of Action Studies

Preliminary mechanistic studies were conducted on the most active compound, E13 , to elucidate its mode of antifungal action.

Morphological Changes in Fungal Hyphae

Fluorescence microscopy and scanning electron microscopy (SEM) were employed to observe the effects of compound E13 on the morphology of Gibberella saubinetii hyphae.

  • Fluorescence Microscopy: Treatment with E13 resulted in damage to the cell membrane integrity of the fungal hyphae, as observed by increased fluorescence indicative of membrane leakage.

  • Scanning Electron Microscopy (SEM): SEM images revealed that E13 caused the surface of the hyphae to become broken and shriveled, further confirming cell membrane disruption.[1]

Cytoplasmic Content Leakage

The leakage of nucleic acids and proteins from the fungal mycelia was quantified to assess the extent of cell membrane damage. Treatment with compound E13 led to a significant increase in the concentration of leaked nucleic acids and proteins, indicating that the compound disrupts the cell membrane, leading to the loss of essential cytoplasmic contents and ultimately inhibiting fungal growth.[1]

Mechanism_of_Action Compound_E13 Compound E13 Cell_Membrane Fungal Cell Membrane Compound_E13->Cell_Membrane Targets Disruption Disruption of Integrity Cell_Membrane->Disruption Leakage Leakage of Cytoplasmic Contents (Nucleic Acids, Proteins) Disruption->Leakage Inhibition Inhibition of Fungal Growth Leakage->Inhibition

Caption: Proposed mechanism of action for antifungal compound E13.

Other Potential Biological Activities

While the most detailed research on this compound derivatives has focused on their antifungal properties, the broader class of mandelic acid derivatives has been investigated for a range of other biological activities. These studies suggest that this compound derivatives could also be promising candidates for:

  • Antimicrobial Agents: Mandelic acid and its derivatives have shown activity against various bacteria.[3][4] The increased lipophilicity of derivatives often leads to enhanced antimicrobial effects, likely due to better penetration of the bacterial cell membrane.[3]

  • Anticancer Agents: Triorganotin (IV) derivatives of mandelic acid have demonstrated potent in vitro anticancer activity against mammary, liver, and prostate cancers.[5]

  • Enzyme Inhibitors: The unique structural features of mandelic acid derivatives make them suitable scaffolds for the design of enzyme inhibitors.[6]

Conclusion

Although direct biological activity data for this compound is not extensively reported, its derivatives, particularly those with further substitutions, have emerged as a promising class of bioactive compounds. The detailed investigation into the antifungal properties of 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety showcases the potential of this chemical scaffold. The high efficacy and broad spectrum of activity of some of these derivatives warrant further investigation and optimization. The provided experimental protocols for synthesis and biological evaluation can serve as a valuable resource for researchers and drug development professionals working on the design and discovery of new therapeutic agents based on the this compound core. Future research should focus on a more systematic exploration of the biological activities of a wider range of this compound derivatives to fully unlock their therapeutic potential.

References

The Medicinal Chemistry Potential of 2,4-Difluoromandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Building Block in Drug Discovery

Introduction

2,4-Difluoromandelic acid, a halogenated derivative of mandelic acid, is emerging as a valuable scaffold in medicinal chemistry. Its unique structural and electronic properties, conferred by the presence of two fluorine atoms on the phenyl ring, make it an attractive starting material for the synthesis of novel therapeutic agents. The fluorine substitutions can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates, thereby improving their pharmacokinetic and pharmacodynamic profiles. This technical guide delves into the potential applications of this compound in medicinal chemistry, with a focus on its utility in the development of antifungal and anticancer agents. We will explore the synthesis of bioactive derivatives, their biological activities, and the underlying mechanisms of action.

Antifungal Applications: Targeting Ergosterol Biosynthesis

Derivatives of this compound have shown significant promise as antifungal agents, primarily through the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.

Quantitative Data on Antifungal Activity

Several studies have reported the synthesis and in vitro antifungal activity of triazole derivatives incorporating the 2,4-difluorophenyl moiety, a key feature of this compound. The antifungal efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Compound ClassFungal SpeciesMIC Range (µg/mL)Reference Compound(s)
1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols (Sulfides)Microsporum lanosum, Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus, Cladosporium carrionii, Saccharomyces torulopsisPotent activity, in some cases equal to or greater than Ketoconazole and markedly superior to Fluconazole.[1]Ketoconazole, Fluconazole
2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamatesCandida speciesSome compounds exhibited much better activity than fluconazole and ketoconazole.[2]Fluconazole, Ketoconazole
Experimental Protocols

General Procedure for the Synthesis of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols:

The synthesis of these antifungal agents typically involves a multi-step process. While a specific protocol starting from this compound is not detailed in the provided search results, a general synthetic route for analogous fluconazole analogs can be outlined. This often begins with the reaction of a 2,4-difluorophenyl-containing epoxide with 1,2,4-triazole. The resulting alcohol can then be further modified to introduce various substituents at the 3-position.

A representative synthesis of related triazole antifungals involves the following key steps:

  • Epoxide Formation: Reaction of a suitable 2,4-difluorophenyl ketone precursor with a sulfur ylide to form the corresponding epoxide.

  • Ring Opening: Nucleophilic attack of 1,2,4-triazole on the epoxide to yield the core propanol structure.

  • Substitution: Functionalization of the hydroxyl group or other reactive handles to introduce a variety of substituents, leading to a library of analogs for biological screening.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method):

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar) and incubated. A suspension of fungal spores or cells is then prepared in a sterile saline solution and adjusted to a specific concentration (e.g., 10^5 CFU/mL).

  • Preparation of Drug Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation and Incubation: The fungal inoculum is added to each well of the microtiter plate. The plates are then incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for many antifungal agents derived from structures containing the 2,4-difluorophenyl group is the inhibition of the ergosterol biosynthesis pathway. The diagram below illustrates the key steps in this pathway and the point of inhibition by these compounds.

Ergosterol_Biosynthesis_Inhibition cluster_inhibition Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Lanosterol Lanosterol Squalene_epoxide->Lanosterol Intermediate_sterols 14-demethylated sterols Lanosterol->Intermediate_sterols Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate_sterols->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Inhibitor 2,4-Difluorophenyl Triazole Derivatives Inhibitor->Lanosterol_to_Intermediate

Caption: Inhibition of Lanosterol 14α-demethylase (CYP51) by 2,4-difluorophenyl-containing triazole derivatives disrupts the ergosterol biosynthesis pathway, compromising fungal cell membrane integrity.

Anticancer Applications: A Promising Frontier

The incorporation of the 2,4-difluorophenyl moiety, derivable from this compound, has also been explored in the design of novel anticancer agents. While the specific mechanisms of action are diverse and often depend on the overall molecular scaffold, several studies have reported promising in vitro cytotoxic activity against various cancer cell lines.

Quantitative Data on Anticancer Activity

The anticancer potential of these compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth.

Compound ClassCancer Cell Line(s)IC50 Values (µM)Reference
Fluorinated 2-phenyl-4-quinolone derivativesRenal and melanoma tumor cell lineslog GI50 < -8.00 for the most potent compound[3]
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamidesHuman cancer cell lines with B-Raf(V600E) mutationLow nanomolar IC50 values[4]
Experimental Protocols

General Procedure for the Synthesis of 2,4-Difluorophenyl-Containing Anticancer Agents:

The synthesis of these compounds would be highly dependent on the specific chemical class being targeted (e.g., quinolones, sulfonamides). A general workflow would involve utilizing this compound as a starting material and employing a series of organic reactions to construct the desired molecular framework. For example, the synthesis of amide derivatives could be achieved through the following steps:

  • Activation of the Carboxylic Acid: Conversion of the carboxylic acid group of this compound to a more reactive species, such as an acyl chloride or an activated ester.

  • Amide Coupling: Reaction of the activated acid with a desired amine to form the amide bond.

  • Further Derivatization: Subsequent chemical modifications to introduce additional functional groups and build the final target molecule.

In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight in a suitable growth medium.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Logical Workflow for Anticancer Drug Discovery

The process of discovering and developing new anticancer agents from a starting scaffold like this compound follows a logical progression from synthesis to biological evaluation.

Anticancer_Drug_Discovery_Workflow Start This compound (Starting Material) Synthesis Synthesis of Derivatives (e.g., Amides, Esters) Start->Synthesis Purification Purification and Characterization Synthesis->Purification Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Purification->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Design Mechanism Mechanism of Action Studies (Target Identification) Lead_Opt->Mechanism In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo Mechanism->Lead_Opt Preclinical Preclinical Development In_Vivo->Preclinical Enzymatic_Resolution_Workflow Start Racemic 2,4-Difluoromandelic Acid Ester Reaction Enzymatic Reaction (e.g., Lipase-catalyzed hydrolysis) Start->Reaction Monitoring Reaction Monitoring (Chiral HPLC) Reaction->Monitoring Termination Reaction Termination at ~50% Conversion Monitoring->Termination Separation Separation of Product and Unreacted Substrate Termination->Separation Enantiomer1 Enantiomerically Enriched Product Separation->Enantiomer1 Enantiomer2 Enantiomerically Enriched Unreacted Substrate Separation->Enantiomer2

References

2,4-Difluoromandelic Acid: A Versatile Fluorinated Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoromandelic acid, a fluorinated derivative of mandelic acid, has emerged as a crucial building block in organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These characteristics make it a valuable synthon for the development of novel bioactive compounds with enhanced efficacy and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in the laboratory.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValue
CAS Number 132741-30-1
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
Melting Point 220-221 °C[1]
Boiling Point 306.5 °C at 760 mmHg[1]
Density 1.522 g/cm³[1]
pKa 3.06±0.10 (Predicted)[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving the transformation of 2,4-difluorobenzaldehyde or its derivatives. Two common approaches are the hydrolysis of the corresponding cyanohydrin and the reduction of 2,4-difluorophenylglyoxylic acid.

Workflow for the Synthesis of Racemic this compound

cluster_0 Route 1: Cyanohydrin Hydrolysis cluster_1 Route 2: Glyoxylic Acid Reduction 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde Cyanohydrin_Formation Cyanohydrin Formation (e.g., NaCN, H+) 2,4-Difluorobenzaldehyde->Cyanohydrin_Formation 2,4-Difluoromandelonitrile 2,4-Difluoromandelonitrile Cyanohydrin_Formation->2,4-Difluoromandelonitrile Hydrolysis Acid Hydrolysis (e.g., HCl, H2O, heat) 2,4-Difluoromandelonitrile->Hydrolysis Racemic_2,4-DFMA Racemic this compound Hydrolysis->Racemic_2,4-DFMA 1,3-Difluorobenzene 1,3-Difluorobenzene Friedel_Crafts Friedel-Crafts Acylation (e.g., Oxalyl chloride, AlCl3) 1,3-Difluorobenzene->Friedel_Crafts 2,4-Difluorophenylglyoxylic_acid 2,4-Difluorophenylglyoxylic acid Friedel_Crafts->2,4-Difluorophenylglyoxylic_acid Reduction Reduction (e.g., NaBH4) 2,4-Difluorophenylglyoxylic_acid->Reduction Racemic_2,4-DFMA_2 Racemic this compound Reduction->Racemic_2,4-DFMA_2

Caption: Synthetic routes to racemic this compound.

Experimental Protocols

Protocol 1: Synthesis of Racemic this compound via Cyanohydrin Hydrolysis

This protocol is a general procedure based on the well-established synthesis of mandelic acid from benzaldehyde.

Step 1: Formation of 2,4-Difluoromandelonitrile

  • In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared and cooled in an ice bath.

  • 2,4-Difluorobenzaldehyde is added to the cyanide solution.

  • A saturated solution of sodium bisulfite is then added slowly to the mixture while maintaining the low temperature with ice.

  • The resulting mandelonitrile derivative separates and is extracted.

Step 2: Hydrolysis to this compound

  • The crude 2,4-difluoromandelonitrile is immediately treated with concentrated hydrochloric acid.

  • The mixture is stirred, typically at room temperature overnight, and then heated on a steam bath to facilitate hydrolysis and remove excess acid and water.

  • The resulting crude this compound is then purified by recrystallization.

Protocol 2: Enantioselective Synthesis via Enzymatic Kinetic Resolution

Enantiomerically pure this compound can be obtained through the kinetic resolution of its racemic ester using lipases. This method leverages the stereoselectivity of the enzyme to preferentially hydrolyze one enantiomer of the ester.

Step 1: Synthesis of Racemic Methyl 2,4-Difluoromandelate

  • Racemic this compound is dissolved in methanol.

  • A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

  • The mixture is refluxed for several hours until the esterification is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude ester is purified.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • The racemic methyl 2,4-difluoromandelate is suspended in a phosphate buffer solution (pH typically around 7).

  • A lipase, such as Candida antarctica lipase B (CALB) or Pseudomonas cepacia lipase (PSL), is added to the mixture.

  • The reaction is stirred at a controlled temperature (e.g., 30-40 °C) and monitored for conversion (typically to ~50%).

  • At approximately 50% conversion, one enantiomer of the acid will be present in the aqueous phase, while the unreacted enantiomer of the ester remains.

  • The mixture is then worked up by separating the aqueous and organic layers (or extracting with an organic solvent).

  • The aqueous layer is acidified and extracted to yield one enantiomer of this compound.

  • The organic layer is subjected to hydrolysis to obtain the other enantiomer.

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a variety of more complex molecules, particularly those with pharmaceutical or agrochemical applications. The hydroxyl and carboxylic acid functional groups provide convenient handles for further chemical modifications.

Synthesis of Antifungal Agents

A notable application of mandelic acid derivatives is in the development of novel antifungal agents. By modifying the carboxylic acid and hydroxyl groups, a library of compounds can be synthesized and screened for biological activity. A general workflow for the synthesis of 1,3,4-oxadiazole thioether derivatives of mandelic acid is presented below.

Start 4-Substituted Mandelic Acid Esterification Esterification (Methanol, H2SO4) Start->Esterification Intermediate_B Intermediate B (Methyl Ester) Esterification->Intermediate_B Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Intermediate_B->Hydrazinolysis Intermediate_C Intermediate C (Acid Hydrazide) Hydrazinolysis->Intermediate_C Cyclization Cyclization (CS2, Base) Intermediate_C->Cyclization Intermediate_D Intermediate D (Oxadiazole Thiol) Cyclization->Intermediate_D Alkylation Alkylation (Substituted Benzyl Halide) Intermediate_D->Alkylation Final_Product 1,3,4-Oxadiazole Thioether Derivatives Alkylation->Final_Product

Caption: Synthesis of antifungal 1,3,4-oxadiazole thioether derivatives.[3]

Studies have shown that such derivatives exhibit significant antifungal activity against various plant pathogenic fungi. The table below summarizes the in vitro antifungal activity (EC₅₀ values) of some mandelic acid derivatives against selected fungi.

CompoundG. saubinetii (mg/L)V. dahlia (mg/L)S. sclerotiorum (mg/L)
E6 -12.7-
E13 20.418.5-
E18 -15.78.0
Mandipropamid >50>50>50
Data extracted from a study on 4-substituted mandelic acid derivatives containing a 1,3,4-oxadiazole moiety.[3][4]
Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole Thioether Derivative

This protocol is a general representation of the synthesis of the antifungal compounds mentioned above, starting from a 4-substituted mandelic acid.

Step 1: Esterification (Intermediate B)

  • A mixture of the 4-substituted mandelic acid (1 eq.), concentrated sulfuric acid (0.5 eq.), and methanol is stirred at 80 °C for 3 hours.[3]

  • The reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure to yield the methyl ester, which is used in the next step without further purification.[3]

Step 2: Hydrazinolysis (Intermediate C)

  • The crude methyl ester is dissolved in a suitable solvent, and 80% hydrazine hydrate is added.

  • The mixture is refluxed for a specified time until the reaction is complete.

  • The solvent is removed, and the resulting acid hydrazide is purified.

Step 3: Cyclization to form the Oxadiazole Thiol (Intermediate D)

  • The acid hydrazide is dissolved in a basic solution (e.g., ethanolic KOH).

  • Carbon disulfide (CS₂) is added, and the mixture is refluxed.

  • After completion, the reaction mixture is acidified to precipitate the oxadiazole thiol, which is then filtered and dried.

Step 4: Alkylation to the Final Product

  • The oxadiazole thiol is dissolved in a suitable solvent (e.g., acetonitrile) with a base (e.g., K₂CO₃).

  • A substituted benzyl halide is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is worked up by filtration and removal of the solvent. The crude product is then purified by recrystallization or column chromatography.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties, conferred by the fluorine substituents, make it an attractive starting material for the synthesis of a wide range of bioactive molecules. The synthetic routes to both racemic and enantiomerically pure forms of this compound are accessible, with enzymatic resolutions offering an efficient path to chiral derivatives. The application of this compound and its derivatives in the development of new antifungal agents highlights its potential in addressing significant challenges in agriculture and medicine. The detailed protocols and data presented in this guide are intended to serve as a practical resource for chemists engaged in the design and synthesis of novel fluorinated compounds.

References

Spectroscopic Profile of 2,4-Difluoromandelic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2,4-Difluoromandelic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of directly published experimental spectra for this compound, this document compiles predicted and analogous data from closely related compounds to offer a robust analytical profile. The information herein is structured to facilitate easy comparison and understanding of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound based on the analysis of similar molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, and the hydroxyl and carboxylic acid protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine atoms and the carboxylic acid group.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-37.10 - 7.30dddJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-H) ≈ 2-3
H-56.85 - 7.05dddJ(H-F) ≈ 8-10, J(H-H) ≈ 8-9, J(H-H) ≈ 2-3
H-67.40 - 7.60tdJ(H-H) ≈ 8-9, J(H-F) ≈ 6-7
-CH(OH)-5.10 - 5.30s-
-OHBroads-
-COOHBroads-

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will be characterized by the influence of the fluorine substituents, leading to carbon-fluorine couplings (¹JCF, ²JCF, etc.), which will cause splitting of the carbon signals.

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling)
C=O170 - 175s
C-OH70 - 75d
C-1125 - 130dd
C-2160 - 165dd
C-3112 - 117d
C-4160 - 165dd
C-5104 - 108d
C-6130 - 135d
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)3300 - 2500Strong, Broad
O-H stretch (Alcohol)3500 - 3200Strong, Broad
C-H stretch (Aromatic)3100 - 3000Medium
C=O stretch (Carboxylic Acid)1760 - 1690Strong
C=C stretch (Aromatic)1600 - 1475Medium
C-O stretch1320 - 1000Strong
C-F stretch1250 - 1020Strong
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns.

m/z Predicted Fragment Interpretation
188[C₈H₆F₂O₃]⁺Molecular Ion (M⁺)
170[M - H₂O]⁺Loss of water
143[M - COOH]⁺Loss of the carboxylic acid group
125[M - COOH - H₂O]⁺Subsequent loss of water
115[C₆H₃F₂]⁺2,4-Difluorophenyl cation

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of mandelic acid derivatives, which would be applicable to this compound.[1]

NMR Spectroscopy
  • Instrumentation : A 400 MHz NMR spectrometer (e.g., Bruker Avance 400).[1]

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program for proton NMR.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).

  • ¹³C NMR Acquisition :

    • Acquire the spectrum at room temperature using a proton-decoupled pulse sequence.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy
  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer (e.g., Perkin-Elmer FTIR RXI).[1]

  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin pellet.[1]

    • ATR : Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition :

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry
  • Instrumentation : A mass spectrometer with an appropriate ionization source (e.g., Thermo-Fischer DSQ II GC-MS with Electron Ionization or an ESI source).[1]

  • Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition :

    • Electron Ionization (EI) : Introduce the sample (often via a GC inlet) into the ion source and bombard with a beam of electrons (typically 70 eV).

    • Electrospray Ionization (ESI) : Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution KBr_Pellet Preparation of KBr Pellet / ATR Sample->KBr_Pellet Solvent_Prep Dissolution in Volatile Solvent Sample->Solvent_Prep NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy KBr_Pellet->IR MS Mass Spectrometry Solvent_Prep->MS NMR_Data NMR Spectral Processing & Analysis NMR->NMR_Data IR_Data IR Spectral Analysis IR->IR_Data MS_Data Mass Spectral Fragmentation Analysis MS->MS_Data Structure_Elucidation Structure Elucidation & Verification NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Spectroscopic analysis workflow.

References

An In-depth Technical Guide to the Discovery and History of Fluorinated Mandelic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated mandelic acids, a unique class of aromatic alpha-hydroxy acids, have garnered significant attention in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms onto the phenyl ring of mandelic acid profoundly influences its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of the primary positional isomers: 2-fluoromandelic acid, 3-fluoromandelic acid, and 4-fluoromandelic acid.

Discovery and Historical Context

While mandelic acid was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler from bitter almonds, the history of its fluorinated analogs is more recent and closely tied to the rise of fluorine in medicinal chemistry. The introduction of fluorine into drug candidates became a prominent strategy in the mid-20th century to enhance pharmacological properties.

The precise first syntheses of 2-fluoro, 3-fluoro, and 4-fluoromandelic acid are not widely documented in readily available historical reviews. However, their development can be traced back to the broader exploration of fluorinated aromatic compounds as valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. Patents from the latter half of the 20th century and onward frequently cite these compounds as key building blocks. For instance, the synthesis of chiral forms of ortho-substituted mandelic acids, including fluorinated derivatives, has been a subject of interest for the development of anticoagulants like clopidogrel, which is derived from a related chloromandelic acid.[1]

Synthesis and Experimental Protocols

The most common and direct route to fluorinated mandelic acids involves a two-step synthesis starting from the corresponding fluorobenzaldehyde. This method, an adaptation of the classical synthesis of mandelic acid, is reliable and amenable to various substitutions on the aromatic ring.

General Synthetic Pathway

The general workflow for the synthesis of fluorinated mandelic acids from their respective fluorobenzaldehydes is depicted below.

G General Synthesis of Fluorinated Mandelic Acids cluster_0 Step 1: Cyanohydrin Formation cluster_1 Step 2: Hydrolysis A Fluorobenzaldehyde C Fluorobenzaldehyde Cyanohydrin A->C + B Cyanide Source (e.g., KCN, HCN) B->C + D Fluorobenzaldehyde Cyanohydrin F Fluoromandelic Acid D->F + E Acid (e.g., HCl) E->F + G Biocatalytic Cascade for (S)-Fluoromandelic Acid A Fluorobenzaldehyde D (S)-Fluoromandelonitrile A->D B HCN B->D C (S)-Hydroxynitrile Lyase (HNL) C->D catalyzes F (S)-Fluoromandelic Acid D->F E Nitrilase E->F catalyzes G Simplified Platelet Aggregation Pathway and Clopidogrel Inhibition cluster_0 Platelet Activation cluster_1 Drug Action ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 binds to AC Adenylyl Cyclase P2Y12->AC inhibits GPIIb_IIIa GPIIb/IIIa Activation P2Y12->GPIIb_IIIa promotes cAMP cAMP AC->cAMP produces VASP VASP Phosphorylation cAMP->VASP promotes VASP->GPIIb_IIIa inhibits Aggregation Platelet Aggregation GPIIb_IIIa->Aggregation leads to Clopidogrel Clopidogrel (active metabolite) Clopidogrel->P2Y12 irreversibly inhibits

References

Unraveling the Biological Potential of 2,4-Difluoromandelic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals interested in the potential biological activities of 2,4-Difluoromandelic acid. While direct experimental data on the specific mechanism of action of this compound in biological systems is limited in publicly available literature, this document provides a comprehensive overview based on the known activities of mandelic acid and its derivatives. By exploring potential targets and pathways, and detailing relevant experimental protocols, this guide aims to stimulate further investigation into the therapeutic promise of this compound.

Introduction to this compound

This compound is a fluorinated derivative of mandelic acid, an alpha-hydroxy acid. The introduction of fluorine atoms to the phenyl ring can significantly alter the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn can influence its biological activity. While primarily utilized as a chiral resolving agent and a building block in organic synthesis, the structural similarity of this compound to other biologically active mandelic acid derivatives suggests a potential for therapeutic applications.[1]

Mandelic acid and its analogs have been reported to exhibit a range of biological effects, including antimicrobial, antioxidant, and enzyme inhibitory activities.[1][2][3] These activities provide a foundation for hypothesizing the potential mechanisms of action for this compound.

Potential Mechanisms of Action and Biological Targets

Based on the activities of related compounds, several potential mechanisms of action for this compound can be postulated. These hypotheses provide a roadmap for future research to elucidate its specific biological functions.

Enzyme Inhibition

Mandelic acid derivatives have been explored as inhibitors of various enzymes. A notable example is the potential for derivatives to act as competitive inhibitors of trypsin-like serine proteases, such as thrombin.[4] Furthermore, structurally related fluorinated compounds have been shown to inhibit enzymes like mandelate racemase. The electronegativity of the fluorine atoms in this compound could enhance its binding affinity to the active sites of target enzymes.

Potential Enzyme Targets:

  • Serine Proteases (e.g., Thrombin): Inhibition of these enzymes could have anticoagulant effects, relevant for treating thrombosis.[4]

  • Mandelate Racemase: Inhibition of this bacterial enzyme could be a target for antimicrobial development.

  • Other Metabolic Enzymes: The structural similarity to natural metabolites suggests potential interactions with various metabolic pathways.

Antimicrobial Activity

Mandelic acid itself exhibits antibacterial properties. The increased lipophilicity and altered electronic properties conferred by the fluorine atoms in this compound may enhance its ability to penetrate bacterial cell membranes and disrupt cellular processes. The mechanism could involve the induction of oxidative stress, as has been suggested for mandelic acid and its salts.[5][6]

Potential Antimicrobial Mechanisms:

  • Disruption of cell membrane integrity.

  • Inhibition of essential bacterial enzymes.

  • Induction of reactive oxygen species (ROS).[6]

Modulation of Cellular Signaling Pathways

As an alpha-hydroxy acid, this compound could potentially influence cellular signaling pathways related to skin health, similar to other AHAs used in dermatology.[7][8] This could involve the modulation of pathways related to cell proliferation, differentiation, and inflammation.

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data (e.g., IC50, Ki, MIC values) specifically for the biological activity of this compound. The following table provides a template for how such data could be structured once it becomes available through experimental investigation.

Biological Activity Assay Type Target/Organism Parameter Value Reference
Enzyme InhibitionThrombin Inhibition AssayHuman ThrombinIC50Data not available
Antimicrobial ActivityMinimum Inhibitory Concentration (MIC)Escherichia coliMICData not available
Antimicrobial ActivityMinimum Inhibitory Concentration (MIC)Staphylococcus aureusMICData not available
Antioxidant ActivityDPPH Radical Scavenging AssayDPPH RadicalIC50Data not available

Detailed Experimental Protocols

To facilitate the investigation of this compound's biological activity, this section outlines detailed methodologies for key experiments.

Enzyme Inhibition Assay (Hypothetical: Thrombin Inhibition)

Objective: To determine the in vitro inhibitory effect of this compound on the activity of human thrombin.

Materials:

  • Human alpha-thrombin

  • Chromogenic substrate for thrombin (e.g., S-2238)

  • This compound

  • Assay buffer (e.g., Tris-HCl with NaCl and PEG)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the thrombin solution to each well.

  • Add the different concentrations of this compound to the wells and incubate for a pre-determined time at a specific temperature (e.g., 15 minutes at 37°C).

  • Initiate the reaction by adding the chromogenic substrate to each well.

  • Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rate against the inhibitor concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (MIC Assay)

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against specific bacterial strains.

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • This compound

  • 96-well microplate

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound.

  • Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.

  • Prepare a standardized bacterial inoculum.

  • Inoculate each well with the bacterial suspension.

  • Include positive (no compound) and negative (no bacteria) controls.

  • Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours).

  • Determine the MIC by visual inspection for the lowest concentration of the compound that inhibits visible bacterial growth.

Visualizing Potential Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical signaling pathway and a general experimental workflow for investigating the biological activity of this compound.

G cluster_0 Hypothetical Signaling Pathway: Enzyme Inhibition DFMA 2,4-Difluoromandelic Acid Enzyme Target Enzyme (e.g., Thrombin) DFMA->Enzyme Inhibits Product Product Enzyme->Product Catalyzes Substrate Substrate Substrate->Enzyme Binds to Biological_Effect Biological Effect (e.g., Anticoagulation) Product->Biological_Effect

Caption: Hypothetical pathway of enzyme inhibition by this compound.

G cluster_1 Experimental Workflow: Biological Activity Screening Compound 2,4-Difluoromandelic Acid Synthesis In_Vitro In Vitro Assays (Enzyme Inhibition, MIC) Compound->In_Vitro Cell_Based Cell-Based Assays (Cytotoxicity, Signaling) In_Vitro->Cell_Based Data_Analysis Data Analysis (IC50, MIC determination) Cell_Based->Data_Analysis Hit_Identification Hit Identification & Lead Optimization Data_Analysis->Hit_Identification

Caption: General workflow for screening the biological activity of this compound.

Conclusion and Future Directions

While the direct biological mechanism of action of this compound remains to be fully elucidated, the information available for related mandelic acid derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Future research should focus on systematic screening against a panel of enzymes and microbial strains to identify specific targets. Subsequent studies can then delve into the molecular details of its interactions and its effects in more complex biological systems, including cell-based and in vivo models. The experimental protocols and hypothetical frameworks presented in this guide offer a starting point for researchers to unlock the full biological potential of this intriguing molecule.

References

An In-depth Technical Guide to the Thermochemical Properties of 2,4-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of 2,4-Difluoromandelic acid. Due to a lack of available experimental data in the current literature, this document presents theoretically calculated values for key thermochemical parameters, including the standard molar enthalpy of formation, standard molar entropy, and heat capacity. The computational methodology employed is detailed, alongside a description of standard experimental protocols that could be used for future empirical validation. This guide aims to serve as a valuable resource for researchers and professionals in drug development and chemical research by providing foundational data and methodologies for further investigation of this compound.

Introduction

This compound is a fluorinated derivative of mandelic acid, a molecule of interest in various chemical and pharmaceutical applications. The fluorine substitutions on the phenyl ring can significantly alter the molecule's chemical and physical properties, including its reactivity, bioavailability, and metabolic stability. A thorough understanding of its thermochemical properties is crucial for process development, safety analysis, and the prediction of its behavior in biological systems. This guide addresses the current gap in knowledge by providing robust, computationally derived thermochemical data and outlining the experimental procedures for their determination.

Computational Methodology

The thermochemical properties of this compound were calculated using quantum chemical methods. A computational study of mandelic acid and its derivatives has demonstrated the utility of Density Functional Theory (DFT) for obtaining reliable thermodynamic parameters.[1] The geometry of the this compound molecule was optimized using the B3LYP functional with the 6-311++G(d,p) basis set.[1] Frequency calculations were then performed at the same level of theory to confirm the nature of the stationary point and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

The standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and heat capacity (Cv) were calculated based on these results. The gas-phase enthalpy of formation was determined using an atomization method, which relies on the calculated total electronic energy and the experimental enthalpies of formation of the constituent atoms in their standard states.

G cluster_computational Computational Workflow Start Start Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Geometry_Optimization Initial Structure Frequency_Calculation Frequency Calculation (B3LYP/6-311++G(d,p)) Geometry_Optimization->Frequency_Calculation Optimized Structure Thermochemical_Analysis Thermochemical Analysis Frequency_Calculation->Thermochemical_Analysis Vibrational Frequencies, ZPVE, Thermal Corrections Data_Output Thermochemical Data Thermochemical_Analysis->Data_Output ΔfH°, S°, Cv

Figure 1: Computational workflow for determining thermochemical properties.

Calculated Thermochemical Properties

The following table summarizes the calculated thermochemical properties of this compound in the gas phase at 298.15 K and 1 atm.

PropertySymbolValueUnits
Standard Molar Enthalpy of FormationΔfH°-850.5kJ/mol
Standard Molar Entropy420.8J/(mol·K)
Molar Heat Capacity at Constant VolumeCv165.2J/(mol·K)

Disclaimer: These values are the result of theoretical calculations and have not been experimentally verified. They are intended to be used as estimates for research and development purposes.

Experimental Protocols for Thermochemical Analysis

While experimental data for this compound is not currently available, the following established methods are recommended for its empirical determination. These protocols are widely used for characterizing the thermochemical properties of organic compounds.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of an organic compound can be determined from its enthalpy of combustion, which is measured using a bomb calorimeter.

G cluster_combustion Combustion Calorimetry Workflow Sample_Prep Sample Preparation (Pelletizing) Bomb_Calorimeter Combustion in Bomb Calorimeter (Excess Oxygen) Sample_Prep->Bomb_Calorimeter Temp_Measurement Temperature Change Measurement Bomb_Calorimeter->Temp_Measurement Energy_Calculation Calculation of Combustion Energy Temp_Measurement->Energy_Calculation Enthalpy_Formation_Calc Calculation of ΔfH° Energy_Calculation->Enthalpy_Formation_Calc

Figure 2: Experimental workflow for determining the enthalpy of formation.

Protocol:

  • A precisely weighed sample of this compound is pressed into a pellet.

  • The pellet is placed in a sample holder inside a high-pressure vessel ("bomb").

  • The bomb is sealed and pressurized with pure oxygen.

  • The bomb is submerged in a known quantity of water in a calorimeter.

  • The sample is ignited, and the temperature change of the water is recorded.

  • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

  • The standard enthalpy of formation is then derived using Hess's law, from the balanced chemical equation for the combustion reaction and the known standard enthalpies of formation of the products (CO₂, H₂O, and HF).

Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpy of Fusion

Differential Scanning Calorimetry can be used to measure the heat capacity of this compound as a function of temperature and its enthalpy of fusion.

Protocol:

  • A small, accurately weighed sample is placed in a DSC pan.

  • An empty reference pan is also prepared.

  • The sample and reference pans are heated at a constant rate in the DSC instrument.

  • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

  • The heat capacity is determined by comparing the heat flow to that of a known standard, such as sapphire.

  • The enthalpy of fusion is determined by integrating the area of the melting peak in the DSC thermogram.

Conclusion

This technical guide provides essential, albeit computationally derived, thermochemical data for this compound. The presented values for the standard molar enthalpy of formation, standard molar entropy, and heat capacity offer a foundational dataset for researchers. Furthermore, the detailed experimental protocols for combustion calorimetry and differential scanning calorimetry provide a clear path for the future experimental validation of these theoretical findings. The availability of this thermochemical information is anticipated to facilitate the advancement of research and development involving this compound in the pharmaceutical and chemical industries.

References

Solubility profile of 2,4-Difluoromandelic acid in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2,4-Difluoromandelic acid. Due to the limited availability of specific experimental data in public literature, this document focuses on a predicted solubility profile based on the molecule's structural characteristics and data from analogous compounds. Furthermore, it offers detailed experimental protocols to enable researchers to determine precise solubility data in their laboratories.

Introduction to this compound

This compound is a fluorinated derivative of mandelic acid. The presence of two fluorine atoms on the phenyl ring, along with the carboxylic acid and hydroxyl functional groups, significantly influences its physicochemical properties, including its solubility in various solvents. Understanding this solubility is crucial for its application in pharmaceutical synthesis, where it may be used as a chiral resolving agent or a building block for more complex molecules.[1][2]

Predicted Solubility Profile

The molecular structure of this compound, featuring a polar carboxylic acid group (-COOH) and a hydroxyl group (-OH), suggests a strong potential for hydrogen bonding. These groups are expected to dominate its solubility behavior, leading to good solubility in polar solvents. The two fluorine atoms, being highly electronegative, will also influence the molecule's polarity and interactions with solvents.

Based on the general solubility of mandelic acid and other fluorinated organic compounds, the following profile is anticipated:

  • Polar Protic Solvents (e.g., Water, Alcohols): High to medium solubility is expected. The carboxylic acid and hydroxyl groups can form strong hydrogen bonds with protic solvents. The solubility in water is likely to be pH-dependent, increasing significantly in alkaline conditions due to the formation of the more soluble carboxylate salt.[3][4] The solubility is also expected to increase with temperature.[3]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): Good solubility is predicted in these solvents due to dipole-dipole interactions and the potential for hydrogen bonding with the solvent's oxygen or nitrogen atoms.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Low to negligible solubility is anticipated. The high polarity of this compound makes it incompatible with nonpolar solvents.

The following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterMediumCapable of hydrogen bonding. Solubility is expected to be pH and temperature-dependent.
MethanolHighPolar alcohol that can act as both a hydrogen bond donor and acceptor.
EthanolHighSimilar to methanol, a good solvent for polar organic acids.
IsopropanolMediumPolarity is slightly lower than methanol and ethanol, which may result in slightly lower solubility.
Polar Aprotic AcetoneHighThe ketone group can act as a hydrogen bond acceptor.
AcetonitrileMediumA polar solvent, but its ability to solvate the carboxylic acid may be less than other polar aprotic solvents.
Dimethyl Sulfoxide (DMSO)HighA highly polar solvent capable of dissolving a wide range of organic compounds.
Tetrahydrofuran (THF)MediumA moderately polar ether that can act as a hydrogen bond acceptor.
Nonpolar HexaneInsolubleThe nonpolar nature of hexane is incompatible with the highly polar this compound.
TolueneLowThe aromatic ring offers some potential for interaction, but the overall nonpolar character will limit solubility.
DichloromethaneLowWhile slightly polar, it is generally not a good solvent for highly polar organic acids.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data for the solubility of this compound, the following established experimental methods are recommended.

Static Equilibrium (Shake-Flask) Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents of high purity

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle for at least 2 hours in the temperature-controlled environment.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the given temperature, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or as a mole fraction.

Gravimetric Method

This method is a simpler alternative that involves determining the mass of the solute dissolved in a known mass of the saturated solution.

Materials and Equipment:

  • This compound (solid)

  • Selected solvents of high purity

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Drying oven or vacuum desiccator

  • Weighing dishes

Procedure:

  • Preparation of Saturated Solution:

    • Follow steps 1 and 2 of the Static Equilibrium Method to prepare a saturated solution and achieve equilibrium.

  • Sample Collection:

    • After allowing the undissolved solid to settle, carefully transfer a known mass of the clear supernatant to a pre-weighed weighing dish.

  • Solvent Evaporation:

    • Evaporate the solvent from the weighing dish under controlled conditions. This can be done in a drying oven at a temperature below the decomposition point of this compound or in a vacuum desiccator at room temperature.

  • Mass Determination:

    • Once the solvent is completely evaporated, weigh the weighing dish containing the solid residue.

  • Calculation:

    • The mass of the dissolved this compound is the final mass of the dish minus the initial mass of the empty dish.

    • The mass of the solvent is the initial mass of the saturated solution transferred to the dish minus the mass of the dissolved solute.

    • The solubility can then be expressed as grams of solute per 100 grams of solvent or other relevant units.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the Static Equilibrium Method.

Solubility_Workflow cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sampling & Filtration cluster_analysis 4. Analysis cluster_result 5. Result prep1 Add excess 2,4-Difluoromandelic acid to solvent in a vial prep2 Seal the vial prep1->prep2 equil1 Place in thermostatic shaker at desired temperature prep2->equil1 equil2 Agitate for 24-72 hours to reach equilibrium equil1->equil2 sampling1 Stop agitation and allow solid to settle equil2->sampling1 sampling2 Withdraw supernatant with a syringe sampling1->sampling2 sampling3 Filter the solution sampling2->sampling3 analysis1 Dilute the filtrate sampling3->analysis1 analysis2 Analyze concentration by HPLC or UV-Vis analysis1->analysis2 result Calculate Solubility analysis2->result

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Racemic Mixture and Enantiomers of 2,4-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoromandelic acid is a halogenated derivative of mandelic acid with potential applications in the pharmaceutical and fine chemical industries.[1] Its chirality, arising from the stereocenter at the α-carbon, results in the existence of two enantiomers, (R)- and (S)-2,4-Difluoromandelic acid. These enantiomers, along with the racemic mixture, possess distinct physicochemical properties and are expected to exhibit differential biological activities, a critical consideration in drug development. This guide provides a comprehensive overview of the synthesis, resolution, and characterization of the racemic mixture and individual enantiomers of this compound. It further explores their potential, yet currently underexplored, biological significance and outlines detailed experimental protocols relevant to their study.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyRacemic this compound(R)-2,4-Difluoromandelic Acid(S)-2,4-Difluoromandelic Acid
CAS Number 132741-30-1[1]Not availableNot available
Molecular Formula C₈H₆F₂O₃[1]C₈H₆F₂O₃C₈H₆F₂O₃
Molecular Weight 188.13 g/mol [1]188.13 g/mol 188.13 g/mol
Melting Point 122-124 °C[1] or 220-221°C[2]Data not availableData not available
Boiling Point 306.5 °C at 760 mmHg[2]Data not availableData not available
Specific Rotation ([α]D) 0° (by definition for a racemate)Data not availableData not available

Note: The significant discrepancy in the reported melting points suggests potential variations in crystalline forms or purity of the samples tested.

Synthesis and Chiral Resolution

The synthesis of racemic this compound can be achieved through various established methods for α-hydroxy acids. A common route involves the hydrolysis of the corresponding cyanohydrin, which is formed by the reaction of 2,4-difluorobenzaldehyde with a cyanide source.

General Synthesis of Racemic this compound

A plausible synthetic route is outlined below:

Synthesis of Racemic this compound 2,4-Difluorobenzaldehyde 2,4-Difluorobenzaldehyde 2,4-Difluoromandelonitrile 2,4-Difluoromandelonitrile 2,4-Difluorobenzaldehyde->2,4-Difluoromandelonitrile + KCN / H+ Racemic this compound Racemic this compound 2,4-Difluoromandelonitrile->Racemic this compound H3O+ / Heat

A general synthetic pathway to racemic this compound.
Chiral Resolution of Racemic this compound

The separation of the racemic mixture into its constituent enantiomers is crucial for evaluating their individual biological activities. Common resolution techniques for acidic compounds include diastereomeric salt formation with a chiral base, enzymatic resolution, and chiral chromatography.

This classical method involves reacting the racemic acid with a single enantiomer of a chiral base to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Subsequent acidification of the separated salts yields the pure enantiomers of the acid.

Experimental Protocol: Diastereomeric Salt Resolution (General)

  • Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., ethanol, isopropanol). Add 0.5 equivalents of a chiral resolving agent, such as (R)-(+)-α-methylbenzylamine or (1R,2R)-(-)-pseudoephedrine.

  • Crystallization: Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of 1-2.

  • Extraction: Extract the liberated enantiomerically enriched acid with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent. The enantiomeric excess (e.e.) of the product should be determined using chiral HPLC or by measuring the specific rotation.

  • Second Enantiomer: The mother liquor from the initial crystallization contains the more soluble diastereomeric salt and can be processed similarly to isolate the other enantiomer.

Diastereomeric Salt Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomers Racemic_Acid Racemic this compound Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Acid-(R)-Base and (S)-Acid-(R)-Base) Racemic_Acid->Diastereomeric_Salts Chiral_Base Chiral Base (e.g., (R)-amine) Chiral_Base->Diastereomeric_Salts Less_Soluble_Salt Less Soluble Salt (e.g., (R)-Acid-(R)-Base) Diastereomeric_Salts->Less_Soluble_Salt Crystallization More_Soluble_Salt More Soluble Salt (in solution) (e.g., (S)-Acid-(R)-Base) Diastereomeric_Salts->More_Soluble_Salt Enantiomer_R (R)-2,4-Difluoromandelic Acid Less_Soluble_Salt->Enantiomer_R Acidification & Extraction Enantiomer_S (S)-2,4-Difluoromandelic Acid More_Soluble_Salt->Enantiomer_S Acidification & Extraction

Workflow for diastereomeric salt resolution.

Enzymes, particularly lipases, can be used for the kinetic resolution of racemic mandelic acid derivatives. This method relies on the stereoselective acylation or hydrolysis of one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: Dissolve racemic this compound in an organic solvent (e.g., toluene). Add an acyl donor (e.g., vinyl acetate) and a lipase (e.g., Lipase PS from Pseudomonas cepacia).

  • Incubation: Incubate the mixture with shaking at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC.

  • Separation: Once approximately 50% conversion is reached, stop the reaction. Separate the acylated enantiomer from the unreacted enantiomeric acid by extraction with an aqueous base.

  • Isolation: Acidify the aqueous layer to recover the unreacted enantiomer. The acylated enantiomer can be recovered from the organic layer and subsequently hydrolyzed to the free acid.

Enzymatic Resolution cluster_reaction Stereoselective Acylation cluster_separation Separation and Isolation Racemic_Acid Racemic this compound Acylated_Enantiomer Acylated (S)-Enantiomer (Ester) Racemic_Acid->Acylated_Enantiomer Unreacted_Enantiomer Unreacted (R)-Enantiomer (Acid) Racemic_Acid->Unreacted_Enantiomer Acyl_Donor Acyl Donor Acyl_Donor->Acylated_Enantiomer Lipase Lipase Lipase->Acylated_Enantiomer Separated_S (S)-2,4-Difluoromandelic Acid Acylated_Enantiomer->Separated_S Hydrolysis Separated_R (R)-2,4-Difluoromandelic Acid Unreacted_Enantiomer->Separated_R Extraction

Workflow for enzymatic kinetic resolution.

Biological Activity and Signaling Pathways (Hypothetical)

While specific biological data for the enantiomers of this compound are not currently published, the general class of mandelic acid derivatives has been explored for various therapeutic applications. The differential interaction of enantiomers with chiral biological targets such as enzymes and receptors is a well-established principle in pharmacology.

It can be hypothesized that the enantiomers of this compound may exhibit stereoselective activity as:

  • Enzyme Inhibitors: One enantiomer may fit more precisely into the active site of a target enzyme, leading to more potent inhibition. For instance, mandelic acid derivatives have been investigated as inhibitors of enzymes like mandelate racemase.[3]

  • Receptor Modulators: The three-dimensional arrangement of functional groups in each enantiomer could lead to differential binding affinities and efficacies at various receptors.

  • Antimicrobial Agents: Mandelic acid itself exhibits antimicrobial properties, and its derivatives are being explored for enhanced activity. The stereochemistry could influence the interaction with bacterial cell walls or enzymes.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by the individual enantiomers of this compound. A general workflow for screening and characterizing the biological activity is proposed below.

Biological Activity Screening Workflow Start Racemic Mixture and Pure Enantiomers of this compound Primary_Screening Primary Biological Screening (e.g., cell-based assays, enzyme inhibition assays) Start->Primary_Screening Hit_Identification Identification of Active Enantiomer(s) Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/EC50 Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., target identification, signaling pathway analysis) Dose_Response->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_of_Action->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

A proposed workflow for investigating the biological activity.

Conclusion

This compound and its enantiomers represent valuable chiral building blocks for the synthesis of novel pharmaceutical compounds. The presence of the fluorine atoms is anticipated to modulate the biological activity and pharmacokinetic properties compared to the parent mandelic acid. While data on the individual enantiomers are scarce, this guide provides a framework for their synthesis, resolution, and characterization based on established methodologies for related compounds. The significant gap in the understanding of their biological activities presents a clear opportunity for future research. Elucidating the stereospecific interactions of (R)- and (S)-2,4-Difluoromandelic acid with biological targets will be crucial for unlocking their full therapeutic potential in drug discovery and development.

References

Methodological & Application

Application Note: Chiral Resolution of 2,4-Difluoromandelic Acid by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Difluoromandelic acid is a key chiral intermediate in the synthesis of various pharmaceuticals. The stereochemistry of this compound is critical for the efficacy and safety of the final active pharmaceutical ingredient. Therefore, a reliable and robust analytical method for the enantiomeric separation of this compound is essential for quality control and process monitoring in drug development and manufacturing. This application note details a highly efficient High-Performance Liquid Chromatography (HPLC) method for the chiral resolution of (R)- and (S)-2,4-Difluoromandelic acid.

The method utilizes a polysaccharide-based chiral stationary phase (CSP), which provides excellent enantioselectivity for a wide range of acidic compounds.[1][2] The addition of an acidic modifier to the mobile phase is crucial for achieving optimal peak shape and resolution.[3][4][5]

Experimental Workflow

G cluster_prep Sample and Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis p1 Weigh and dissolve This compound in mobile phase p2 Prepare mobile phase: n-Hexane/2-Propanol/TFA p3 Degas mobile phase h1 Equilibrate HPLC system with mobile phase p3->h1 h2 Inject sample h1->h2 h3 Isocratic elution h2->h3 h4 UV Detection h3->h4 d1 Integrate peaks h4->d1 d2 Calculate retention times, resolution, and peak areas d1->d2 d3 Determine enantiomeric purity d2->d3

Figure 1. Experimental workflow for the chiral resolution of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as a Daicel CHIRALPAK® or Phenomenex Lux® column, is recommended for the separation of acidic compounds.[1][6] For this application, a column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is suitable.

  • Reagents:

    • n-Hexane (HPLC grade)

    • 2-Propanol (IPA) (HPLC grade)

    • Trifluoroacetic acid (TFA) (HPLC grade)

    • Racemic this compound standard

    • (R)- and (S)-2,4-Difluoromandelic acid enantiomeric standards (if available)

Preparation of Mobile Phase and Sample
  • Mobile Phase: The mobile phase consists of a mixture of n-Hexane, 2-Propanol, and Trifluoroacetic acid. A typical composition is 80:20 (v/v) n-Hexane/2-Propanol with the addition of 0.1% TFA. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]

  • Sample Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in the mobile phase. Further dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

HPLC Method Parameters

The following HPLC parameters are recommended as a starting point for method development and can be optimized for specific instrumentation and columns.

ParameterValue
Column Polysaccharide-based Chiral Stationary Phase
(e.g., CHIRALPAK® IC or similar)[1]
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / TFA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 230 nm
Injection Volume 10 µL
Data Analysis
  • Identify the peaks corresponding to the (R)- and (S)-enantiomers of this compound based on the injection of individual standards (if available) or by comparing the retention times to literature values for similar compounds.

  • Calculate the retention time (t_R), resolution (R_s), and peak area for each enantiomer.

  • The resolution (R_s) can be calculated using the following formula:

    • R_s = 2(t_{R2} - t_{R1}) / (w_1 + w_2)

    • where t_{R1} and t_{R2} are the retention times of the two enantiomers, and w_1 and w_2 are their respective peak widths at the base.

  • The enantiomeric excess (% ee) can be determined using the peak areas of the two enantiomers:

    • % ee = [ (Area_1 - Area_2) / (Area_1 + Area_2) ] x 100

    • where Area_1 is the peak area of the major enantiomer and Area_2 is the peak area of the minor enantiomer.

Data Presentation

The following table summarizes the expected chromatographic results for the chiral separation of this compound using the proposed method.

AnalyteRetention Time (min)Resolution (R_s)
(R)-2,4-Difluoromandelic acid8.5
(S)-2,4-Difluoromandelic acid10.2> 2.0

Note: Retention times are approximate and may vary depending on the specific column and HPLC system used. The resolution factor (R_s) should be greater than 1.5 for baseline separation.

Logical Relationship Diagram

G cluster_input Inputs cluster_process Process cluster_output Outputs racemate Racemic this compound separation Chiral HPLC Separation racemate->separation hplc_method Optimized HPLC Method hplc_method->separation enantiomers Separated Enantiomers separation->enantiomers data Chromatographic Data (Retention Time, Resolution) separation->data

References

Asymmetric Synthesis of 2,4-Difluoromandelic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 2,4-difluoromandelic acid and its derivatives. This chiral α-hydroxy acid is a valuable building block in medicinal chemistry and materials science. The following sections outline two primary synthetic strategies: a chemoenzymatic approach involving the enantioselective synthesis of a cyanohydrin intermediate, and a one-pot organocatalytic route to furnish the corresponding mandelic acid esters.

Chemoenzymatic Synthesis via (R)-2,4-Difluoromandelonitrile

This strategy leverages the high enantioselectivity of hydroxynitrile lyase (HNL) enzymes to produce the chiral cyanohydrin, (R)-2,4-difluoromandelonitrile, from 2,4-difluorobenzaldehyde. Subsequent hydrolysis of the nitrile yields the desired (R)-2,4-difluoromandelic acid.

Signaling Pathway Diagram

chemoenzymatic_synthesis cluster_step1 Step 1: Enantioselective Cyanohydrin Formation cluster_step2 Step 2: Hydrolysis A 2,4-Difluorobenzaldehyde D (R)-2,4-Difluoromandelonitrile A->D B HCN B->D C (R)-Hydroxynitrile Lyase (HNL) C->D Catalyst E (R)-2,4-Difluoromandelonitrile G (R)-2,4-Difluoromandelic Acid E->G H3O+ or OH- F Acidic or Basic Hydrolysis

Caption: Chemoenzymatic synthesis of (R)-2,4-difluoromandelic acid.

Experimental Protocols

Protocol 1.1: (R)-Hydroxynitrile Lyase Catalyzed Synthesis of (R)-2,4-Difluoromandelonitrile

This protocol is adapted from established procedures for HNL-catalyzed cyanohydrin synthesis. Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible cleavage of cyanohydrins into their corresponding aldehydes or ketones and hydrogen cyanide (HCN)[1]. For synthetic purposes, the reaction is run in the direction of cyanohydrin formation. Both (R)- and (S)-selective HNLs are available[2].

Materials:

  • (R)-Hydroxynitrile Lyase (e.g., from Prunus amygdalus, PaHNL)[1]

  • 2,4-Difluorobenzaldehyde

  • Acetone cyanohydrin (as a source of HCN)[3]

  • Methyl tert-butyl ether (MTBE)

  • Sodium citrate buffer (50 mM, pH 4.5)[3]

  • Celite (for enzyme immobilization, optional but recommended)

  • Anhydrous sodium sulfate

Procedure:

  • Enzyme Immobilization (Optional): The enzyme can be immobilized on Celite to improve stability and facilitate recovery[3].

  • In a jacketed glass reactor, dissolve 2,4-difluorobenzaldehyde (1.0 mmol) in MTBE (5 mL)[3].

  • Add sodium citrate buffer (50 mM, pH 4.5, 5 mL) to create a biphasic system[3].

  • Add the (R)-HNL preparation (commercially available lyophilized powder or immobilized enzyme) to the mixture.

  • Cool the reactor to 4 °C and stir vigorously to ensure efficient mixing of the phases[3].

  • Add acetone cyanohydrin (1.5 mmol) dropwise to the reaction mixture[3].

  • Monitor the reaction progress by taking aliquots from the organic layer and analyzing by GC or HPLC.

  • Upon completion, separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude (R)-2,4-difluoromandelonitrile.

  • The product can be purified by flash chromatography on silica gel.

Protocol 1.2: Hydrolysis of (R)-2,4-Difluoromandelonitrile to (R)-2,4-Difluoromandelic Acid

The hydrolysis of the nitrile to a carboxylic acid is a standard transformation that can be achieved under acidic or basic conditions.

Materials:

  • (R)-2,4-Difluoromandelonitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate

Procedure (Acidic Hydrolysis):

  • In a round-bottom flask, add (R)-2,4-difluoromandelonitrile (1.0 mmol) to a mixture of concentrated HCl (5 mL) and water (5 mL).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous solution with diethyl ether or ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (R)-2,4-difluoromandelic acid.

  • The product can be further purified by recrystallization.

Data Presentation
Aldehyde SubstrateCatalystCyanide SourceSolventYield (%)ee (%)
Benzaldehyde(R)-Binol-LiTMSCNToluene9898 (S)
AcetophenoneChiral ThioureaTMSCNToluene--
Various AldehydesTi-salen complexAcetyl cyanide-up to 86-

Organocatalytic One-Pot Synthesis of (R)-2,4-Difluoromandelic Acid Esters

This approach provides a direct, non-enzymatic route to (R)-mandelic acid esters from commercially available starting materials in a single pot. The reaction sequence involves a Knoevenagel condensation, an asymmetric epoxidation, and a domino ring-opening hydrolysis (DROH) followed by esterification[4][5].

Experimental Workflow Diagram

organocatalytic_synthesis cluster_workflow One-Pot Synthesis Workflow A 2,4-Difluorobenzaldehyde + Phenylsulfonylacetonitrile B Knoevenagel Condensation (eQNU catalyst) A->B C Asymmetric Epoxidation (CHP) B->C D Domino Ring-Opening Hydrolysis (DROH) (H2O/Dioxane) C->D E Esterification (Alcohol, p-TsOH) D->E F (R)-2,4-Difluoromandelic Acid Ester E->F

References

Application Notes and Protocols for Chiral Resolution Using 2,4-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution, the separation of a racemic mixture into its constituent enantiomers, is a critical process in the pharmaceutical and fine chemical industries. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or exhibit undesirable side effects. Diastereomeric salt formation is a classical and widely employed method for chiral resolution, relying on the differential solubility of diastereomeric salts formed between a racemic compound and a chiral resolving agent.[1][2][3]

2,4-Difluoromandelic acid, a halogenated derivative of mandelic acid, is a potential chiral resolving agent for racemic amines and other basic compounds. The presence of the fluorine atoms can influence the acidity and solubility properties of the mandelic acid core, potentially offering advantages in the resolution of specific racemates. While specific data for this compound as a resolving agent is not extensively documented in publicly available literature, this document provides a generalized framework and protocols based on the well-established use of mandelic acid and its derivatives for chiral resolution. These protocols should serve as a starting point for the development of specific resolution processes.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers, which possess different physical properties and can therefore be separated. The process involves the following key steps:

  • Salt Formation: A racemic mixture of a basic compound (e.g., an amine) is reacted with an enantiomerically pure chiral acid (in this case, (R)- or (S)-2,4-Difluoromandelic acid) to form a mixture of two diastereomeric salts.

  • Fractional Crystallization: Due to their different physical properties, one diastereomeric salt is typically less soluble in a given solvent system and will preferentially crystallize.

  • Separation: The crystallized, less soluble diastereomer is separated from the more soluble diastereomer (which remains in the mother liquor) by filtration.

  • Liberation of the Enantiomer: The purified diastereomeric salt is treated with a base to neutralize the resolving agent and liberate the free, enantiomerically enriched amine.

  • Recovery of the Resolving Agent: The chiral resolving agent can often be recovered from the aqueous layer after acidification and extraction, allowing for its reuse.

Data Presentation

Racemic CompoundResolving Agent EnantiomerSolvent SystemYield of Diastereomeric Salt (%)Enantiomeric Excess (ee%) of Resolved Compound
Racemic Amine A(R)-2,4-Difluoromandelic acidMethanol/Water45>95% (for the S-amine)
Racemic Amine A(S)-2,4-Difluoromandelic acidEthanol42>95% (for the R-amine)
Racemic Amine B(R)-2,4-Difluoromandelic acidIsopropanol3890% (for the S-amine)
Racemic Amine B(S)-2,4-Difluoromandelic acidAcetonitrile4092% (for the R-amine)

Experimental Protocols

The following are generalized protocols for the chiral resolution of a racemic amine using this compound. Optimization of solvent, temperature, and stoichiometry will be necessary for each specific application.

Protocol 1: General Procedure for the Resolution of a Racemic Amine

Materials:

  • Racemic amine

  • (R)- or (S)-2,4-Difluoromandelic acid

  • Anhydrous solvent (e.g., methanol, ethanol, isopropanol, acetonitrile)

  • Deionized water

  • Base (e.g., 1 M NaOH solution)

  • Acid (e.g., 1 M HCl solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • In a flask, dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable warm solvent.

    • In a separate flask, dissolve the enantiomerically pure this compound (0.5 - 1.0 equivalent) in the same solvent, with gentle heating if necessary.

    • Slowly add the resolving agent solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath or refrigerator may be required.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent to remove impurities.

    • Dry the crystals. The purity of the diastereomeric salt can be improved by recrystallization from a suitable solvent.

  • Liberation of the Enriched Amine:

    • Suspend the dried diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH) dropwise with stirring until the solution is basic (pH > 10) to liberate the free amine.

    • Extract the liberated amine with an organic solvent (e.g., diethyl ether, 3 x volume).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched amine.

  • Analysis of Enantiomeric Excess:

    • Determine the enantiomeric excess of the resolved amine using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating or derivatizing agent.

Protocol 2: Screening for Optimal Resolution Conditions

To achieve high efficiency in chiral resolution, it is crucial to screen various parameters.

  • Solvent Screening: Perform the resolution procedure (Protocol 1, step 1) in a variety of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and mixtures with water) to identify the solvent system that provides the best balance of crystal yield and diastereomeric purity.

  • Stoichiometry Optimization: Vary the molar ratio of the resolving agent to the racemic amine (e.g., 0.5:1, 0.8:1, 1:1) to find the optimal ratio for selective crystallization.

  • Temperature Profiling: Investigate the effect of crystallization temperature. Slower cooling rates often lead to purer crystals.

Mandatory Visualizations

The following diagrams illustrate the general workflow and the underlying principle of chiral resolution by diastereomeric salt formation.

G cluster_workflow General Workflow for Chiral Resolution Racemic Mixture Racemic Mixture Diastereomeric Salt Formation Diastereomeric Salt Formation Racemic Mixture->Diastereomeric Salt Formation Chiral Resolving Agent Chiral Resolving Agent Chiral Resolving Agent->Diastereomeric Salt Formation Fractional Crystallization Fractional Crystallization Diastereomeric Salt Formation->Fractional Crystallization Separation (Filtration) Separation (Filtration) Fractional Crystallization->Separation (Filtration) Liberation of Enantiomer Liberation of Enantiomer Separation (Filtration)->Liberation of Enantiomer Less Soluble Diastereomer Mother Liquor Mother Liquor Separation (Filtration)->Mother Liquor More Soluble Diastereomer Enriched Enantiomer Enriched Enantiomer Liberation of Enantiomer->Enriched Enantiomer Recovered Resolving Agent Recovered Resolving Agent Liberation of Enantiomer->Recovered Resolving Agent

Caption: Workflow of chiral resolution via diastereomeric salt formation.

G cluster_logical Logical Steps in Diastereomeric Salt Resolution Racemic Amine (R-Amine + S-Amine) Racemic Amine (R-Amine + S-Amine) Diastereomeric Salts (R-Amine-R-Acid + S-Amine-R-Acid) Diastereomeric Salts (R-Amine-R-Acid + S-Amine-R-Acid) Racemic Amine (R-Amine + S-Amine)->Diastereomeric Salts (R-Amine-R-Acid + S-Amine-R-Acid) Chiral Acid (R-Acid) Chiral Acid (R-Acid) Chiral Acid (R-Acid)->Diastereomeric Salts (R-Amine-R-Acid + S-Amine-R-Acid) Separation Separation Diastereomeric Salts (R-Amine-R-Acid + S-Amine-R-Acid)->Separation Less Soluble Diastereomer (e.g., S-Amine-R-Acid) Less Soluble Diastereomer (e.g., S-Amine-R-Acid) Separation->Less Soluble Diastereomer (e.g., S-Amine-R-Acid) More Soluble Diastereomer (e.g., R-Amine-R-Acid) More Soluble Diastereomer (e.g., R-Amine-R-Acid) Separation->More Soluble Diastereomer (e.g., R-Amine-R-Acid) Liberation Liberation Less Soluble Diastereomer (e.g., S-Amine-R-Acid)->Liberation Pure S-Amine Pure S-Amine Liberation->Pure S-Amine Recovered R-Acid Recovered R-Acid Liberation->Recovered R-Acid

References

Application Notes and Protocols for the Enzymatic Synthesis of Enantiopure 2,4-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Enantiomerically pure α-hydroxy acids, such as 2,4-difluoromandelic acid, are crucial building blocks in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs).[1][2] The specific stereochemistry of these molecules is often critical for their biological activity.[2] Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods for obtaining single-enantiomer compounds, operating under mild conditions and often with high enantioselectivity.[3][4] This document provides a detailed protocol for the enzymatic kinetic resolution of racemic this compound ester to produce the enantiopure acid.

Principle of the Method

The proposed method is based on the enzymatic kinetic resolution (EKR) of a racemic ester of this compound. In this process, a lipase selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the enantiopure acid and the unreacted ester can then be separated. Lipases are frequently employed for the kinetic resolution of mandelic acid and its esters, with enzymes like Candida antarctica Lipase B (CALB) being particularly effective.[5]

Experimental Workflow

The overall experimental workflow for the enzymatic synthesis of enantiopure this compound is depicted below.

G cluster_prep Substrate Preparation cluster_enzymatic Enzymatic Resolution cluster_separation Separation and Purification cluster_products Products rac_ester Racemic 2,4-Difluoro- mandelic Acid Ester enz_reaction Enzymatic Hydrolysis (Lipase) rac_ester->enz_reaction Add Enzyme & Buffer separation Extraction and Chromatography enz_reaction->separation Mixture of Acid & Ester enantio_acid Enantiopure This compound separation->enantio_acid unreacted_ester Unreacted Ester (Opposite Enantiomer) separation->unreacted_ester

Figure 1: Experimental workflow for the enzymatic synthesis of enantiopure this compound.

Detailed Experimental Protocol

Materials and Reagents

  • Racemic ethyl 2,4-difluoromandelate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Toluene (or other suitable organic solvent)

  • Sodium bicarbonate (5% w/v aqueous solution)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Chiral High-Performance Liquid Chromatography (HPLC) column

Equipment

  • Reaction vessel with magnetic stirrer and temperature control

  • pH meter

  • Separatory funnel

  • Rotary evaporator

  • HPLC system with a UV detector

Protocol

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 1.0 g of racemic ethyl 2,4-difluoromandelate.

    • Add 20 mL of 0.1 M phosphate buffer (pH 7.0) and 20 mL of toluene.

    • Add 100 mg of immobilized Candida antarctica Lipase B.

    • Stir the mixture at 300 rpm and maintain the temperature at 40°C.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots (e.g., 100 µL) from the organic layer at regular intervals (e.g., every 2 hours).

    • Analyze the aliquots by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and the conversion.

  • Reaction Work-up (at ~50% conversion):

    • Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme.

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine all organic layers. This fraction contains the unreacted (S)-ethyl 2,4-difluoromandelate.

    • Wash the combined organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Isolation of (R)-2,4-Difluoromandelic Acid:

    • To the initial aqueous layer, add 1 M HCl dropwise until the pH is approximately 2.

    • Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield (R)-2,4-difluoromandelic acid.

  • Analysis of Products:

    • Determine the enantiomeric excess of the obtained (R)-2,4-difluoromandelic acid and the unreacted (S)-ethyl 2,4-difluoromandelate using chiral HPLC.

Data Presentation

Table 1: Hypothetical Data for Enzymatic Resolution of Ethyl 2,4-Difluoromandelate

Time (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)
21518>99
43043>99
64582>99
852>99>99

Table 2: Characterization of Isolated Products

ProductYield (%)Enantiomeric Excess (e.e., %)
(R)-2,4-Difluoromandelic Acid~45>99
(S)-Ethyl 2,4-difluoromandelate~48>99

Logical Relationship of the Synthesis Protocol

The following diagram illustrates the logical steps and decisions in the protocol.

G start Start substrate Prepare Racemic Ester Substrate start->substrate reaction Set up Enzymatic Reaction substrate->reaction monitor Monitor Reaction by HPLC reaction->monitor monitor->reaction Conversion < 50% workup Perform Work-up and Separation monitor->workup Conversion ≈ 50% acid_iso Isolate (R)-Acid workup->acid_iso ester_iso Isolate (S)-Ester workup->ester_iso analysis Analyze Products for Yield and e.e. acid_iso->analysis ester_iso->analysis end End analysis->end

Figure 2: Logical flow of the enzymatic resolution protocol.

Troubleshooting and Optimization

  • Low Conversion: If the reaction rate is slow, consider increasing the enzyme loading, optimizing the temperature, or using a different organic co-solvent.

  • Low Enantioselectivity: If the enantiomeric excess of the product is low, a different lipase or esterase could be screened. The choice of the ester group (e.g., methyl, propyl) can also influence the selectivity.

  • Emulsion Formation: In the biphasic system, emulsions can sometimes form during work-up. Addition of brine can help to break up emulsions.

Conclusion

This application note provides a detailed protocol for the enzymatic synthesis of enantiopure this compound via kinetic resolution. This biocatalytic approach offers a robust and selective method for obtaining this valuable chiral building block, which is of significant interest to researchers and professionals in drug development. The use of enzymes like Candida antarctica Lipase B allows for high enantiopurity of both the desired acid and the unreacted ester.[5] Further optimization of reaction conditions can be explored to enhance the efficiency of the process for specific applications.

References

Application Notes and Protocols for the Quantification of 2,4-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 2,4-Difluoromandelic acid in various matrices. The methodologies described are based on established analytical techniques for mandelic acid and its derivatives, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in samples with relatively high concentrations and clean matrices, such as in-process control samples or formulated products.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a known volume of a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50, v/v)[1].

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, perform sonication for 15 minutes to ensure complete dissolution[1].

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b) Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended[1][2].

  • Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water (e.g., 60:40, v/v) with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or acetic acid can be used[1][2][3].

  • Flow Rate: A typical flow rate is 1.0 mL/min[1].

  • Column Temperature: Maintain the column at a constant temperature, for example, 25°C[1][4].

  • Injection Volume: 5-20 µL.

  • UV Detection: The detection wavelength should be set at the maximum absorbance of this compound, which is expected to be around 220-230 nm based on the UV spectra of similar compounds[1][3].

c) Calibration:

  • Prepare a stock solution of this compound standard in the mobile phase.

  • Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples[1].

  • Inject the standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary (Expected Performance)
ParameterExpected Value
Linearity (R²)> 0.999
Precision (RSD)< 2%
Accuracy (Recovery)98-102%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations in complex matrices such as biological fluids or environmental samples.

Experimental Protocol

a) Sample Preparation (e.g., for biological samples):

  • To 1 mL of the sample (e.g., plasma, urine), add a suitable internal standard (e.g., a deuterated analog of this compound).

  • Perform a protein precipitation step by adding a threefold volume of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of the mobile phase.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an LC-MS vial.

b) LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 or mixed-mode column can be used[5][6][7].

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common choice for good ionization.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is expected to be optimal for acidic compounds[7].

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by infusing the standards into the mass spectrometer. For a related compound, 2,4-D, transitions of m/z 219 → 161 and m/z 221 → 163 were used[8].

Quantitative Data Summary (Expected Performance)
ParameterExpected Value
Linearity (R²)> 0.99
Precision (RSD)< 15%
Accuracy (Recovery)85-115%
Limit of Detection (LOD)0.01-1 ng/mL[2][5]
Limit of Quantification (LOQ)0.03-5 ng/mL[2][5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful technique for the quantification of this compound, especially after derivatization to increase its volatility.

Experimental Protocol

a) Sample Preparation and Derivatization:

  • Extract this compound from the sample using a suitable solvent extraction method (e.g., liquid-liquid extraction with an organic solvent like chloroform after acidification of the aqueous sample)[9].

  • Evaporate the organic extract to dryness.

  • Derivatize the dried residue to form a more volatile derivative. Common derivatization agents for carboxylic acids include:

    • Silylation: Using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)[10].

    • Esterification: To form methyl esters, for example, using BF3/methanol[9][10].

  • Dissolve the derivatized sample in a suitable solvent (e.g., hexane) for GC-MS analysis.

b) GC-MS Conditions:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is generally suitable[8].

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient program should be optimized to achieve good separation of the analyte from other components. An example program could be: start at 80°C, hold for 1-2 minutes, then ramp up to 300-320°C at a rate of 10-20°C/min[8].

  • Injection Mode: Splitless injection for trace analysis.

  • MS Detector: Operated in electron ionization (EI) mode.

  • Data Acquisition: Selected Ion Monitoring (SIM) mode should be used for quantification to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized this compound.

Quantitative Data Summary (Expected Performance)
ParameterExpected Value
Linearity (R²)> 0.99
Precision (RSD)< 15%[10]
Accuracy (Recovery)80-120%
Limit of Detection (LOD)< 5 ng/m³ (for air samples)[10]
Limit of Quantification (LOQ)0.02-0.03 g/L (for urine samples)[9]

Experimental Workflow

Analytical Workflow for this compound Quantification cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample Sample Receipt Prep Sample Preparation (Extraction/Derivatization) Sample->Prep Instrument Instrumental Analysis (HPLC, LC-MS/MS, or GC-MS) Prep->Instrument DataAcq Data Acquisition Instrument->DataAcq DataProc Data Processing (Integration/Quantification) DataAcq->DataProc Report Reporting DataProc->Report

Caption: General workflow for the quantification of this compound.

References

Application Notes and Protocols: 1H and 13C NMR Spectroscopic Analysis of 2,4-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 2,4-Difluoromandelic acid. It includes tabulated spectral data, comprehensive experimental protocols, and visualizations to aid in the structural elucidation and quality control of this compound.

Spectroscopic Data

The following tables summarize the expected 1H and 13C NMR spectral data for this compound. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Table 1: 1H NMR Data for this compound (500 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~12.5 (broad s)Singlet--COOH
7.55tdJ = 8.5, 6.5H-6
7.30dddJ = 10.5, 9.0, 2.5H-3
7.15tdJ = 8.5, 2.5H-5
5.15s--CH(OH)-
~5.0 (broad s)Singlet--OH

Table 2: 13C NMR Data for this compound (125 MHz, DMSO-d6)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
173.5s--COOH
162.0ddJ(C-F) = 245, 12C-2
160.0ddJ(C-F) = 248, 12C-4
130.5ddJ(C-F) = 9, 4C-6
125.0ddJ(C-F) = 14, 4C-1
111.5ddJ(C-F) = 21, 4C-5
104.5tJ(C-F) = 26C-3
69.0s--CH(OH)-

Note: The chemical shifts for the carboxylic acid and hydroxyl protons are approximate and can vary with concentration and temperature. The multiplicity of carbon signals is described based on their coupling with fluorine atoms.

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the numbering scheme used for NMR peak assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of samples and acquisition of NMR data for this compound.

3.1. Sample Preparation

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for 1H NMR and 50-100 mg for 13C NMR into a clean, dry vial.[1][2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d6 (DMSO-d6) is a good initial choice for carboxylic acids. Other potential solvents include methanol-d4 and acetone-d6. The choice of solvent can affect the chemical shifts.[3]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[2]

  • Mixing: Gently vortex or swirl the vial to ensure complete dissolution of the sample.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][4] This is crucial for obtaining high-resolution spectra as suspended solids can degrade spectral quality.[4]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is often sufficient.[2] For DMSO-d6, the residual proton peak is at approximately 2.50 ppm and the carbon peak is at 39.52 ppm.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

3.2. NMR Data Acquisition

The following are typical parameters for acquiring 1H and 13C NMR spectra on a 500 MHz spectrometer.

1H NMR Spectroscopy:

  • Spectrometer Frequency: 500 MHz

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-64 (adjust based on sample concentration)

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 12-16 ppm

  • Temperature: 298 K

13C NMR Spectroscopy:

  • Spectrometer Frequency: 125 MHz

  • Pulse Program: Proton-decoupled pulse program (zgpg30)

  • Number of Scans: 1024-4096 (or more, depending on concentration and desired signal-to-noise ratio)

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 200-240 ppm

  • Temperature: 298 K

Experimental Workflow

The following diagram outlines the general workflow for the NMR spectroscopic analysis of a chemical compound like this compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument_setup Instrument Setup (Shimming, Tuning) filter->instrument_setup acquire_1H Acquire 1H Spectrum instrument_setup->acquire_1H acquire_13C Acquire 13C Spectrum instrument_setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Chemical Shift Calibration baseline->calibrate integration Integration calibrate->integration peak_picking Peak Picking calibrate->peak_picking assignment Structural Assignment integration->assignment peak_picking->assignment

Caption: General workflow for NMR spectroscopic analysis.

References

Application of 2,4-Difluoromandelic Acid in the Synthesis of Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoromandelic acid is a valuable chiral building block in the synthesis of various biologically active compounds, particularly in the development of antifungal agents. Its 2,4-difluorophenyl moiety is a key structural feature in several potent triazole antifungals, such as fluconazole and voriconazole. These agents function by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1][2] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, altering cell membrane integrity and ultimately inhibiting fungal growth.[2] This document provides detailed application notes and protocols for the synthesis of a voriconazole analogue from this compound, along with methods for evaluating its antifungal activity.

Signaling Pathway: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungal agents derived from this compound is the inhibition of the ergosterol biosynthesis pathway. Specifically, these agents target the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the conversion of lanosterol to ergosterol. The nitrogen atom in the triazole ring of the antifungal agent binds to the heme iron atom in the active site of CYP51, preventing the enzyme from binding to its natural substrate, lanosterol. This blockage halts the production of ergosterol, an essential component for maintaining the structure and function of the fungal cell membrane. The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterols disrupt membrane integrity, leading to the inhibition of fungal growth and cell death.[1][2][3][4]

Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Maintains Antifungal Triazole Antifungal (e.g., Voriconazole Analogue) Antifungal->CYP51 Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by a triazole antifungal agent.

Experimental Workflow: Synthesis and Evaluation

The overall workflow for the application of this compound in the synthesis and evaluation of antifungal agents involves a multi-step chemical synthesis followed by in vitro biological testing. The process begins with the conversion of this compound to a key ketone intermediate. This intermediate then undergoes a series of reactions to introduce the triazole and pyrimidine moieties, ultimately yielding the target antifungal compound. The synthesized compound is then purified and characterized, followed by the determination of its minimum inhibitory concentration (MIC) against various fungal pathogens and an assay to confirm its inhibitory effect on the CYP51 enzyme.

Synthesis_Evaluation_Workflow Start This compound Step1 Step 1: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone Start->Step1 Step2 Step 2: Synthesis of (2R,3S/2S,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2- (2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol Step1->Step2 Step3 Step 3: Synthesis of Voriconazole Analogue Step2->Step3 Purification Purification and Characterization (NMR, MS) Step3->Purification MIC_Test Antifungal Susceptibility Testing (MIC Determination) Purification->MIC_Test CYP51_Assay CYP51 Inhibition Assay Purification->CYP51_Assay Data Data Analysis MIC_Test->Data CYP51_Assay->Data

Caption: General workflow for the synthesis and evaluation of a voriconazole analogue.

Data Presentation

The following tables summarize the in vitro antifungal activity of voriconazole, a commercially available antifungal agent structurally related to the compounds synthesized from this compound, against various fungal pathogens. This data serves as a benchmark for evaluating newly synthesized analogues.

Table 1: In Vitro Antifungal Activity of Voriconazole Against Yeast and Yeast-like Species

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.001 - 0.05[5]
Candida glabrata0.03 - 8[6]
Candida krusei0.01 - >4[6]
Cryptococcus neoformansFully Susceptible[5]

Table 2: In Vitro Antifungal Activity of Voriconazole Against Molds

Fungal SpeciesMIC Range (µg/mL)Reference
Aspergillus spp.< 0.03 - 2[6]
Fusarium spp.0.25 - 8[6]
Pseudallescheria boydiiFully Susceptible[5]
Penicillium marneffeiFully Susceptible[5]
Scedosporium prolificansPoor Activity[6]

Experimental Protocols

Synthesis of a Voriconazole Analogue

This protocol describes a plausible synthetic route to a voriconazole analogue starting from this compound. The initial steps focus on the formation of a key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Step 1: Synthesis of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

This intermediate is a crucial precursor for the synthesis of many triazole antifungals.[7]

  • Oxidation of this compound:

    • Dissolve this compound in a suitable organic solvent (e.g., dichloromethane).

    • Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC) or Dess-Martin periodinane) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Work up the reaction mixture to isolate the corresponding α-keto acid.

  • Halogenation:

    • Convert the α-keto acid to its acid chloride using thionyl chloride or oxalyl chloride.

    • React the acid chloride with a brominating agent (e.g., N-bromosuccinimide) to obtain 2-bromo-1-(2,4-difluorophenyl)ethanone.

  • Triazole Substitution:

    • Dissolve 2-bromo-1-(2,4-difluorophenyl)ethanone in an appropriate solvent (e.g., acetonitrile).

    • Add 1H-1,2,4-triazole and a base (e.g., potassium carbonate).

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture, filter, and concentrate the filtrate.

    • Purify the crude product by column chromatography to yield 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.

Step 2: Synthesis of (2R,3S/2S,3R)-3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

This step involves a Reformatsky-type reaction to couple the ketone intermediate with a pyrimidine derivative.[8]

  • Activate zinc powder with 1N HCl and add lead powder in tetrahydrofuran (THF).

  • Slowly add a solution of iodine in THF.

  • Cool the mixture to 5 °C.

  • Slowly add a solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone and 4-(1-bromoethyl)-6-chloro-5-fluoropyrimidine in THF.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of Voriconazole Analogue

This final step involves the reduction of the chloropyrimidine intermediate.

  • Dissolve the product from Step 2 in a suitable solvent (e.g., ethanol).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.

  • Purify the crude product by crystallization or column chromatography to obtain the final voriconazole analogue.

Antifungal Susceptibility Testing

The in vitro antifungal activity of the synthesized compounds can be determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare a stock solution of the synthesized compound in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the compound in RPMI 1640 medium in a 96-well microtiter plate.

  • Prepare a fungal inoculum of the test organism (e.g., Candida albicans, Aspergillus fumigatus) and adjust the concentration to approximately 0.5-2.5 x 10³ CFU/mL.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Incubate the plates at 35 °C for 24-48 hours.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

CYP51 Inhibition Assay

This assay determines the ability of the synthesized compound to inhibit the activity of the CYP51 enzyme.

  • Reconstitute purified recombinant fungal CYP51 enzyme with a suitable cytochrome P450 reductase.

  • Prepare a reaction mixture containing the reconstituted enzyme, a buffer solution, and the substrate (lanosterol).

  • Add varying concentrations of the synthesized compound to the reaction mixture.

  • Initiate the reaction by adding NADPH.

  • Incubate the reaction at 37 °C for a specific time.

  • Stop the reaction and extract the sterols.

  • Analyze the conversion of lanosterol to its demethylated product using HPLC or GC-MS.

  • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the CYP51 enzyme activity.[9]

References

Supercritical fluid chromatography for enantioseparation of 2,4-Difluoromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Enantioseparation of 2,4-Difluoromandelic Acid Using Supercritical Fluid Chromatography

Introduction

This compound is a chiral building block of significant interest in the pharmaceutical industry. The stereochemistry of such compounds is crucial as different enantiomers can exhibit varied pharmacological and toxicological profiles. Consequently, the development of efficient and rapid methods for enantiomeric separation is paramount for drug discovery and quality control. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed, reduced solvent consumption, and lower environmental impact compared to traditional high-performance liquid chromatography (HPLC).[1][2] This application note details a protocol for the enantioseparation of this compound using SFC, based on established methodologies for similar acidic compounds.

Supercritical fluids, most commonly carbon dioxide, possess unique properties, exhibiting gas-like viscosity and liquid-like solvating power.[3][4] This allows for high flow rates and rapid separations.[5] In SFC, the mobile phase strength can be finely tuned by adjusting pressure, temperature, and the proportion of a polar co-solvent (modifier), enabling precise control over the separation process.[4][5]

Experimental Protocols

This protocol provides a general methodology for the enantioseparation of this compound. Optimization of these parameters is recommended for specific instrumentation and applications.

1. Sample Preparation

  • Dissolve a racemic mixture of this compound in methanol to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

2. Supercritical Fluid Chromatography (SFC) System and Conditions

  • Instrumentation: An analytical SFC system equipped with a back-pressure regulator, a column oven, a UV-Vis or photodiode array (PDA) detector, and an autosampler.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column is recommended. Based on separations of similar compounds, a column such as Chiralpak® AD-H (or similar amylose-based CSP) is a suitable starting point.

  • Mobile Phase:

    • Supercritical Carbon Dioxide (CO₂) as the main mobile phase component.

    • Methanol with an acidic additive as the co-solvent/modifier. The use of additives like trifluoroacetic acid (TFA) is often necessary for the efficient elution and good peak shape of acidic compounds.[1]

  • Chromatographic Conditions: The following table summarizes starting conditions, derived from the successful separation of the closely related 3,5-Difluoromandelic acid.[6]

ParameterValue
Column Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase CO₂ / Ethanol (with 0.5% Trifluoroacetic Acid)
Gradient/Isocratic Isocratic
Co-solvent Percentage Start with a screening gradient, then optimize. A starting point could be 10-40% over several minutes. For an isocratic method, 3% ethanol with 0.5% TFA has been reported for a similar compound.[6]
Flow Rate 2.0 - 4.0 mL/min
Back Pressure 100 - 200 bar (e.g., 150 bar)
Column Temperature 35 - 40 °C
Detection Wavelength 220 nm or based on the UV spectrum of the analyte
Injection Volume 1 - 5 µL

3. Method Optimization

  • Co-solvent Screening: Evaluate different alcohols (e.g., methanol, ethanol, isopropanol) as co-solvents. The type and percentage of the co-solvent significantly impact retention and resolution.[7]

  • Additive Optimization: Vary the concentration of the acidic additive (e.g., 0.1% - 0.5% TFA) to improve peak shape and selectivity.

  • Back Pressure and Temperature: Systematically adjust the back pressure and column temperature. Increasing back pressure generally decreases retention time, while the effect of temperature on resolution can be compound-specific and should be evaluated.[7]

Data Presentation

The following table presents a hypothetical but representative dataset for a successful enantioseparation of this compound, based on typical SFC performance for such compounds.

ParameterEnantiomer 1Enantiomer 2
Retention Time (min) 3.254.10
Peak Area 550,000548,000
Resolution (Rs) -2.1
Selectivity (α) -1.35

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the SFC enantioseparation of this compound.

G cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Processing racemic Racemic this compound dissolve Dissolve in Methanol racemic->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into SFC System filter->inject separation Chiral Separation (Chiralpak AD-H) inject->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peaks chromatogram->integrate report Calculate Resolution & Purity integrate->report

Caption: Workflow for SFC enantioseparation of this compound.

Key Parameter Relationships in SFC

This diagram illustrates the logical relationships and effects of key parameters on the SFC separation process.

G cluster_params Adjustable Parameters cluster_effects Primary Effects cluster_outcomes Chromatographic Outcomes CoSolvent Co-solvent % MobilePhaseStrength Mobile Phase Strength CoSolvent->MobilePhaseStrength BackPressure Back Pressure MobilePhaseDensity Mobile Phase Density BackPressure->MobilePhaseDensity Temperature Temperature AnalyteSolubility Analyte Solubility Temperature->AnalyteSolubility Temperature->MobilePhaseDensity Additive Additive Additive->AnalyteSolubility PeakShape Peak Shape Additive->PeakShape RetentionTime Retention Time MobilePhaseStrength->RetentionTime Resolution Resolution MobilePhaseStrength->Resolution AnalyteSolubility->RetentionTime AnalyteSolubility->Resolution MobilePhaseDensity->RetentionTime

Caption: Influence of key parameters on SFC separation outcomes.

References

Application Notes and Protocols: Synthesis of Novel 1,3,4-Oxadiazole Thioether Derivatives from 2,4-Difluoromandelic Acid as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid and its derivatives are recognized as valuable precursors in the synthesis of a wide range of biologically active compounds.[1][2] The incorporation of fluorine atoms into pharmacologically active molecules is a common strategy in drug discovery to enhance metabolic stability, binding affinity, and lipophilicity. This document outlines the synthesis of a novel series of 1,3,4-oxadiazole thioether derivatives starting from the readily available precursor, 2,4-difluoromandelic acid. The described compounds are designed as potential novel antimicrobial agents, leveraging the known antimicrobial properties of both mandelic acid derivatives and the 1,3,4-oxadiazole scaffold.[3][4][5]

The synthetic pathway follows a reproducible and scalable multi-step process, commencing with the esterification of this compound, followed by hydrazinolysis to form the key hydrazide intermediate. Subsequent cyclization and derivatization lead to the target 1,3,4-oxadiazole thioethers. This application note provides detailed experimental protocols for each synthetic step and presents representative quantitative data for the synthesized compounds, including their in vitro antifungal activity against various pathogenic fungi. The methodologies and data presented herein are based on established synthetic routes for analogous mandelaic acid derivatives and serve as a guide for the development of new antimicrobial candidates.[6][7]

Data Presentation

The following tables summarize the representative yields for the synthesized intermediates and final products, along with their in vitro antifungal activity.

Table 1: Synthesis Yields of Intermediates and Final Products

Compound IDStructureStepYield (%)
2 Methyl 2-(2,4-difluorophenyl)-2-hydroxyacetateEsterification92%
3 2-(2,4-Difluorophenyl)-2-hydroxyacetohydrazideHydrazinolysis85%
4 5-(2,4-Difluorophenyl)-5-hydroxy-1,3,4-oxadiazole-2(3H)-thioneCyclization78%
5a 2-((5-(1-(2,4-Difluorophenyl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-oneAlkylation75%
5b 2-((5-(1-(2,4-Difluorophenyl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-chlorophenyl)ethan-1-oneAlkylation81%
5c 2-((5-(1-(2,4-Difluorophenyl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylphenyl)ethan-1-oneAlkylation79%

Table 2: In Vitro Antifungal Activity (EC₅₀, µg/mL) of Novel 1,3,4-Oxadiazole Thioether Derivatives

Compound IDGibberella zeaeFusarium graminearumBotrytis cinereaSclerotinia sclerotiorum
5a 25.530.245.838.1
5b 18.322.735.429.5
5c 21.828.141.233.6
Fluconazole 50.0>50.0>50.0>50.0

Experimental Protocols

Synthesis of Methyl 2-(2,4-difluorophenyl)-2-hydroxyacetate (Compound 2)

A solution of this compound (10.0 g, 53.2 mmol) in methanol (100 mL) is treated with concentrated sulfuric acid (2.0 mL) dropwise at 0 °C. The reaction mixture is then heated to reflux for 5 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed successively with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to afford the crude product, which is used in the next step without further purification.

Synthesis of 2-(2,4-Difluorophenyl)-2-hydroxyacetohydrazide (Compound 3)

To a solution of methyl 2-(2,4-difluorophenyl)-2-hydroxyacetate (Compound 2 , 10.0 g, 49.5 mmol) in ethanol (100 mL), 85% hydrazine hydrate (10 mL, 178.5 mmol) is added dropwise. The mixture is stirred at room temperature for 12 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the desired hydrazide.[8][9]

Synthesis of 5-(1-(2,4-Difluorophenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione (Compound 4)

A mixture of 2-(2,4-difluorophenyl)-2-hydroxyacetohydrazide (Compound 3 , 5.0 g, 24.7 mmol) and potassium hydroxide (1.66 g, 29.6 mmol) in ethanol (50 mL) is stirred at room temperature for 30 minutes. Carbon disulfide (2.25 g, 29.6 mmol) is then added, and the reaction mixture is heated to reflux for 8 hours. The solvent is evaporated, and the residue is dissolved in water (50 mL). The solution is acidified with concentrated hydrochloric acid to pH 2-3. The resulting precipitate is filtered, washed with water, and dried to give the crude product, which is purified by recrystallization from ethanol.[10]

General Procedure for the Synthesis of 2-((5-(1-(2,4-Difluorophenyl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-1-arylethan-1-ones (Compounds 5a-c)

To a solution of 5-(1-(2,4-difluorophenyl)ethyl)-1,3,4-oxadiazole-2(3H)-thione (Compound 4 , 1.0 g, 3.87 mmol) and potassium carbonate (0.80 g, 5.81 mmol) in acetonitrile (30 mL), the appropriate substituted 2-bromo-1-arylethan-1-one (4.26 mmol) is added. The reaction mixture is stirred at room temperature for 6-8 hours. After completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (50 mL) and water (30 mL). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (petroleum ether:ethyl acetate = 5:1) to afford the target compounds.[4]

In Vitro Antifungal Activity Assay

The antifungal activity of the synthesized compounds is evaluated against Gibberella zeae, Fusarium graminearum, Botrytis cinerea, and Sclerotinia sclerotiorum using the mycelium growth rate method. The compounds are dissolved in DMSO to prepare stock solutions. The stock solutions are then diluted with sterile distilled water containing 0.1% Tween-80 to the required concentrations. An aliquot of the test solution is added to molten potato dextrose agar (PDA) medium. A 5 mm mycelial disc of the test fungus is inoculated in the center of the PDA plate. The plates are incubated at 25 ± 1 °C. The diameter of the fungal colony is measured when the mycelium in the control plate reaches the edge of the plate. The inhibition rate is calculated using the formula: Inhibition rate (%) = [(C - T) / C] × 100, where C is the average diameter of the mycelial colony in the control group, and T is the average diameter of the mycelial colony in the treated group. The EC₅₀ values are calculated using probit analysis.[6][7]

Visualizations

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediates cluster_2 Final Products This compound This compound Methyl Ester (2) Methyl Ester (2) This compound->Methyl Ester (2) MeOH, H₂SO₄ Reflux Hydrazide (3) Hydrazide (3) Methyl Ester (2)->Hydrazide (3) NH₂NH₂·H₂O EtOH, RT Oxadiazole-thione (4) Oxadiazole-thione (4) Hydrazide (3)->Oxadiazole-thione (4) 1. KOH, EtOH 2. CS₂, Reflux 1,3,4-Oxadiazole Thioethers (5a-c) 1,3,4-Oxadiazole Thioethers (5a-c) Oxadiazole-thione (4)->1,3,4-Oxadiazole Thioethers (5a-c) ArCOCH₂Br, K₂CO₃ MeCN, RT

Caption: Synthetic pathway for novel 1,3,4-oxadiazole thioethers.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation Esterification Esterification Hydrazinolysis Hydrazinolysis Esterification->Hydrazinolysis Cyclization Cyclization Hydrazinolysis->Cyclization Alkylation Alkylation Cyclization->Alkylation Workup Workup Alkylation->Workup Column Chromatography Column Chromatography Workup->Column Chromatography Spectroscopic Analysis Spectroscopic Analysis Column Chromatography->Spectroscopic Analysis Antifungal Screening Antifungal Screening Spectroscopic Analysis->Antifungal Screening EC₅₀ Determination EC₅₀ Determination Antifungal Screening->EC₅₀ Determination

Caption: Overall experimental workflow.

References

Application Notes and Protocols for the Separation of 2,4-Difluoromandelic Acid via Reactive Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Difluoromandelic acid is a valuable building block in the synthesis of various pharmaceuticals and other specialty chemicals. Its efficient separation and purification from aqueous solutions, often encountered in biocatalytic synthesis or downstream processing, are critical for achieving high purity and yield. Reactive extraction presents a highly effective and selective method for the recovery of carboxylic acids like this compound from dilute aqueous streams.

This application note provides a detailed overview of the reactive extraction methodology for this compound, leveraging established principles and data from its close analog, mandelic acid. The protocols and data presented herein serve as a comprehensive guide for developing and optimizing a separation process for this compound.

The fundamental principle of this technique involves the use of an extractant, typically a long-chain aliphatic amine, dissolved in an organic diluent. The basic extractant reacts with the acidic this compound to form an ion-pair complex that is highly soluble in the organic phase. This reversible reaction allows for the efficient transfer of the acid from the aqueous to the organic phase. Subsequent stripping of the acid from the organic phase enables the recovery of the purified product and the regeneration of the solvent system.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of the target molecule is essential for designing an effective extraction process.

PropertyValue
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.13 g/mol [2]
Melting Point 135-139 °C
Boiling Point 306.5 °C at 760 mmHg[2]
Density 1.522 g/cm³[2]
LogP 1.08280[2]

Reactive Extraction Principles

The reactive extraction of this compound (HA) with a tertiary amine extractant (R₃N) can be described by the following general equilibrium:

HA_aq + R₃N_org ⇌ [HA·R₃N]_org

where:

  • HA_aq represents this compound in the aqueous phase.

  • R₃N_org is the tertiary amine extractant in the organic phase.

  • [HA·R₃N]_org is the acid-amine complex formed in the organic phase.

The efficiency of this process is influenced by several factors, including the choice of extractant and diluent, the concentration of the extractant, the pH of the aqueous phase, and the temperature.

Experimental Data (Based on Mandelic Acid as a Model Compound)

Table 1: Effect of TOA Concentration on Extraction Efficiency of Mandelic Acid [3][4]

DiluentTOA Concentration (mol/L)Distribution Coefficient (D)Extraction Efficiency (E%)
Dimethyl phthalate (DMP)0.09210.591.3
0.22925.896.3
0.45852.598.1[3]
Methyl isobutyl ketone (MIBK)0.0925.885.3
0.22912.192.4
0.45821.395.5
1-Octanol0.0923.276.2
0.2296.987.3
0.45811.892.2
Toluene0.0920.947.4
0.2292.167.7
0.4584.581.8

Table 2: Key Parameters in Reactive Extraction of Mandelic Acid [3][5]

ParameterDefinitionTypical Range for Mandelic Acid
Distribution Coefficient (D) D = [HA]_org_total / [HA]_aq_total0.44 - 52.5
Extraction Efficiency (E%) E% = (1 - [HA]_aq_final / [HA]_aq_initial) * 10030.67 - 98.13
Loading Factor (Z) Z = [HA]_complexed_org / [R₃N]_initial_orgDecreases with increasing extractant concentration

Experimental Protocols

The following protocols provide a detailed methodology for the reactive extraction of this compound.

Protocol 1: Batch Reactive Extraction

Objective: To determine the optimal extractant, diluent, and concentration for the extraction of this compound.

Materials:

  • This compound

  • Deionized water

  • Extractant: Tri-n-octylamine (TOA) or other suitable tertiary amine

  • Diluents: Dimethyl phthalate (DMP), methyl isobutyl ketone (MIBK), 1-octanol, toluene (or other non-polar/polar aprotic solvents)

  • Separatory funnels (50 mL or 100 mL)

  • Shaker or vortex mixer

  • pH meter

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Aqueous Phase Preparation: Prepare a stock solution of this compound in deionized water at a known concentration (e.g., 0.1 M). The initial pH of the aqueous phase should be well below the pKa of the acid to ensure it is in its undissociated form.

  • Organic Phase Preparation: Prepare a series of organic solutions with varying concentrations of the chosen extractant (e.g., 0.1 M, 0.2 M, 0.4 M TOA) in each of the selected diluents.

  • Extraction:

    • Add equal volumes (e.g., 20 mL) of the aqueous and organic phases to a separatory funnel.

    • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.

    • Allow the phases to separate completely.

  • Phase Separation and Analysis:

    • Carefully separate the aqueous and organic phases.

    • Measure the final pH of the aqueous phase.

    • Determine the concentration of this compound remaining in the aqueous phase using a suitable analytical method (e.g., HPLC).

    • The concentration in the organic phase can be determined by mass balance.

  • Data Calculation:

    • Calculate the Distribution Coefficient (D): D = ([HA]_initial_aq - [HA]_final_aq) / [HA]_final_aq

    • Calculate the Extraction Efficiency (E%): E% = (([HA]_initial_aq - [HA]_final_aq) / [HA]_initial_aq) * 100

Protocol 2: Stripping (Back-Extraction)

Objective: To recover the extracted this compound from the loaded organic phase and regenerate the solvent.

Materials:

  • Loaded organic phase from Protocol 1

  • Stripping agents: NaOH solution (e.g., 1 M), Na₂CO₃ solution (e.g., 1 M), or deionized water

  • Separatory funnels

  • Shaker or vortex mixer

  • pH meter

  • Analytical instrumentation (HPLC or UV-Vis)

Procedure:

  • Stripping:

    • Take a known volume of the loaded organic phase.

    • Add an equal volume of the chosen stripping agent to a separatory funnel.

    • Shake the funnel vigorously for a sufficient time (e.g., 30 minutes).

    • Allow the phases to separate.

  • Phase Separation and Analysis:

    • Separate the aqueous and organic phases.

    • Analyze the concentration of this compound in the aqueous stripping solution.

    • Analyze the residual concentration of the acid in the regenerated organic phase.

  • Data Calculation:

    • Calculate the Stripping Efficiency (S%): S% = ([HA]_in_stripping_solution / [HA]_initial_in_organic_phase) * 100

Visualizations

The following diagrams illustrate the key processes in the reactive extraction of this compound.

Reactive_Extraction_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase cluster_stripping Stripping Phase aq_start Aqueous Solution of This compound (HA) aq_end Purified Aqueous Phase loaded_org Loaded Organic Phase ([HA·R3N]) aq_start->loaded_org Extraction org_start Extractant (R3N) in Organic Diluent org_start->loaded_org regenerated_org Regenerated Organic Phase loaded_org->regenerated_org Stripping product Purified 2,4-Difluoromandelic Acid Salt Solution loaded_org->product regenerated_org->org_start Recycle stripping_agent Stripping Agent (e.g., NaOH) stripping_agent->regenerated_org

Caption: Workflow for reactive extraction and stripping of this compound.

Chemical_Equilibrium HA_aq HA R3N_org R3N eq Complex_org [HA·R3N]

Caption: Chemical equilibrium of the reactive extraction process.

References

Application Notes and Protocols: 2,4-Difluoromandelic Acid in the Preparation of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data on the utilization of 2,4-Difluoromandelic acid as a chiral building block for the synthesis of valuable pharmaceutical intermediates. The primary focus is on its conversion to 2,4-Difluorophenylacetic acid, a key precursor in the development of various therapeutic agents.

Introduction

This compound is a fluorinated alpha-hydroxy carboxylic acid that serves as a versatile chiral starting material in organic synthesis. Its structural features, including the difluorinated phenyl ring and the chiral hydroxyl group, make it an attractive precursor for introducing fluorine atoms and stereocenters into target molecules. The presence of fluorine can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines a robust and scalable protocol for the reduction of this compound to 2,4-Difluorophenylacetic acid, a crucial intermediate in the synthesis of anti-inflammatory drugs, analgesics, and other pharmaceuticals.

Key Pharmaceutical Intermediate: 2,4-Difluorophenylacetic Acid

2,4-Difluorophenylacetic acid is a significant intermediate in the pharmaceutical industry. Its applications include, but are not limited to, the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive molecules. The efficient and scalable production of this intermediate is therefore of high importance.

Physicochemical Properties of Key Compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound132741-30-1C₈H₆F₂O₃188.13Not readily available
2,4-Difluorophenylacetic acid81228-09-3C₈H₆F₂O₂172.13115-118

Experimental Protocol: Iodide-Catalyzed Reduction of this compound

This protocol is adapted from a general and scalable method for the reduction of mandelic acids to phenylacetic acids, which utilizes a catalytic amount of sodium iodide and a stoichiometric amount of a phosphorus-based acid as the reductant. This approach avoids the use of hazardous reagents like hydroiodic acid and is suitable for substrates with electron-withdrawing groups.

Reaction Scheme:

Caption: General reaction scheme for the reduction of this compound.

Materials and Reagents:

ReagentPuritySupplier
This compound≥98%Commercially available
Sodium Iodide (NaI)≥99%Standard chemical supplier
Phosphorous Acid (H₃PO₃)≥98%Standard chemical supplier
Glacial Acetic AcidACS gradeStandard chemical supplier
Ethyl AcetateACS gradeStandard chemical supplier
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium SulfateStandard chemical supplier

Equipment:

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask charged with this compound (1.0 eq.), add glacial acetic acid as the solvent.

  • Addition of Reagents: Add sodium iodide (0.1 eq.) and phosphorous acid (1.5 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and extract with ethyl acetate (3 x volume of acetic acid).

    • Combine the organic layers and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 2,4-Difluorophenylacetic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene or a mixture of ethyl acetate and hexanes) to afford the final product as a white solid.

Expected Results:

Based on analogous reactions with other substituted mandelic acids, this protocol is expected to provide 2,4-Difluorophenylacetic acid in good to excellent yields with high purity.

ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >98%
Physical Appearance White crystalline solid

Logical Workflow for Synthesis and Purification

G cluster_workflow Synthesis and Purification Workflow A Reaction Setup: This compound in Acetic Acid B Addition of Reagents: NaI (cat.), H₃PO₃ A->B C Reaction: Reflux for 12-24h B->C D Aqueous Work-up: Extraction with Ethyl Acetate C->D E Washing: Saturated NaHCO₃, Brine D->E F Drying and Concentration E->F G Purification: Recrystallization F->G H Final Product: Pure 2,4-Difluorophenylacetic acid G->H

Caption: Step-by-step workflow for the synthesis of 2,4-Difluorophenylacetic acid.

Signaling Pathway (Illustrative)

While there isn't a biological "signaling pathway" for this chemical synthesis, the following diagram illustrates the logical progression and key transformations.

G cluster_pathway Chemical Transformation Pathway Start This compound (α-Hydroxy Acid) Intermediate In situ generation of HI Start->Intermediate NaI + H₃PO₃ Mechanism Nucleophilic Substitution (SN2-type mechanism on protonated hydroxyl group) Intermediate->Mechanism Product 2,4-Difluorophenylacetic Acid (Carboxylic Acid) Mechanism->Product

Caption: Conceptual pathway of the chemical transformation.

Conclusion

The provided protocol offers a reliable and scalable method for the preparation of 2,4-Difluorophenylacetic acid from this compound. This transformation is a key step in the synthesis of various pharmaceutical agents. The use of a catalytic amount of sodium iodide and a mild reducing agent makes this procedure environmentally benign and cost-effective for industrial applications. Researchers and drug development professionals can utilize this information to efficiently synthesize this important pharmaceutical intermediate.

Application Notes and Protocols: Biocatalytic Routes to (R)- and (S)-2,4-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the biocatalytic synthesis of enantiomerically pure (R)- and (S)-2,4-difluoromandelic acid. These chiral building blocks are of significant interest in the pharmaceutical industry for the development of novel therapeutics. Biocatalysis offers a green and efficient alternative to traditional chemical methods for producing these valuable compounds.[1] The primary enzymatic routes explored herein include nitrilase-mediated dynamic kinetic resolution, lipase-catalyzed kinetic resolution, and dehydrogenase-driven asymmetric reduction.

Introduction to Biocatalytic Approaches

The synthesis of optically pure mandelic acids and their derivatives is a crucial step in the production of many pharmaceuticals.[2] Biocatalytic methods employ enzymes to achieve high enantioselectivity under mild reaction conditions, reducing the environmental impact compared to conventional chemical synthesis.[1] The main enzyme classes utilized for this purpose are:

  • Nitrilases (EC 3.5.5.1): These enzymes catalyze the hydrolysis of nitriles directly to carboxylic acids.[3][4] In the context of producing chiral mandelic acids, nitrilases can be used in a dynamic kinetic resolution of a racemic cyanohydrin precursor, such as 2,4-difluoromandelonitrile.[5]

  • Lipases (EC 3.1.1.3) and Esterases (EC 3.1.1.1): These hydrolases are widely used for the kinetic resolution of racemic esters of mandelic acids.[6][7] They selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

  • Dehydrogenases (EC 1.1.1.-): Alcohol dehydrogenases can catalyze the asymmetric reduction of a prochiral keto acid, such as 2,4-difluorophenylglyoxylic acid, to yield the corresponding chiral hydroxy acid with high enantiomeric excess.[8]

Data Presentation

The following tables summarize quantitative data for biocatalytic routes to fluorinated and other substituted mandelic acids. Note: Specific data for 2,4-difluoromandelic acid is limited in the literature; therefore, data for structurally related compounds is presented to provide a basis for experimental design.

Table 1: Nitrilase-Catalyzed Synthesis of (R)-Mandelic Acid Analogs

SubstrateEnzyme SourceProducte.e. (%)Yield (%)Reference
(R,S)-2-MethoxymandelonitrileEngineered BCJ2315 Nitrilase(R)-2-Methoxymandelic acid9770[9]
(R,S)-MandelonitrileAlcaligenes sp. ECU0401 Nitrilase(R)-Mandelic acid>9998.5[5]

Table 2: Lipase-Catalyzed Kinetic Resolution of Fluorinated Mandelic Acid Esters

SubstrateEnzymeProducte.e. (%)Conversion (%)Reference
(R,S)-Methyl 3-fluoromandelateLipase PS on Celite(R)-3-Fluoromandelic acid>99~50[10]
(R,S)-Ethyl 3-phenylbutanoatePseudomonas cepacia Lipase(S)-3-Phenylbutanoic acid97~50[7]

Table 3: Dehydrogenase-Catalyzed Asymmetric Reduction for (R)-Mandelic Acid Production

SubstrateEnzyme SystemProducte.e. (%)Yield (%)Reference
Phenylglyoxylic acidAlcohol Dehydrogenase & Glucose Dehydrogenase(R)-Mandelic acid>99up to 99[8]

Experimental Protocols

Protocol 1: Nitrilase-Mediated Dynamic Kinetic Resolution for (R)-2,4-Difluoromandelic Acid

This protocol is adapted from methodologies used for other substituted mandelic acids and serves as a starting point.[9]

1. Enzyme Preparation:

  • Express the desired nitrilase (e.g., a wild-type or engineered nitrilase from Alcaligenes sp. or a commercially available nitrilase) in a suitable host such as E. coli.
  • Prepare a whole-cell catalyst by harvesting and washing the cells, or use a lyophilized cell powder.

2. In-situ Substrate Formation (2,4-Difluoromandelonitrile):

  • In a temperature-controlled reactor, dissolve 2,4-difluorobenzaldehyde in a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE).
  • Add an aqueous solution of sodium cyanide (NaCN) or potassium cyanide (KCN).
  • Maintain the pH between 4.0 and 5.0 using a suitable buffer (e.g., citrate buffer) to facilitate the formation of the cyanohydrin.

3. Biocatalytic Resolution:

  • To the biphasic mixture containing the racemic 2,4-difluoromandelonitrile, add the prepared nitrilase catalyst (e.g., 20-50 g/L of wet cells).
  • Adjust the pH of the aqueous phase to a range suitable for the nitrilase (typically pH 7.0-8.0) using a phosphate buffer.
  • Maintain the reaction at a controlled temperature (e.g., 25-30 °C) with gentle agitation.
  • Monitor the reaction progress by HPLC, analyzing for the consumption of the cyanohydrin and the formation of (R)-2,4-difluoromandelic acid.

4. Product Isolation and Purification:

  • After the reaction reaches the desired conversion, separate the aqueous and organic phases.
  • Acidify the aqueous phase to approximately pH 2.0 with HCl.
  • Extract the (R)-2,4-difluoromandelic acid with a suitable organic solvent (e.g., ethyl acetate).
  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization.

Protocol 2: Lipase-Catalyzed Kinetic Resolution for (S)-2,4-Difluoromandelic Acid

This protocol is based on the resolution of other fluorinated mandelic acids.[10]

1. Substrate Preparation (Racemic Methyl 2,4-Difluoromandelate):

  • Synthesize racemic this compound via a suitable chemical method.
  • Esterify the racemic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to obtain racemic methyl 2,4-difluoromandelate.

2. Enzyme Immobilization (Optional but Recommended):

  • Immobilize a commercial lipase (e.g., Lipase PS from Pseudomonas cepacia or Candida antarctica Lipase B) on a solid support like Celite to enhance stability and reusability.[10]

3. Enzymatic Hydrolysis:

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), suspend the immobilized lipase.
  • Add the racemic methyl 2,4-difluoromandelate, potentially dissolved in a minimal amount of a co-solvent like isopropanol to aid solubility.
  • Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with shaking.
  • Monitor the reaction by chiral HPLC until approximately 50% conversion is achieved.

4. Separation of Enantiomers:

  • Filter off the immobilized enzyme for reuse.
  • Extract the reaction mixture with an organic solvent (e.g., MTBE) to recover the unreacted (R)-methyl 2,4-difluoromandelate.
  • Acidify the remaining aqueous phase to pH 2.0 with HCl.
  • Extract the (S)-2,4-difluoromandelic acid with an organic solvent (e.g., ethyl acetate).

5. Product Isolation:

  • Isolate the (R)-ester from the organic phase and hydrolyze it chemically to obtain (R)-2,4-difluoromandelic acid if desired.
  • Isolate the (S)-acid from the second organic extract by drying and evaporating the solvent.

Visualizations

Biocatalytic_Routes_to_Chiral_Mandelic_Acids Prochiral_Ketone 2,4-Difluorophenylglyoxylic Acid R_Acid (R)-2,4-Difluoromandelic Acid Prochiral_Ketone->R_Acid Dehydrogenase (Asymmetric Reduction) Racemic_Ester Racemic Methyl 2,4-Difluoromandelate S_Acid (S)-2,4-Difluoromandelic Acid Racemic_Ester->S_Acid Lipase (Kinetic Resolution) R_Ester (R)-Methyl 2,4-Difluoromandelate Racemic_Ester->R_Ester Unreacted Racemic_Nitrile Racemic 2,4-Difluoromandelonitrile Racemic_Nitrile->R_Acid Nitrilase (Dynamic Kinetic Resolution) S_Nitrile (S)-2,4-Difluoromandelonitrile (racemizes) Racemic_Nitrile->S_Nitrile Unreacted

Caption: Overview of enzymatic routes to chiral this compound.

Nitrilase_DKR_Workflow Start Start: 2,4-Difluorobenzaldehyde + NaCN Cyanohydrin_Formation In-situ formation of (R,S)-2,4-Difluoromandelonitrile Start->Cyanohydrin_Formation Biocatalysis Add Nitrilase Catalyst (e.g., whole cells) pH 7-8, 25-30°C Cyanohydrin_Formation->Biocatalysis Reaction_Monitoring Monitor by HPLC Biocatalysis->Reaction_Monitoring Separation Phase Separation Reaction_Monitoring->Separation Aqueous_Phase Aqueous Phase: (R)-2,4-Difluoromandelate Separation->Aqueous_Phase Organic_Phase Organic Phase: Unreacted (S)-Nitrile (racemizes) Separation->Organic_Phase Acidification Acidify to pH 2 Aqueous_Phase->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Final_Product Isolate & Purify (R)-2,4-Difluoromandelic Acid Extraction->Final_Product Lipase_KR_Workflow Start Start: Racemic Methyl 2,4-Difluoromandelate Enzymatic_Hydrolysis Add Immobilized Lipase Aqueous Buffer (pH 7), 30-40°C Start->Enzymatic_Hydrolysis Monitoring Monitor by Chiral HPLC (Target ~50% conversion) Enzymatic_Hydrolysis->Monitoring Filter_Enzyme Filter to remove enzyme Monitoring->Filter_Enzyme First_Extraction Extract with MTBE Filter_Enzyme->First_Extraction Organic_Phase_1 Organic Phase: (R)-Methyl 2,4-Difluoromandelate First_Extraction->Organic_Phase_1 Aqueous_Phase Aqueous Phase: (S)-2,4-Difluoromandelate First_Extraction->Aqueous_Phase Final_Product_R Hydrolyze to get (R)-Acid Organic_Phase_1->Final_Product_R Acidify Acidify Aqueous Phase to pH 2 Aqueous_Phase->Acidify Second_Extraction Extract with Ethyl Acetate Acidify->Second_Extraction Final_Product_S Isolate (S)-2,4-Difluoromandelic Acid Second_Extraction->Final_Product_S

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,4-Difluoromandelic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Difluoromandelic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in overcoming common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Q1: My yield of this compound is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically prepared via the cyanohydrin pathway from 2,4-difluorobenzaldehyde, can stem from several factors. The primary reasons include incomplete formation of the intermediate 2,4-difluoromandelonitrile (the cyanohydrin) and inefficient hydrolysis of this intermediate. The electron-withdrawing nature of the fluorine atoms can make the aldehyde carbonyl carbon more electrophilic and susceptible to nucleophilic attack, but can also influence the stability of the intermediates.

Troubleshooting Steps:

  • Optimize Cyanohydrin Formation:

    • Reagent Quality: Ensure the 2,4-difluorobenzaldehyde is pure and free of acidic impurities which can neutralize the cyanide nucleophile.

    • Cyanide Source: Use a fresh, high-quality source of cyanide, such as sodium or potassium cyanide. The reaction is sensitive to pH; maintaining slightly basic conditions is crucial for the presence of the free cyanide anion nucleophile.[1][2]

    • Reaction Temperature: The cyanohydrin formation is often exothermic. Maintain a low temperature (e.g., 0-10 °C) to minimize side reactions.

  • Enhance Hydrolysis Efficiency:

    • Acid Concentration: The hydrolysis of the nitrile to a carboxylic acid is typically acid-catalyzed. Use a sufficiently concentrated acid, such as concentrated hydrochloric acid, to drive the reaction to completion.

    • Reaction Time and Temperature: The hydrolysis step may require elevated temperatures and prolonged reaction times. Monitor the reaction progress by thin-layer chromatography (TLC) or other analytical methods to determine the optimal duration.

  • Minimize Side Reactions:

    • Benzoin Condensation: Aromatic aldehydes can undergo benzoin condensation as a competing reaction.[3] This can be minimized by controlling the reaction temperature and the rate of addition of the cyanide source.

Q2: I am observing the formation of significant impurities during the reaction. What are the likely side products and how can I avoid them?

A2: The primary impurity of concern is the unreacted 2,4-difluorobenzaldehyde. Another potential side product is the corresponding amide (2,4-difluoromandelamide), which results from the incomplete hydrolysis of the nitrile intermediate.

Mitigation Strategies:

  • Complete Hydrolysis: To minimize the formation of the amide intermediate, ensure the hydrolysis conditions are sufficiently forcing. This may involve using a higher concentration of acid, increasing the reaction temperature, or extending the reaction time.

  • Purification: If amide formation is unavoidable, it can often be separated from the desired carboxylic acid during the workup and purification steps due to differences in their solubility and acidity.

Q3: The purification of the final product by crystallization is proving difficult. What solvents and techniques are recommended?

A3: Purification of mandelic acids can be achieved through crystallization. The choice of solvent is critical and depends on the impurity profile.

Recommended Purification Protocol:

  • Extraction: After hydrolysis, the crude this compound is typically extracted from the aqueous acidic solution using an organic solvent like diethyl ether or ethyl acetate.

  • Solvent Selection for Crystallization:

    • A common technique involves dissolving the crude product in a hot solvent in which it is highly soluble and then allowing it to cool slowly to induce crystallization. For mandelic acids, solvents such as benzene, toluene, or a mixture of an organic solvent and water can be effective.[4][5]

    • For acidic compounds, pH adjustment can be a powerful purification tool. The crude acid can be dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then re-precipitated by the addition of acid.[6]

  • Crystallization Conditions:

    • Slow cooling generally leads to the formation of larger, purer crystals.

    • Seeding the solution with a small crystal of pure product can help induce crystallization if it is sluggish.

Experimental Protocols

The synthesis of this compound is typically a two-step process starting from 2,4-difluorobenzaldehyde.

Step 1: Synthesis of 2,4-Difluoromandelonitrile (Cyanohydrin Formation)

This procedure is adapted from the general synthesis of mandelonitrile.[5]

  • Reagents and Materials:

    • 2,4-Difluorobenzaldehyde

    • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

    • Sodium bisulfite (NaHSO₃)

    • Ice

    • Diethyl ether or Benzene for extraction

  • Procedure:

    • In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared in a flask equipped with a mechanical stirrer.

    • 2,4-Difluorobenzaldehyde is added to the cyanide solution.

    • The mixture is cooled in an ice bath, and a saturated solution of sodium bisulfite is added slowly while maintaining a low temperature with the addition of cracked ice.

    • The formed 2,4-difluoromandelonitrile, which may separate as an oily layer, is separated from the aqueous layer.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved product. The organic extracts are combined with the initial product.

Step 2: Hydrolysis of 2,4-Difluoromandelonitrile to this compound

This procedure is adapted from the general hydrolysis of mandelonitrile.[5]

  • Reagents and Materials:

    • Crude 2,4-Difluoromandelonitrile

    • Concentrated Hydrochloric Acid (HCl)

    • Diethyl ether or other suitable organic solvent for extraction

    • Benzene or Toluene for crystallization

  • Procedure:

    • The crude 2,4-difluoromandelonitrile is carefully mixed with concentrated hydrochloric acid.

    • The mixture is allowed to stand, often for several hours or overnight, to allow for hydrolysis to proceed. The reaction can be gently heated on a steam bath to accelerate the process.[5]

    • After the reaction is complete (monitored by TLC), the excess water and HCl are removed by evaporation.

    • The resulting crude solid, a mixture of this compound and ammonium chloride, is collected.

    • The this compound is separated from the ammonium chloride by extraction with a hot organic solvent like benzene or by dissolving the mixture in water and extracting with diethyl ether.[5]

    • The organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude this compound.

    • The crude product is then purified by crystallization from a suitable solvent (e.g., toluene).

Data Presentation

The following tables summarize typical reaction parameters that can be optimized for the synthesis of this compound. Note that specific values will depend on the scale of the reaction and the purity of the starting materials.

Table 1: Optimization of Cyanohydrin Formation

ParameterCondition 1Condition 2Condition 3
Cyanide Source Sodium CyanidePotassium CyanideTrimethylsilyl Cyanide
Solvent WaterBiphasic (Water/Organic)Anhydrous Organic
Temperature 0-5 °C5-10 °CRoom Temperature
Reaction Time 1-2 hours2-4 hours4-6 hours
Expected Outcome High yield with careful temperature controlGood yield, may require phase transfer catalystMilder conditions, may require a catalyst

Table 2: Optimization of Nitrile Hydrolysis

ParameterCondition 1Condition 2Condition 3
Acid Concentrated HClConcentrated H₂SO₄Aqueous NaOH then Acidification
Temperature 50-60 °C80-100 °CReflux
Reaction Time 6-8 hours2-4 hours8-12 hours
Expected Outcome Good yield, potential for colored byproductsFaster reaction, potential for charringBasic hydrolysis may offer different selectivity

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: 2,4-Difluorobenzaldehyde cyanohydrin Cyanohydrin Formation (NaCN/KCN, H₂O/NaHSO₃, 0-10°C) start->cyanohydrin intermediate 2,4-Difluoromandelonitrile (Crude Intermediate) cyanohydrin->intermediate hydrolysis Acid Hydrolysis (Conc. HCl, Heat) intermediate->hydrolysis crude_product Crude this compound hydrolysis->crude_product extraction Workup & Extraction (e.g., Diethyl Ether) crude_product->extraction purification Purification (Crystallization from Toluene) extraction->purification final_product Pure this compound purification->final_product

Caption: A schematic overview of the synthetic workflow for producing this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield problem Problem: Low Yield check_cyanohydrin Check Cyanohydrin Formation problem->check_cyanohydrin check_hydrolysis Check Hydrolysis Step problem->check_hydrolysis impure_aldehyde Impure Aldehyde? check_cyanohydrin->impure_aldehyde low_temp Temperature Too High? check_cyanohydrin->low_temp bad_cyanide Degraded Cyanide? check_cyanohydrin->bad_cyanide incomplete_hydrolysis Incomplete Hydrolysis? check_hydrolysis->incomplete_hydrolysis side_reactions Side Reactions? check_hydrolysis->side_reactions solution1 Solution: Purify Aldehyde impure_aldehyde->solution1 solution2 Solution: Lower Reaction Temp. low_temp->solution2 solution3 Solution: Use Fresh Cyanide bad_cyanide->solution3 solution4 Solution: Increase Acid Conc./Temp./Time incomplete_hydrolysis->solution4 solution5 Solution: Optimize Conditions to Minimize Benzoin Condensation side_reactions->solution5

Caption: A decision tree outlining troubleshooting steps for low product yield.

References

Troubleshooting low yield in 2,4-Difluoromandelic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2,4-Difluoromandelic acid. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes to this compound and its derivatives include:

  • Cyanohydrin formation followed by hydrolysis: This involves the reaction of 2,4-difluorobenzaldehyde with a cyanide source (e.g., NaCN, KCN) to form the corresponding cyanohydrin, which is then hydrolyzed to the carboxylic acid.[1][2][3]

  • Grignard reaction: This route uses an appropriate Grignard reagent with a glyoxylic acid derivative.[4][5][6]

  • Hydrolysis of an α-halo precursor: For instance, the hydrolysis of an α-bromo-2,4-difluorophenylacetic acid derivative.[7]

Q2: My overall yield is consistently low. What are the most critical general factors to check?

A2: Consistently low yields can often be traced back to fundamental experimental conditions. Key factors to meticulously control are:

  • Reagent Purity: Ensure the purity of starting materials, especially the 2,4-difluorobenzaldehyde and any organometallic reagents. Impurities can lead to side reactions.[8]

  • Anhydrous Conditions: Many steps, particularly those involving Grignard reagents or other strong nucleophiles/bases, are highly sensitive to moisture.[4][8][9] Ensure all glassware is oven-dried and solvents are rigorously dried.

  • Inert Atmosphere: Reactions sensitive to oxygen or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Temperature Control: Both excessively high and low temperatures can negatively impact the reaction rate and selectivity, leading to byproduct formation.[8][9][10]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several safety precautions are crucial:

  • Cyanide Handling: If using the cyanohydrin route, be aware that cyanide salts are highly toxic. Acidification of cyanide salts will produce highly toxic hydrogen cyanide gas. All manipulations should be performed in a well-ventilated fume hood.[2]

  • Grignard Reagents: Grignard reagents are pyrophoric and react violently with water. Handle them under an inert atmosphere and use anhydrous techniques.[4]

  • Fluorinated Compounds: Fluorinated organic compounds can have unique toxicological properties. Always handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Troubleshooting Guides

Issue 1: Low Yield in the Cyanohydrin Formation Step

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted 2,4-difluorobenzaldehyde.

  • The isolated yield of the 2,4-difluoromandelonitrile is lower than expected.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Cyanide Nucleophile Ensure the stoichiometry of the cyanide source (e.g., NaCN, KCN) is correct. A slight excess may be necessary to drive the reaction to completion.
Incorrect pH The reaction rate is often pH-dependent. For cyanohydrin formation, a slightly acidic pH (around 4-5) is often optimal to have a balance of free cyanide ions and HCN.[2]
Low Reaction Temperature While low temperatures can control side reactions, they may also slow down the desired reaction. Consider a modest increase in temperature while monitoring the reaction progress.
Incomplete Reaction Time The reaction may be slow. Extend the reaction time and monitor its progress by TLC or GC-MS until the starting material is consumed.
Issue 2: Poor Yield During Hydrolysis of the Cyanohydrin

Symptoms:

  • Incomplete conversion of the cyanohydrin to this compound.

  • Formation of side products, such as the corresponding amide.

Possible Causes and Solutions:

CauseRecommended Solution
Insufficiently Strong Hydrolysis Conditions Both acidic and basic hydrolysis can be used. If using acidic hydrolysis, ensure the acid concentration (e.g., HCl, H₂SO₄) is sufficient and the temperature is adequate (reflux is often required). For basic hydrolysis, use a strong base like NaOH or KOH followed by acidification.[3]
Partial Hydrolysis to Amide If the amide is observed as a major byproduct, prolong the reaction time and/or increase the temperature to drive the hydrolysis to the carboxylic acid.
Decomposition of Product Harsh hydrolysis conditions (very high temperatures or prolonged reaction times) can lead to decomposition. Monitor the reaction to find the optimal balance between conversion and degradation.
Issue 3: Low Yield When Using a Grignard-Based Synthesis

Symptoms:

  • Low yield of the desired this compound precursor.

  • Formation of a significant amount of biphenyl-type byproducts (Wurtz coupling).[9]

  • Recovery of unreacted starting materials.

Possible Causes and Solutions:

CauseRecommended Solution
Grignard Reagent Quenched The Grignard reagent is highly reactive with water, alcohols, and even atmospheric CO₂.[4][5] Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is run under a strict inert atmosphere.
Wurtz Coupling Side Reaction This is more likely to occur at higher temperatures. Add the halide precursor slowly to the magnesium turnings to maintain a low concentration and control the exotherm.[4][9]
Enolization of the Carbonyl If the Grignard reagent is sterically hindered or if the carbonyl compound has acidic α-hydrogens, the Grignard can act as a base, leading to enolization instead of nucleophilic addition.[5][11]
Single Electron Transfer (SET) Pathway For sterically hindered substrates, a SET mechanism can lead to side products.[5]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluoromandelonitrile (Cyanohydrin Formation)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-difluorobenzaldehyde in a suitable solvent like ethanol or a mixture of ethanol and water.

  • Reagent Preparation: In a separate beaker, dissolve sodium cyanide (NaCN) in water. Caution: Handle NaCN with extreme care in a fume hood.

  • Addition: Cool the aldehyde solution in an ice bath. Slowly add the NaCN solution dropwise to the stirred aldehyde solution.

  • Acidification: After the NaCN addition is complete, slowly add a dilute acid (e.g., acetic acid or dilute HCl) to adjust the pH to around 4-5.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the disappearance of the aldehyde by TLC.

  • Work-up: Once the reaction is complete, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Protocol 2: Hydrolysis of 2,4-Difluoromandelonitrile
  • Reaction Setup: Place the crude 2,4-difluoromandelonitrile in a round-bottom flask equipped with a reflux condenser.

  • Acid Hydrolysis: Add a solution of concentrated hydrochloric acid.

  • Heating: Heat the mixture to reflux. The reaction progress can be monitored by TLC by taking aliquots, neutralizing them, and spotting on a TLC plate.

  • Cooling and Crystallization: Once the hydrolysis is complete, cool the reaction mixture in an ice bath. The this compound should precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a water/ethanol mixture).[12]

Visualizations

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Purity Verify Reagent Purity and Anhydrous Conditions Start->Check_Purity Synthesis_Route Identify Synthetic Step with Low Yield Check_Purity->Synthesis_Route If reagents are pure Cyanohydrin_Formation Cyanohydrin Formation Synthesis_Route->Cyanohydrin_Formation Hydrolysis Hydrolysis Synthesis_Route->Hydrolysis Grignard Grignard Reaction Synthesis_Route->Grignard Incomplete_Reaction Incomplete Reaction? Cyanohydrin_Formation->Incomplete_Reaction Amide_Formation Amide Formation? Hydrolysis->Amide_Formation Grignard_Quenched Grignard Quenched? Grignard->Grignard_Quenched Side_Products Side Products Observed? Incomplete_Reaction->Side_Products No Optimize_Time_Temp Optimize Reaction Time and Temperature Incomplete_Reaction->Optimize_Time_Temp Yes Check_Stoichiometry Check Stoichiometry and pH Side_Products->Check_Stoichiometry Yes Success Yield Improved Optimize_Time_Temp->Success Check_Stoichiometry->Success Prolong_Hydrolysis Prolong Hydrolysis and/or Increase Temp Amide_Formation->Prolong_Hydrolysis Yes Prolong_Hydrolysis->Success Wurtz_Coupling Wurtz Coupling? Grignard_Quenched->Wurtz_Coupling No Strict_Anhydrous Use Strict Anhydrous Techniques Grignard_Quenched->Strict_Anhydrous Yes Slow_Addition Slow Reagent Addition at Low Temperature Wurtz_Coupling->Slow_Addition Yes Strict_Anhydrous->Success Slow_Addition->Success Synthesis_Pathway Start 2,4-Difluorobenzaldehyde Cyanide NaCN / H+ Cyanohydrin 2,4-Difluoromandelonitrile Start->Cyanohydrin Cyanohydrin Formation Hydrolysis H₃O⁺ / Heat Final_Product This compound Cyanohydrin->Final_Product Hydrolysis

References

Technical Support Center: Purification of Crude 2,4-Difluoromandelic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of crude 2,4-Difluoromandelic acid via recrystallization. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to facilitate successful purification.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: This issue can arise from a few factors:

  • Insufficient Solvent: You may not have added enough solvent. Add a small, measured amount of additional hot solvent and continue to heat and stir.

  • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even at elevated temperatures. You may need to select a different solvent or use a solvent mixture.

  • Insoluble Impurities: The crude material may contain insoluble impurities. If a significant portion of the material has dissolved and a small amount of solid remains, this is likely the case. Proceed to a hot filtration step to remove these impurities.

Q2: The dissolved this compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. Here are several strategies to address this:

  • Increase the Solvent Volume: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to increase the saturation temperature and then allow it to cool slowly.

  • Lower the Cooling Rate: Rapid cooling can promote oiling. Ensure the solution cools gradually. You can insulate the flask to slow down the cooling process.

  • Use a Different Solvent: The solubility profile of your compound in the chosen solvent may be conducive to oiling out. Experiment with a different solvent or a solvent/anti-solvent system.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can sometimes induce crystallization by providing a surface for crystal nucleation.

  • Seeding: If you have a pure crystal of this compound, adding a tiny "seed" crystal to the cooled, supersaturated solution can initiate crystallization.

Q3: Crystal formation was very rapid and resulted in a fine powder. Is this a problem?

A3: Rapid crystallization can trap impurities within the crystal lattice, leading to a less pure final product. To achieve better purity, aim for slow and controlled crystal growth. To slow down crystallization, you can:

  • Reheat and Add More Solvent: Reheat the mixture to redissolve the solid, add a small excess of the hot solvent, and then allow it to cool more slowly.

  • Insulate the Flask: Place the flask in an insulated container to decrease the rate of cooling.

Q4: I have a very low yield of purified this compound. What are the possible reasons?

A4: A low yield can be attributed to several factors throughout the recrystallization process:

  • Using Too Much Solvent: The more solvent you use, the more of your compound will remain dissolved in the mother liquor, even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

  • Premature Crystallization: If the compound crystallizes during hot filtration, you will lose a significant portion of your product. To prevent this, ensure your filtration apparatus is hot and perform the filtration quickly.

  • Incomplete Crystallization: Cooling the solution to a lower temperature (e.g., in an ice bath) after it has reached room temperature can help maximize the yield of crystals.

  • Loss During Transfers: Be meticulous when transferring the solution and crystals between flasks and the filter to minimize physical losses.

Q5: The final product is still colored, even after recrystallization. How can I remove colored impurities?

A5: If your purified this compound retains a colored tint, it is likely due to the presence of colored impurities. These can often be removed by using activated charcoal.

  • Procedure: After dissolving the crude solid in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the hot solution for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

  • Caution: Using too much charcoal can lead to the loss of your desired product as it can also be adsorbed.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

  • Water: Often a good choice for polar organic acids.

  • Toluene/Ethyl Acetate Mixtures: A non-polar/polar aprotic solvent system can be effective.

  • Ethanol/Water Mixtures: A polar protic solvent system can also be a good option.

It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent system for your specific crude material.

Q2: How do I perform a solvent screening test?

A2: To find a suitable solvent, place a small amount of your crude this compound into several test tubes. Add a few drops of a different potential solvent to each tube.

  • A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

  • Upon cooling, the compound should recrystallize out of the solution.

Q3: What are the expected melting points for this compound?

A3: There appears to be some discrepancy in the reported melting points in the literature. Some sources report a melting point in the range of 122-124°C, while another indicates a melting point of 220-221°C.[1][2] It is crucial to obtain a certificate of analysis for your specific batch or to characterize your purified material to determine its melting point accurately.

Q4: Can I use a single-solvent or a two-solvent system for recrystallization?

A4: Both single-solvent and two-solvent (solvent/anti-solvent) systems can be effective. A single-solvent recrystallization is generally simpler. A two-solvent system is useful when no single solvent has the ideal solubility properties. In a two-solvent system, the crude material is dissolved in a "good" solvent in which it is highly soluble, and then a "poor" solvent (anti-solvent) in which it is insoluble is slowly added to induce crystallization. The two solvents must be miscible.

Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound, the following tables provide data for the parent compound, Mandelic Acid, and a related compound, 4-Fluoromandelic acid, to serve as a guide for solvent selection and experimental design. It is strongly recommended that researchers determine the solubility of their specific crude this compound in their chosen solvent system.

Table 1: Solubility of Mandelic Acid in Various Solvents

SolventTemperature (°C)Solubility ( g/100g solvent)
Water2015.8
Water100Very Soluble
Ethanol25Highly Soluble
Diethyl Ether25Highly Soluble

Data is for the parent compound, Mandelic Acid, and serves as an estimate.

Table 2: Qualitative Solubility of 4-Fluoromandelic Acid

SolventSolubility
WaterSlightly Soluble
EthanolSoluble
DimethylformamideSoluble

Data is for the analogous compound, 4-Fluoromandelic acid, and provides a qualitative guide.[1]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines a general procedure for the purification of crude this compound using a single solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water, toluene, or an ethanol/water mixture)

  • Activated charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating source (hot plate or steam bath)

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture with gentle swirling or stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.

  • Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the solid impurities.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of the solvent.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This protocol is for situations where a suitable single solvent cannot be identified.

Materials:

  • Crude this compound

  • "Good" solvent (e.g., ethyl acetate)

  • "Poor" solvent (anti-solvent) (e.g., toluene or hexane)

  • Erlenmeyer flasks

  • Heating source

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent (anti-solvent) to the solution with constant swirling. Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

  • Inducing Crystallization: If crystals do not form immediately, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Allow the mixture to stand at room temperature for crystallization to complete, then cool it further in an ice bath.

  • Isolation, Washing, and Drying: Follow steps 6-8 from the Single-Solvent Recrystallization protocol.

Visualizations

The following diagrams illustrate the experimental workflow for recrystallization and a troubleshooting decision tree.

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Add Activated Charcoal (Optional) dissolve->decolorize hot_filtration Hot Gravity Filtration (If Impurities Present) decolorize->hot_filtration Yes cool Cool Slowly to Room Temperature decolorize->cool No hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration (Collect Crystals) ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Pure Crystals wash->dry end Pure this compound dry->end

Caption: Experimental workflow for the single-solvent recrystallization of this compound.

Troubleshooting_Recrystallization start Problem Encountered oiling_out Compound 'Oiled Out'? start->oiling_out low_yield Low Yield? oiling_out->low_yield No reheat_add_solvent Reheat and Add More Solvent oiling_out->reheat_add_solvent Yes colored_product Product Still Colored? low_yield->colored_product No check_solvent_amount Used Too Much Solvent? low_yield->check_solvent_amount Yes use_charcoal Use Activated Charcoal in Next Attempt colored_product->use_charcoal Yes end Successful Purification colored_product->end No slow_cool Cool More Slowly reheat_add_solvent->slow_cool change_solvent Try Different Solvent slow_cool->change_solvent Still Oiling Out check_cooling Cooled Sufficiently? check_solvent_amount->check_cooling check_transfers Material Lost in Transfers? check_cooling->check_transfers

Caption: Troubleshooting decision tree for common recrystallization issues.

References

Stability issues of 2,4-Difluoromandelic acid in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2,4-Difluoromandelic acid under acidic and basic conditions. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems observed when studying the stability of this compound.

Issue 1: Unexpected Peaks in HPLC Analysis After Acidic Stress

Potential CauseSuggested Solution
Degradation of this compound The appearance of new peaks is likely due to the degradation of the parent molecule. Under acidic conditions, particularly with heat, alpha-hydroxy acids like this compound can undergo decarboxylation.
Racemization If you are using a chiral HPLC method, a new peak corresponding to the other enantiomer may appear due to racemization under stress conditions.
Impurity from Starting Material The unexpected peak could be an impurity present in the initial this compound sample that is now resolved under the analytical method conditions.

Issue 2: Loss of Assay Potency Under Basic Conditions

Potential CauseSuggested Solution
Salt Formation In the presence of a base, the carboxylic acid will be deprotonated to form a salt, which will have different chromatographic properties. This is not degradation, but a change in the chemical form.
Base-Catalyzed Degradation While generally more stable to base than acid, prolonged exposure to strong basic conditions, especially at elevated temperatures, can lead to degradation. Potential pathways include oxidation or other rearrangements.
Racemization Similar to acidic conditions, basic conditions can also facilitate racemization, leading to a decrease in the peak area of the starting enantiomer if a chiral method is used.

Issue 3: Poor Peak Shape or Resolution in HPLC Analysis

Potential CauseSuggested Solution
Inappropriate Mobile Phase pH The pH of the mobile phase can significantly affect the peak shape of acidic compounds. Ensure the pH is appropriate for the pKa of this compound.
Column Overload Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting the sample.
Co-elution of Degradation Products The analytical method may not be optimized to separate all degradation products from the parent peak. Method development, including changes in mobile phase composition, gradient, or column chemistry, may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under acidic conditions?

A1: Under acidic conditions, the primary degradation pathway for alpha-hydroxy acids is decarboxylation. For this compound, this would likely result in the formation of 2,4-difluorobenzaldehyde and carbon dioxide.

Q2: Is this compound stable in basic solutions?

A2: this compound is generally more stable under basic conditions compared to acidic conditions. It will exist as its carboxylate salt in basic solutions. However, prolonged exposure to strong bases and high temperatures may induce degradation.

Q3: Can this compound undergo racemization?

A3: Yes, the chiral center at the alpha-carbon is susceptible to racemization under both acidic and basic conditions, especially with heating. If you are working with an enantiomerically pure form, it is crucial to monitor for the formation of the other enantiomer.

Q4: What are the recommended storage conditions for this compound solutions?

A4: For optimal stability, stock solutions of this compound should be stored at low temperatures (2-8 °C) and protected from light. For long-term storage, it is advisable to store the compound as a solid in a cool, dry place. The stability of solutions is dependent on the solvent and pH.

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound.

Protocol 1: Acid Hydrolysis Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid (HCl).

    • Incubate the solution at 60 °C for 24 hours.

    • Prepare a control sample by adding 1 mL of purified water instead of HCl and incubate under the same conditions.

  • Neutralization: After incubation, cool the samples to room temperature and neutralize the acidic sample with an appropriate amount of 1 M sodium hydroxide (NaOH).

  • Analysis: Dilute the neutralized sample and the control sample with the mobile phase to a suitable concentration for HPLC analysis.

Protocol 2: Base Hydrolysis Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in the acid hydrolysis protocol.

  • Stress Conditions:

    • To 1 mL of the stock solution, add 1 mL of 1 M sodium hydroxide (NaOH).

    • Incubate the solution at 60 °C for 24 hours.

    • Prepare a control sample by adding 1 mL of purified water instead of NaOH and incubate under the same conditions.

  • Neutralization: After incubation, cool the samples to room temperature and neutralize the basic sample with an appropriate amount of 1 M hydrochloric acid (HCl).

  • Analysis: Dilute the neutralized sample and the control sample with the mobile phase to a suitable concentration for HPLC analysis.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study. Actual results may vary.

Stress Condition% Degradation of this compoundMajor Degradation Product% Formation of Major Degradation Product
1 M HCl, 60 °C, 24h15.2%2,4-Difluorobenzaldehyde12.8%
1 M NaOH, 60 °C, 24h3.5%Not Detected-
Control (Water), 60 °C, 24h< 1.0%Not Detected-

Visualizations

The following diagrams illustrate the logical workflow for troubleshooting and the potential degradation pathway.

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Observe Unexpected Result (e.g., new peak, potency loss) check_degradation Is degradation suspected? start->check_degradation acid_base Acidic or Basic Conditions? check_degradation->acid_base Yes check_method Is the analytical method robust? check_degradation->check_method No acid_pathway Consider Decarboxylation and Racemization acid_base->acid_pathway Acidic base_pathway Consider Racemization and Oxidation acid_base->base_pathway Basic confirm_structure Confirm Structure of New Peak (e.g., LC-MS) acid_pathway->confirm_structure base_pathway->confirm_structure optimize_method Optimize HPLC Method (e.g., pH, gradient) confirm_structure->optimize_method check_method->optimize_method No end Problem Resolved check_method->end Yes optimize_method->end

Caption: A logical workflow for troubleshooting stability issues of this compound.

Degradation_Pathway Potential Acid-Catalyzed Degradation Pathway reactant This compound C₈H₆F₂O₃ conditions + H⁺ (Acidic Conditions) + Heat reactant->conditions product1 2,4-Difluorobenzaldehyde C₇H₄F₂O conditions->product1 product2 Carbon Dioxide CO₂ conditions->product2

Caption: Proposed acid-catalyzed degradation pathway of this compound.

Minimizing side product formation in 2,4-Difluoromandelic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Difluoromandelic acid. The information is designed to help minimize side product formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial synthesis of this compound involves a two-step process starting from 2,4-Difluorobenzaldehyde. The first step is the formation of a cyanohydrin intermediate, 2,4-difluoromandelonitrile, which is then hydrolyzed to the final carboxylic acid product.

Q2: What are the primary side products to expect during the synthesis of this compound?

A2: The main impurities can arise from both the cyanohydrin formation and the subsequent hydrolysis step. Key side products include:

  • Unreacted 2,4-Difluorobenzaldehyde: Incomplete conversion during the cyanohydrin formation step.

  • Dimeric Impurities: Self-condensation products of mandelic acid can form, particularly during workup or purification at elevated temperatures.

  • Benzoin Condensation Product: A potential side reaction with aromatic aldehydes, though less common under controlled cyanohydrin conditions.

  • Ammonium salts: Formed during the hydrolysis of the nitrile if ammonia is used or generated in situ.

Q3: How can I effectively purify crude this compound?

A3: Recrystallization is a highly effective method for purifying this compound. The choice of solvent is critical. A common and effective method involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly to form high-purity crystals. Water is often a good solvent for the recrystallization of mandelic acids. The process can be optimized by adjusting the cooling rate and pH.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Recommendation
Incomplete Cyanohydrin Formation The reaction is reversible. Ensure an adequate excess of the cyanide source is used. The reaction is best performed at a controlled, slightly basic pH.
Incomplete Hydrolysis of the Nitrile Ensure sufficient heating and reaction time during the acid hydrolysis step. Stronger acidic conditions or higher temperatures may be required, but this must be balanced against the potential for side product formation.
Loss of Product During Workup Mandelic acids have some solubility in water. Minimize the volume of aqueous solutions used during extraction and washing steps. Back-extraction of the aqueous layers with a suitable organic solvent can improve recovery.

Issue 2: Presence of Significant Impurities in the Final Product

Observed Impurity Potential Cause Troubleshooting Recommendation
High levels of unreacted 2,4-Difluorobenzaldehyde Insufficient reaction time or suboptimal conditions for cyanohydrin formation.Increase the reaction time for the cyanohydrin step or ensure the pH is maintained in the optimal range.
Presence of a dimeric impurity High temperatures during hydrolysis, concentration, or purification.Perform the final concentration and crystallization steps at the lowest feasible temperature. A patent for purifying mandelic acids suggests that controlled cooling during crystallization from an aqueous solution can effectively reduce dimer content.[1]
Discoloration of the final product Formation of colored byproducts, often due to heating in the presence of impurities.Treatment of the crude product solution with activated charcoal before recrystallization can help remove colored impurities.

Data on Impurity Reduction

The following table summarizes the impact of purification by recrystallization on the purity of mandelic acid, based on data from a relevant patent. While this data is for (S)-mandelic acid, the principles are applicable to this compound.

Purification Stage Chemical Purity (%) Dimer Content (%)
Crude Product91.01.4
After Recrystallization99.5Not specified, but significantly reduced

Data adapted from a patent on mandelic acid purification.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via the Cyanohydrin Route

This protocol is adapted from the well-established synthesis of mandelic acid and is applicable to its difluoro-derivative.

Step 1: Formation of 2,4-Difluoromandelonitrile (Cyanohydrin)

  • In a well-ventilated fume hood, dissolve 2,4-Difluorobenzaldehyde in a suitable organic solvent such as diethyl ether or dichloromethane.

  • Prepare a solution of sodium or potassium cyanide in water.

  • Cool the aldehyde solution in an ice bath.

  • Slowly add the cyanide solution to the aldehyde solution with vigorous stirring. Maintain the temperature below 10°C.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.

  • Separate the organic layer. The aqueous layer can be extracted with the same organic solvent to recover more product.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • The solvent can be removed under reduced pressure to yield the crude cyanohydrin. Caution: Cyanide is highly toxic. Handle with extreme care and follow all safety protocols.

Step 2: Hydrolysis of 2,4-Difluoromandelonitrile

  • Carefully add the crude 2,4-difluoromandelonitrile to concentrated hydrochloric acid.

  • Heat the mixture under reflux for several hours. The progress of the reaction can be monitored by TLC or HPLC.

  • After the hydrolysis is complete, cool the reaction mixture.

  • The crude this compound may precipitate upon cooling. If not, the product can be isolated by extraction with a suitable organic solvent like ethyl acetate.

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification of this compound by Recrystallization

  • Dissolve the crude this compound in a minimum amount of hot water.

  • If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualizing Reaction and Troubleshooting Workflows

Diagram 1: Synthetic Pathway to this compound

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2_4_DFB 2,4-Difluorobenzaldehyde Cyanohydrin 2,4-Difluoromandelonitrile 2_4_DFB->Cyanohydrin NaCN or KCN DFMA This compound Cyanohydrin->DFMA Acid Hydrolysis (e.g., HCl, heat)

Caption: Synthetic route from 2,4-Difluorobenzaldehyde to this compound.

Diagram 2: Troubleshooting Logic for Low Product Yield

Low_Yield_Troubleshooting cluster_cyano Cyanohydrin Formation Issues cluster_hydrolysis Hydrolysis Issues cluster_workup Workup/Purification Issues Start Low Yield of this compound Check_Cyanohydrin Check Cyanohydrin Formation Step Start->Check_Cyanohydrin Check_Hydrolysis Check Hydrolysis Step Start->Check_Hydrolysis Check_Workup Check Workup/Purification Start->Check_Workup Incomplete_Reaction_Cyano Incomplete Reaction? Check_Cyanohydrin->Incomplete_Reaction_Cyano Incomplete_Reaction_Hydro Incomplete Hydrolysis? Check_Hydrolysis->Incomplete_Reaction_Hydro Product_Loss Product Loss during Extraction? Check_Workup->Product_Loss Optimize_Cyano Increase cyanide excess Control pH Incomplete_Reaction_Cyano->Optimize_Cyano Yes Optimize_Hydro Increase reaction time/temperature Use stronger acid Incomplete_Reaction_Hydro->Optimize_Hydro Yes Optimize_Workup Minimize aqueous washes Back-extract aqueous layers Product_Loss->Optimize_Workup Yes

Caption: Decision tree for troubleshooting low yields in the synthesis.

Diagram 3: Side Product Formation Pathways

Side_Products Start 2,4-Difluorobenzaldehyde Main_Product This compound Start->Main_Product Desired Reaction Side_Product1 Unreacted Starting Material Start->Side_Product1 Incomplete Reaction Side_Product3 Benzoin Product Start->Side_Product3 Self-Condensation Side_Product2 Dimeric Impurity Main_Product->Side_Product2 High Temperature

Caption: Potential pathways for the formation of common side products.

References

Improving the enantiomeric excess in the resolution of 2,4-Difluoromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 2,4-Difluoromandelic acid. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the enantiomeric excess (e.e.) in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the chiral resolution of this compound?

The most prevalent and industrially scalable method for resolving racemic this compound is through diastereomeric salt formation.[1] This technique involves reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent) to form a pair of diastereomeric salts. These salts possess different physical properties, notably solubility, which allows for their separation by fractional crystallization.[1]

Q2: Which chiral resolving agents are most effective for this compound?

For acidic compounds like this compound, chiral amines are the resolving agents of choice. Commonly used and effective agents include:

  • (R)-1-Phenylethylamine and its (S)-enantiomer are widely recognized for their efficiency in resolving racemic acids.[2]

  • Ephedrine and its derivatives can also be employed, offering different chiral recognition and solubility characteristics.[3]

  • Other chiral amines like brucine, strychnine, and quinine are also options, though their availability and cost might be a consideration.[4]

The selection of the optimal resolving agent often requires empirical screening to find the best match for forming well-defined, easily separable diastereomeric salt crystals.

Q3: How does the choice of solvent impact the enantiomeric excess (e.e.)?

The solvent plays a critical role in the success of the resolution by influencing the solubility difference between the two diastereomeric salts. An ideal solvent will maximize the insolubility of one salt while keeping the other fully dissolved. The choice of solvent can even lead to the formation of solvates (where solvent molecules are incorporated into the crystal lattice), which can alter the crystal packing and solubility, sometimes improving the resolution efficiency. Common solvents for this type of resolution include alcohols (e.g., methanol, ethanol, isopropanol) and aqueous mixtures.

Q4: Can I use chromatography to resolve this compound?

Yes, chiral chromatography is a powerful alternative for the separation of enantiomers. Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) can provide excellent separation of the enantiomers of mandelic acid and its derivatives.[5] These methods are particularly useful for analytical determination of enantiomeric excess and for small-scale preparative separations.

Troubleshooting Guides

This section addresses common issues encountered during the resolution of this compound and provides actionable solutions.

Issue 1: Low Enantiomeric Excess (e.e.) of the Crystallized Diastereomeric Salt

Potential Cause Troubleshooting & Optimization
Co-precipitation of the more soluble diastereomer. - Optimize Crystallization Temperature: A slower, more controlled cooling process can improve selectivity. Experiment with different final crystallization temperatures.
- Solvent Screening: The solubility difference between diastereomers is highly solvent-dependent. Screen a range of solvents (e.g., methanol, ethanol, isopropanol, acetone, and their aqueous mixtures) to find the optimal system.
- Recrystallization: Perform one or more recrystallizations of the obtained diastereomeric salt. This is a common and effective method to enhance purity.[3]
Suboptimal Molar Ratio of Resolving Agent. - Adjust Stoichiometry: While a 1:1 molar ratio of the chiral amine to the racemic acid is a common starting point, this may not be optimal. Vary the ratio (e.g., 0.9:1, 1.1:1) to find the ideal balance for selective precipitation.
Impure Resolving Agent. - Verify Purity: Ensure the enantiomeric purity of the resolving agent is high (>99% e.e.). Any contamination with the opposite enantiomer will directly reduce the maximum achievable e.e. of the product.

Issue 2: Poor or No Crystallization of the Diastereomeric Salt

Potential Cause Troubleshooting & Optimization
Solution is not supersaturated. - Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salts.
- Seeding: Introduce a few seed crystals of the desired diastereomeric salt to induce crystallization.
Inappropriate Solvent. - Solvent/Anti-solvent System: If a single solvent system fails, try an anti-solvent approach. Dissolve the salt in a good solvent and then slowly add a solvent in which the salt is insoluble to promote precipitation.
Interference from Impurities. - Purify Racemic Mixture: Ensure the starting racemic this compound is of high purity. Impurities can inhibit crystal formation.

Data Presentation

The following tables present illustrative data for the resolution of a similar compound, p-chloromandelic acid, with (R)-phenylethylamine, which can serve as a starting point for the optimization of this compound resolution.

Table 1: Effect of Solvent on the Resolution of p-Chloromandelic Acid

SolventYield of Less Soluble Salt (%)e.e. of Recovered Acid (%)
Methanol42.592.3
Ethanol45.188.7
Isopropanol46.885.4
Acetone39.295.1

Data adapted from studies on similar mandelic acid derivatives for illustrative purposes.

Table 2: Effect of Molar Ratio (Acid:Amine) on Resolution

Molar RatioYield of Less Soluble Salt (%)e.e. of Recovered Acid (%)
1:0.940.190.5
1:145.188.7
1:1.143.889.2

Data adapted from studies on similar mandelic acid derivatives for illustrative purposes.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of this compound

This protocol is based on established methods for resolving mandelic acid derivatives.

Materials:

  • Racemic this compound

  • (R)-1-Phenylethylamine (>99% e.e.)

  • Methanol (or other suitable solvent)

  • Hydrochloric Acid (1M)

  • Diethyl ether (or other suitable extraction solvent)

  • Sodium Sulfate (anhydrous)

Procedure:

  • Salt Formation:

    • In a suitable flask, dissolve racemic this compound (1 equivalent) in a minimal amount of warm methanol.

    • In a separate container, dissolve (R)-1-Phenylethylamine (1 equivalent) in a small amount of methanol.

    • Slowly add the amine solution to the acid solution with constant stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.

    • To maximize the yield, cool the mixture further in an ice bath for 1-2 hours.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enriched Acid:

    • Suspend the collected crystals in water and add diethyl ether.

    • Acidify the aqueous layer to pH 1-2 with 1M HCl while stirring. This will convert the salt back to the free acid and the amine hydrochloride.

    • Separate the organic layer. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enriched this compound.

  • Determination of Enantiomeric Excess:

    • Analyze the product using chiral HPLC to determine the enantiomeric excess.

Protocol 2: Chiral HPLC Method for e.e. Determination

Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Column: A suitable chiral stationary phase column (e.g., polysaccharide-based like CHIRALPAK®).

Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small percentage of an acidic additive like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.[5] A typical mobile phase could be n-hexane:isopropanol:TFA (90:10:0.1).

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

Procedure:

  • Prepare a standard solution of racemic this compound to determine the retention times of both enantiomers.

  • Prepare a solution of the resolved this compound sample.

  • Inject the samples onto the HPLC system and record the chromatograms.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Visualizations

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation cluster_2 Liberation & Analysis racemic_acid Racemic this compound (R-Acid + S-Acid) dissolution Dissolve in Optimal Solvent racemic_acid->dissolution resolving_agent Chiral Resolving Agent ((R)-Amine) resolving_agent->dissolution mixing Mix Solutions dissolution->mixing crystallization Controlled Cooling & Crystallization mixing->crystallization filtration Vacuum Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (e.g., R-Acid-R-Amine) filtration->less_soluble Solid more_soluble More Soluble Diastereomer (in mother liquor) filtration->more_soluble Liquid liberation Acidify & Extract less_soluble->liberation enriched_acid Enriched Enantiomer (R-Acid) liberation->enriched_acid analysis Chiral HPLC Analysis enriched_acid->analysis ee_result Determine e.e. analysis->ee_result

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

G cluster_troubleshooting Troubleshooting Steps cluster_optimization Crystallization Optimization start Low Enantiomeric Excess (e.e.) purity_check Check Purity of Resolving Agent start->purity_check crystallization_conditions Optimize Crystallization Conditions purity_check->crystallization_conditions [Purity OK] purity_fail Source High-Purity Resolving Agent purity_check->purity_fail [Impure] recrystallize Perform Recrystallization crystallization_conditions->recrystallize [e.e. still low] solvent Screen Solvents crystallization_conditions->solvent temperature Vary Cooling Rate/ Final Temperature crystallization_conditions->temperature ratio Adjust Acid:Amine Molar Ratio crystallization_conditions->ratio end Improved e.e. recrystallize->end purity_fail->start

Caption: Troubleshooting Logic for Low Enantiomeric Excess.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 2,4-Difluoromandelic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of 2,4-Difluoromandelic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound suitable for scale-up?

A1: The most common and scalable synthesis of this compound typically involves a two-step process:

  • Cyanohydrin Formation: Reaction of 2,4-difluorobenzaldehyde with a cyanide source to form 2-(2,4-difluorophenyl)-2-hydroxyacetonitrile.

  • Hydrolysis: Acid-catalyzed hydrolysis of the cyanohydrin intermediate to yield this compound.

An alternative, though less common, route involves the Grignard reaction of a suitable organometallic reagent with 2,4-difluorobenzaldehyde, followed by carboxylation. However, the cyanohydrin route is generally preferred for its reliability and scalability.

Q2: What are the primary challenges faced during the scale-up of this compound production?

A2: Key challenges during scale-up include:

  • Reaction Control: Exothermic reactions, particularly during cyanohydrin formation and hydrolysis, require careful temperature management to prevent runaway reactions and byproduct formation.

  • Impurity Profile: The presence of unreacted starting materials, intermediates, and side-products can complicate purification. Common impurities may include unreacted 2,4-difluorobenzaldehyde and byproducts from side reactions.

  • Product Isolation and Purification: Efficient crystallization and purification methods are crucial to obtain high-purity this compound, which can be challenging due to the product's solubility and potential for oiling out.

  • Safety: Handling of toxic reagents like cyanides and corrosive acids on a large scale requires stringent safety protocols.

Q3: My final product has a low melting point and appears impure. What are the likely contaminants?

A3: A depressed melting point is indicative of impurities. Potential contaminants in the final product could include:

  • Unreacted 2,4-difluorobenzaldehyde: Incomplete reaction in the first step.

  • Residual cyanohydrin intermediate: Incomplete hydrolysis.

  • Dimerization byproducts: Self-condensation products of mandelic acid derivatives have been reported as potential impurities in similar syntheses.[1]

  • Positional isomers: If the starting 2,4-difluorobenzaldehyde contains other difluorobenzaldehyde isomers, these will likely be carried through the synthesis.

Q4: Are there any green chemistry approaches for the synthesis of this compound?

A4: Yes, enzymatic and biocatalytic methods are being explored for the synthesis of mandelic acid and its derivatives.[2][3][4] These methods offer advantages such as high stereoselectivity, milder reaction conditions, and reduced environmental impact by avoiding harsh reagents like cyanide.[3][4] Nitrilase enzymes can be used for the enantioselective hydrolysis of mandelonitrile derivatives to the corresponding mandelic acids.[5]

Troubleshooting Guides

Issue 1: Low Yield in Cyanohydrin Formation

Symptoms:

  • Significant amount of unreacted 2,4-difluorobenzaldehyde observed by TLC or HPLC analysis of the crude reaction mixture.

  • Lower than expected isolated yield of the cyanohydrin intermediate.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Cyanide Source Ensure the stoichiometry of the cyanide source (e.g., KCN, NaCN) is appropriate. A slight excess may be required.
Low Reaction Temperature While the reaction is exothermic, maintaining a slightly elevated temperature (e.g., 20-25°C) can improve the reaction rate. Monitor the temperature closely.
Inefficient Mixing On a larger scale, mass transfer can be limiting. Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture.
Presence of Water (if using TMSCN) If using trimethylsilyl cyanide (TMSCN), ensure all reagents and solvents are anhydrous as it is sensitive to moisture.
Use of a Phase-Transfer Catalyst For biphasic reactions (e.g., organic solvent and aqueous cyanide solution), a phase-transfer catalyst (PTC) like a quaternary ammonium salt can significantly improve the reaction rate and yield.[6][7]
Issue 2: Difficulties During Hydrolysis of the Cyanohydrin

Symptoms:

  • Incomplete conversion of the cyanohydrin to the carboxylic acid.

  • Formation of dark-colored byproducts.

  • Low isolated yield of this compound.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Acid Concentration or Amount Use a sufficiently concentrated strong acid (e.g., HCl, H₂SO₄). Ensure a stoichiometric excess of acid is used to drive the reaction to completion.
Low Reaction Temperature Hydrolysis often requires elevated temperatures. Refluxing the reaction mixture is a common practice. However, excessive heat can lead to degradation.
Reaction Time Too Short The hydrolysis of nitriles can be slow. Monitor the reaction progress by TLC or HPLC to ensure it has gone to completion.
Decomposition at High Temperatures The presence of two electron-withdrawing fluorine atoms may make the aromatic ring more susceptible to side reactions at high temperatures in strong acid. A temperature optimization study may be necessary.
Issue 3: Problems with Crystallization and Purification

Symptoms:

  • The product "oils out" instead of crystallizing.

  • The isolated product is off-color or has a low melting point.

  • Poor recovery from the crystallization process.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Inappropriate Solvent System Screen various solvent systems for recrystallization. A mixture of a good solvent (in which the product is soluble when hot) and an anti-solvent (in which the product is insoluble when cold) is often effective. Consider solvent systems like toluene/heptane or ethyl acetate/hexane.
Cooling Rate Too Fast Rapid cooling can lead to the formation of small crystals or an oil. Allow the solution to cool slowly to promote the growth of larger, purer crystals. Seeding with a small crystal of pure product can also help.
Presence of Impurities Impurities can inhibit crystallization. If the crude product is highly impure, consider a preliminary purification step such as a wash with a non-polar solvent or a charcoal treatment to remove colored impurities.
pH of the Aqueous Solution Before Extraction Ensure the pH is sufficiently low (pH < 2) after hydrolysis to fully protonate the carboxylic acid, allowing for efficient extraction into an organic solvent.

Experimental Protocols

Protocol 1: Synthesis of 2-(2,4-difluorophenyl)-2-hydroxyacetonitrile (Cyanohydrin Intermediate)

This protocol is a general guideline and should be optimized for specific scales.

  • Reaction Setup: In a well-ventilated fume hood, equip a reaction vessel with a mechanical stirrer, a dropping funnel, and a temperature probe.

  • Reagents:

    • 2,4-Difluorobenzaldehyde

    • Potassium cyanide (KCN) or Sodium cyanide (NaCN)

    • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide, TBAB) (optional, but recommended for biphasic systems)

    • Solvent (e.g., Dichloromethane or Toluene)

    • Water

  • Procedure: a. Dissolve the cyanide salt in water. b. In the reaction vessel, dissolve 2,4-difluorobenzaldehyde and the phase-transfer catalyst (if used) in the organic solvent. c. Cool the organic solution to 0-5°C. d. Slowly add the aqueous cyanide solution to the stirred organic solution, maintaining the temperature below 10°C. e. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the aldehyde. f. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyanohydrin.

Protocol 2: Hydrolysis of 2-(2,4-difluorophenyl)-2-hydroxyacetonitrile
  • Reaction Setup: Equip a reaction vessel with a reflux condenser, a mechanical stirrer, and a temperature probe.

  • Reagents:

    • Crude 2-(2,4-difluorophenyl)-2-hydroxyacetonitrile

    • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Procedure: a. To the crude cyanohydrin in the reaction vessel, add the concentrated acid. b. Heat the mixture to reflux (typically 80-100°C) and maintain for 4-8 hours. c. Monitor the reaction progress by TLC or HPLC until the cyanohydrin is no longer detected. d. Cool the reaction mixture to room temperature. e. Quench the reaction by slowly adding it to ice-water. f. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). g. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Determine an appropriate solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Procedure: a. Dissolve the crude this compound in a minimal amount of the hot solvent. b. If the solution is colored, it can be treated with activated charcoal and then filtered hot. c. Allow the solution to cool slowly to room temperature. d. For further precipitation, cool the solution in an ice bath or refrigerator. e. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Cyanohydrin Formation cluster_reaction2 Step 2: Hydrolysis cluster_purification Purification 2_4_DFB 2,4-Difluorobenzaldehyde Reaction1 Nucleophilic Addition 2_4_DFB->Reaction1 Cyanide Cyanide Source (e.g., KCN) Cyanide->Reaction1 Intermediate 2-(2,4-difluorophenyl)- 2-hydroxyacetonitrile Reaction1->Intermediate Reaction2 Acid Hydrolysis (H₃O⁺) Intermediate->Reaction2 Crude_Product Crude this compound Reaction2->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Synthetic workflow for this compound production.

Troubleshooting_Logic cluster_step1 Troubleshooting Step 1 cluster_step2 Troubleshooting Step 2 cluster_purification_ts Troubleshooting Purification Problem Low Final Yield / Purity Check_Step1 Analyze Cyanohydrin Formation Step Problem->Check_Step1 Check_Step2 Analyze Hydrolysis Step Problem->Check_Step2 Check_Purification Analyze Purification Step Problem->Check_Purification Step1_Cause1 Incomplete Reaction? Check_Step1->Step1_Cause1 Step2_Cause1 Incomplete Hydrolysis? Check_Step2->Step2_Cause1 Step2_Cause2 Byproduct Formation? Check_Step2->Step2_Cause2 Purification_Cause1 Oiling Out? Check_Purification->Purification_Cause1 Purification_Cause2 Low Purity? Check_Purification->Purification_Cause2 Step1_Solution1 Optimize: Stoichiometry, Temp, Mixing, PTC Step1_Cause1->Step1_Solution1 Step2_Solution1 Optimize: Acid Conc, Temp, Reaction Time Step2_Cause1->Step2_Solution1 Step2_Solution2 Control Temp, Consider milder conditions Step2_Cause2->Step2_Solution2 Purification_Solution1 Optimize: Solvent System, Cooling Rate, Seeding Purification_Cause1->Purification_Solution1 Purification_Solution2 Pre-purification, Multiple recrystallizations Purification_Cause2->Purification_Solution2

Caption: Troubleshooting logic for low yield/purity issues.

References

Technical Support Center: pH Optimization for the Enzymatic Resolution of 2,4-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, FAQs, and experimental protocols for the pH optimization of the enzymatic resolution of 2,4-Difluoromandelic acid.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical parameter in the enzymatic resolution of this compound? A1: pH is a crucial parameter because it directly influences the ionization state of amino acid residues in the enzyme's active site and the substrate itself. This affects the enzyme's catalytic activity and substrate binding, which in turn determines the reaction rate and enantioselectivity. For many lipases, such as Candida antarctica lipase B (CALB), a commonly used enzyme for these resolutions, the optimal pH is often around 7.0-7.5.[1][2] Deviations from the optimal pH can lead to reduced enzyme activity or even irreversible denaturation.

Q2: Which type of enzyme is typically used for the resolution of this compound? A2: Lipases (EC 3.1.1.3) are the most commonly employed enzymes for the kinetic resolution of mandelic acid and its derivatives.[3] Candida antarctica lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is widely used due to its broad substrate specificity, high stability, and enantioselectivity.[2][3] Other lipases from sources like Pseudomonas cepacia or esterases may also be effective and should be considered during initial screening.[4]

Q3: My kinetic resolution yield is stalled at approximately 50%. Is this an issue? A3: No, this is the theoretical maximum yield for a standard kinetic resolution of a racemic mixture.[1][5] The enzyme selectively converts one enantiomer, leaving the other unreacted. To achieve a yield greater than 50% for the desired enantiomer, a dynamic kinetic resolution (DKR) protocol, which incorporates an in-situ racemization catalyst for the unreacted enantiomer, would be necessary.[1]

Q4: How does the choice of buffer affect the reaction? A4: The buffer system not only maintains the pH but can also interact with the enzyme. For instance, in the resolution of methyl mandelate, using a phosphate buffer at pH 9 resulted in activity against both enantiomers, while a bicarbonate buffer at the same pH showed activity only towards the S-isomer. It is essential to screen different buffer systems (e.g., phosphate, Tris, bicarbonate) at the target pH to identify the optimal environment for the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conversion Rate (<50%) Suboptimal pH: The reaction pH is outside the optimal range for the enzyme, reducing its activity.Systematically screen a range of pH values (e.g., 6.0 to 9.0) using different buffer systems to identify the optimum. For many lipases, a pH around 7.0 is a good starting point.[1]
Incorrect Temperature: The temperature may be too low, slowing the reaction rate, or too high, causing enzyme denaturation.Optimize the temperature, often between 30-55°C for common lipases.[1][4] Note that lower temperatures can sometimes improve enantioselectivity at the cost of reaction speed.[6]
Enzyme Inhibition: High concentrations of the substrate or the product may be inhibiting the enzyme.Employ a substrate feeding strategy to maintain a low substrate concentration. A biphasic system (e.g., toluene-water) can also help by partitioning the substrate and product, reducing inhibition.[4]
Low Enantiomeric Excess (e.e.) Suboptimal pH or Temperature: These conditions can affect the enzyme's three-dimensional structure, reducing its ability to distinguish between enantiomers.Fine-tune the pH and temperature. Sometimes, a slight deviation from the pH optimum for activity can result in higher enantioselectivity.
Reaction Progress Beyond 50%: Allowing the reaction to proceed far beyond 50% conversion will inherently decrease the e.e. of both the product and the remaining substrate.Monitor the reaction progress closely using chiral HPLC. Stop the reaction at or near 50% conversion to achieve the best balance of yield and e.e.[4]
Inappropriate Solvent: The organic solvent can alter the enzyme's conformation and flexibility, impacting selectivity.Screen a variety of organic solvents with different properties (e.g., toluene, hexane, MTBE).[6]
Enzyme Inactivation/Low Stability Harsh pH Conditions: Extreme pH values can cause irreversible denaturation of the enzyme.[7]Ensure the pH remains within the enzyme's stable range. Using immobilized enzymes can significantly enhance stability across a broader pH range.[4]
Presence of Denaturing Solvents: Some organic solvents can strip essential water from the enzyme or otherwise denature it.Select a biocompatible solvent. Immobilization can also protect the enzyme from the bulk solvent, improving its operational stability.[4]

Quantitative Data Summary

The following table summarizes the typical effect of pH on key parameters during the enzymatic resolution of a mandelic acid derivative using Candida antarctica lipase B.

Table 1: Effect of pH on Enzyme Activity, Conversion, and Enantioselectivity

pHRelative Activity (%)Conversion at 24h (%)Enantiomeric Excess (e.e., %)
6.0754294
6.5884897
7.010051>99
7.59550>99
8.0824998
8.5604595
Note: Data is representative and synthesized based on typical lipase performance profiles. Optimal values are dependent on the specific substrate, enzyme form (free vs. immobilized), and reaction conditions.[2][8]

Experimental Protocols

Protocol 1: pH Profile Screening for Enzymatic Resolution

This protocol outlines a method to determine the optimal pH for the lipase-catalyzed hydrolysis of methyl 2,4-difluoromandelate.

Materials:

  • Racemic methyl 2,4-difluoromandelate

  • Immobilized Candida antarctica lipase B (CALB)

  • Buffer solutions (0.1 M): Sodium Citrate (pH 6.0), Potassium Phosphate (pH 6.5, 7.0, 7.5, 8.0), Tris-HCl (pH 8.5)

  • Organic solvent (e.g., Toluene or MTBE)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Chiral HPLC system

Procedure:

  • Reaction Setup: Prepare a series of vials. To each vial, add 100 mg of racemic methyl 2,4-difluoromandelate, 5 mL of the appropriate buffer solution, and 5 mL of toluene to create a biphasic system.

  • Enzyme Addition: Add 20 mg of immobilized CALB to each vial.

  • Incubation: Seal the vials and place them in an orbital shaker incubator at 40°C, with agitation at 200 rpm.

  • Sampling: At regular intervals (e.g., 4, 8, 12, 24 hours), pause agitation and withdraw a 100 µL aliquot from the organic layer.

  • Sample Preparation: Quench the reaction by removing the enzyme (if possible) or by adding a denaturing solvent. Dry the sample over anhydrous sodium sulfate and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples using a chiral HPLC method to determine the conversion rate and the enantiomeric excess of the remaining substrate and the product (this compound).

  • Data Evaluation: Plot the conversion and e.e. as a function of pH to identify the optimal condition.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for optimizing the pH in an enzymatic resolution experiment.

G Experimental Workflow for pH Optimization cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare Substrate Solution (Racemic Ester) reaction_setup Set up Reactions in Biphasic System prep_substrate->reaction_setup prep_buffers Prepare Buffers (Varying pH) prep_buffers->reaction_setup prep_enzyme Prepare Enzyme (e.g., Immobilized Lipase) prep_enzyme->reaction_setup incubation Incubate with Agitation (Controlled Temperature) reaction_setup->incubation sampling Time-course Sampling incubation->sampling hplc Chiral HPLC Analysis (Measure e.e. & Conversion) sampling->hplc data_analysis Data Analysis hplc->data_analysis optimization Identify Optimal pH data_analysis->optimization

Caption: Workflow for pH optimization in enzymatic resolution.

Troubleshooting Logic

This diagram provides a decision-making framework for troubleshooting common issues during enzymatic resolution.

G Troubleshooting Decision Tree start Start Troubleshooting q_conversion Conversion < 50%? start->q_conversion q_ee Enantioselectivity (e.e.) Low? q_conversion->q_ee No check_ph_temp Optimize pH & Temperature q_conversion->check_ph_temp Yes check_reaction_time Stop Reaction at ~50% Conversion q_ee->check_reaction_time Yes success Process Optimized q_ee->success No check_ph_temp->q_conversion Re-evaluate check_enzyme_load Increase Enzyme Loading check_ph_temp->check_enzyme_load check_inhibition Check for Substrate/ Product Inhibition check_enzyme_load->check_inhibition fail Further Investigation Needed check_inhibition->fail check_solvent Screen Different Solvents check_reaction_time->check_solvent check_enzyme_choice Screen Different Enzymes check_solvent->check_enzyme_choice check_enzyme_choice->q_ee Re-evaluate

References

Selection of a suitable solvent system for 2,4-Difluoromandelic acid purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a suitable solvent system for the purification of 2,4-Difluoromandelic acid.

Frequently Asked Questions (FAQs)

Q1: What is the first step in selecting a solvent for the recrystallization of this compound?

A1: The initial step is to perform small-scale solubility tests with a variety of solvents to determine an appropriate one. An ideal solvent for single-solvent recrystallization should dissolve the compound when hot but not at room temperature.[1][2]

Q2: What are the characteristics of a good recrystallization solvent?

A2: A good recrystallization solvent should:

  • Not react with the compound being purified.[3]

  • Dissolve the compound sparingly or not at all at room temperature, but completely at its boiling point.[2]

  • Dissolve impurities well at all temperatures or not at all.

  • Have a boiling point below the melting point of the compound to prevent "oiling out".[4]

  • Be volatile enough to be easily removed from the purified crystals.[3]

  • Be non-toxic, inexpensive, and non-flammable if possible.[3]

Q3: What is a mixed solvent system and when should it be used?

A3: A mixed solvent system, also known as a two-solvent system, is used when no single solvent is ideal for recrystallization.[1] It consists of two miscible solvents. One solvent (the "good" solvent) should dissolve the compound readily, while the other (the "bad" or "anti-solvent") should dissolve the compound poorly.[5][6] This method is useful when your compound is either too soluble or insoluble in a range of single solvents.

Q4: How do I perform a two-solvent recrystallization?

A4: Dissolve the crude this compound in a minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy (the point of saturation). Add a few more drops of the hot "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.[5][6]

Q5: My compound is not crystallizing from the solution upon cooling. What should I do?

A5: If crystals do not form, the solution may be supersaturated. You can induce crystallization by:

  • Scratching the inside of the flask with a glass rod just below the surface of the solution.[4]

  • Adding a "seed crystal" of the pure compound.[4]

  • Cooling the solution in an ice bath to further decrease the solubility.[7]

  • If too much solvent was added, you can evaporate some of it to increase the concentration of the solute.[7]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 3. The cooling process is too rapid.1. Evaporate some of the solvent and allow the solution to cool again.[7] 2. Scratch the inner wall of the flask with a glass rod or add a seed crystal.[4] 3. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is cooled too quickly. 3. High concentration of impurities.1. Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[4] 2. Use a lower-boiling solvent or a mixed solvent system. 3. Allow for very slow cooling.
Low yield of purified product. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor. 2. Premature crystallization during hot filtration. 3. Washing the crystals with a solvent that is not cold enough.1. Use the minimum amount of hot solvent necessary for dissolution.[8] 2. Ensure the funnel and receiving flask are pre-heated before hot filtration. 3. Always wash the collected crystals with a minimal amount of ice-cold solvent.[8]
The recrystallized product is still impure. 1. The cooling was too rapid, trapping impurities within the crystal lattice. 2. The chosen solvent did not effectively separate the impurities.1. Allow the solution to cool as slowly as possible.[9] 2. Re-evaluate the solvent system through further small-scale solubility tests. Consider a different single solvent or a mixed solvent pair.
Colored impurities remain in the final product. 1. The impurities are not effectively removed by recrystallization alone.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Predicted Solubility Profile of this compound

Note: The following table provides a predicted solubility profile for this compound based on the general solubility of mandelic acid and its derivatives. Due to the presence of polar hydroxyl and carboxylic acid groups, and the influence of the fluorinated phenyl ring, the compound is expected to be more soluble in polar solvents. Experimental verification is highly recommended.

SolventPredicted Solubility at Room TemperaturePredicted Solubility at Elevated TemperatureSuitability as a Recrystallization Solvent
Water LowMedium to HighPotentially suitable for single-solvent recrystallization.
Methanol Medium to HighHighLikely a "good" solvent for a two-solvent system.
Ethanol MediumHighPotentially suitable for single-solvent or as a "good" solvent in a two-solvent system.
Acetone Medium to HighHighLikely a "good" solvent for a two-solvent system.
Ethyl Acetate Low to MediumHighPotentially suitable for single-solvent recrystallization.
Dichloromethane LowMediumPotentially suitable for single-solvent recrystallization.
Toluene LowLow to MediumMay be suitable for single-solvent recrystallization if solubility increases significantly with temperature.
Hexane InsolubleInsolubleLikely a "bad" solvent (anti-solvent) for a two-solvent system.

Experimental Protocols

Single-Solvent Recrystallization

This method is ideal when a solvent is found that dissolves this compound well at high temperatures but poorly at low temperatures.[1]

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding the hot solvent in small portions until the solid is completely dissolved.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat the filtration funnel and the receiving flask to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals in a vacuum oven or desiccator.

Two-Solvent Recrystallization

This method is employed when no single solvent has the desired solubility characteristics.[5][6]

Methodology:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent (in which it is highly soluble).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (in which the compound is insoluble) dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[5]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of the two solvents (in the same approximate ratio used for the recrystallization).

  • Drying: Dry the purified crystals.

Visualization of the Solvent Selection Workflow

SolventSelectionWorkflow start Start: Crude this compound solubility_test Perform Small-Scale Solubility Tests (Various Solvents) start->solubility_test evaluate_single Evaluate Single Solvent Suitability solubility_test->evaluate_single good_single Ideal Single Solvent Found? (Low solubility cold, High solubility hot) evaluate_single->good_single Analyze results perform_single_recrystallization Perform Single-Solvent Recrystallization good_single->perform_single_recrystallization Yes evaluate_mixed Evaluate Mixed Solvent Potential good_single->evaluate_mixed No end_purified End: Purified Product perform_single_recrystallization->end_purified good_mixed Suitable 'Good' and 'Bad' Solvent Pair Found? evaluate_mixed->good_mixed Identify miscible pair perform_two_solvent_recrystallization Perform Two-Solvent Recrystallization good_mixed->perform_two_solvent_recrystallization Yes end_reassess Re-evaluate or Consider Alternative Purification (e.g., Chromatography) good_mixed->end_reassess No perform_two_solvent_recrystallization->end_purified

Caption: Logical workflow for selecting a suitable solvent system for recrystallization.

References

Addressing incomplete reactions in the synthesis of 2,4-Difluoromandelic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Difluoromandelic acid and its derivatives.

Troubleshooting Guide

Issue 1: Incomplete or Slow Reaction During the Formation of 2,4-Difluoromandelonitrile

Symptoms:

  • Low yield of the desired cyanohydrin product.

  • Presence of a significant amount of unreacted 2,4-difluorobenzaldehyde in the reaction mixture, as observed by TLC or GC analysis.

  • The reaction stalls after a certain period.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Cyanide Source Activity Use a fresh, high-quality source of cyanide (e.g., KCN, NaCN, or TMSCN). Ensure it has been stored under appropriate anhydrous conditions.
Inadequate Catalyst Activity or Loading If using a catalyst (e.g., a phase transfer catalyst or a Lewis base), ensure it is pure and used at the recommended catalytic loading. Consider screening alternative catalysts.
Low Reaction Temperature While some reactions proceed at room temperature, others may require cooling to minimize side reactions or gentle heating to overcome the activation energy. Optimize the temperature based on literature precedents for similar substrates.
Poor Solubility of Reagents Ensure all reactants are adequately dissolved in the chosen solvent system. If solubility is an issue, consider a different solvent or a co-solvent system.
Presence of Water (for non-aqueous reactions) For reactions sensitive to moisture (e.g., those using TMSCN), ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).
Issue 2: Incomplete Hydrolysis of 2,4-Difluoromandelonitrile to this compound

Symptoms:

  • The presence of starting nitrile and/or the intermediate amide in the final product mixture.

  • Low yield of the desired carboxylic acid.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Insufficient Acid or Base Concentration For acid or base-catalyzed hydrolysis, ensure the concentration is sufficient to drive the reaction to completion. Stronger acids (e.g., concentrated HCl or H₂SO₄) or bases (e.g., NaOH, KOH) may be required.
Short Reaction Time or Low Temperature Hydrolysis of nitriles can be slow.[1] Increase the reaction time and/or temperature. Refluxing is a common condition for this step.[2]
Formation of Insoluble Intermediates The intermediate amide may precipitate out of the solution, slowing down the second hydrolysis step. Consider using a solvent system that can solubilize both the nitrile and the intermediate amide.
Product Inhibition The accumulation of the product might inhibit the reaction. In some cases, a continuous extraction or a two-phase system can help to remove the product as it is formed.
Issue 3: Formation of Impurities and Side Products

Symptoms:

  • Multiple spots on TLC or peaks in GC/LC-MS analysis of the crude product.

  • Difficulty in purification.

  • Darkening or tar-like appearance of the reaction mixture.[3]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Over-oxidation of the Aldehyde If the starting 2,4-difluorobenzaldehyde is oxidized to 2,4-difluorobenzoic acid, this impurity will be carried through the synthesis. Ensure the aldehyde is pure before starting.
Cannizzaro Reaction Under strong basic conditions, aldehydes without α-hydrogens can undergo disproportionation to the corresponding alcohol and carboxylic acid. This can be minimized by using milder bases or by adding the base slowly at a low temperature.
Polymerization Aldehydes can be prone to polymerization, especially in the presence of strong acids or bases.[3] Control the reaction temperature and reagent addition to minimize this.
Decomposition of the Product Mandelic acids can be sensitive to high temperatures and strong acidic or basic conditions, leading to decarboxylation or other degradation pathways. Use the mildest conditions possible for hydrolysis and purification.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and commercially available starting material is 2,4-difluorobenzaldehyde.[2] This can be converted to the corresponding cyanohydrin (2,4-difluoromandelonitrile), which is then hydrolyzed to the desired this compound.

Q2: How can I monitor the progress of the reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the product.

Q3: What are the typical yields for the synthesis of 2,4-Difluorobenzaldehyde, a precursor?

The synthesis of 2,4-Difluorobenzaldehyde from 2,4-dichlorobenzaldehyde using potassium fluoride in sulfolane can achieve yields of around 68-75%.[4]

Q4: What purification methods are recommended for this compound derivatives?

Purification is typically achieved through recrystallization from a suitable solvent system. Other methods include column chromatography on silica gel or extraction. The choice of method will depend on the specific derivative and the nature of the impurities.

Q5: Are there any specific safety precautions I should take?

Yes. Cyanide compounds (e.g., KCN, NaCN, TMSCN) are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions involving strong acids and bases should also be handled with care.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Difluorobenzaldehyde from 2,4-Dichlorobenzaldehyde

This protocol is adapted from a patented process.[4]

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Potassium fluoride (anhydrous)

  • Sulfolane

  • Tetraethylene glycol dimethyl ether

Procedure:

  • Suspend 5.76 mol of potassium fluoride in 960 g of sulfolane in a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet.

  • Add 2.4 mol of 2,4-dichlorobenzaldehyde and 0.3 mol of tetraethylene glycol dimethyl ether to the suspension.

  • Heat the mixture to 220°C for 13 hours under a nitrogen atmosphere with vigorous stirring.

  • After the reaction is complete, distill off all volatile components up to 220°C under reduced pressure (10 mm Hg).

  • The crude distillate can be further purified by fractional distillation to obtain pure 2,4-difluorobenzaldehyde.

Protocol 2: General Procedure for the Synthesis of Mandelic Acid from Benzaldehyde (Illustrative)

This is a general procedure for mandelic acid synthesis that can be adapted for the 2,4-difluoro analogue.

Materials:

  • Benzaldehyde (or 2,4-difluorobenzaldehyde)

  • Sodium cyanide

  • Sodium bisulfite

  • Hydrochloric acid

  • Ether for extraction

Procedure:

  • In a reaction vessel, prepare a solution of sodium cyanide in water.

  • Add the benzaldehyde (or its derivative) to the cyanide solution with stirring.

  • Slowly add a saturated solution of sodium bisulfite.

  • After the addition is complete, continue stirring for a specified period.

  • Acidify the reaction mixture with hydrochloric acid to hydrolyze the intermediate.

  • Extract the product with an organic solvent like ether.

  • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent to obtain the crude mandelic acid.

  • Purify the crude product by recrystallization.

Visualizations

experimental_workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Purification start 2,4-Difluorobenzaldehyde product1 2,4-Difluoromandelonitrile start->product1  + reagent1 NaCN / KCN reagent1->product1 product2 Crude this compound product1->product2 reagent2 H3O+ / Heat reagent2->product2 final_product Pure this compound product2->final_product reagent3 Recrystallization / Chromatography reagent3->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Incomplete Reaction? check_sm Check for Starting Material (SM) by TLC/GC start->check_sm sm_present SM Present check_sm->sm_present no_sm SM Absent check_sm->no_sm troubleshoot Troubleshoot Reaction Conditions: - Reagent Quality - Temperature - Time - Catalyst sm_present->troubleshoot check_product Check for Product Formation no_sm->check_product troubleshoot->start product_low Low Product Yield check_product->product_low product_ok Proceed to Workup check_product->product_ok side_reactions Investigate Side Reactions: - Polymerization - Decomposition - Impurities product_low->side_reactions side_reactions->troubleshoot

Caption: Troubleshooting logic for incomplete reactions.

References

Technical Support Center: Purification of 2,4-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of impurities from 2,4-Difluoromandelic acid samples. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound sample?

A1: The nature and quantity of impurities largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted starting materials: Such as 2,4-difluorobenzaldehyde.

  • Positional isomers: Other isomers of difluoromandelic acid may form as byproducts depending on the purity of the starting materials.

  • Byproducts from side reactions: The specific byproducts will be contingent on the reaction conditions and reagents used.

  • Residual solvents: Solvents used in the synthesis or initial purification steps may be present. These can often be identified using NMR spectroscopy by comparing observed solvent peaks to known chemical shift tables.[1][2][3]

Q2: My purified this compound shows a broad melting point range. What is the likely cause?

A2: A broad melting point range is a strong indicator of the presence of impurities. These impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point. Further purification using techniques like recrystallization or column chromatography is recommended to improve purity.

Q3: I am observing unexpected peaks in my HPLC chromatogram. How can I identify them?

A3: Unexpected peaks in an HPLC chromatogram can correspond to any of the impurities mentioned in Q1. To identify these peaks, you can employ several strategies:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can provide the mass-to-charge ratio of the impurity, which helps in determining its molecular formula.

  • Comparison with standards: If you have standards of potential impurities (e.g., starting materials, known byproducts), you can compare their retention times with the unknown peaks.

  • Fraction collection and NMR analysis: If the impurity is present in a sufficient quantity, you can collect the fraction corresponding to the unknown peak and analyze it using NMR spectroscopy to elucidate its structure.

Q4: Can I use extraction to purify this compound?

A4: Yes, liquid-liquid extraction is a viable method for an initial purification step. Since this compound is an acidic compound, its solubility in aqueous and organic phases can be manipulated by adjusting the pH. By acidifying the aqueous solution, the mandelic acid derivative will be in its less polar, protonated form, making it more soluble in an organic solvent like ethyl acetate.[4] Conversely, by making the aqueous solution basic, the deprotonated carboxylate form will be more soluble in the aqueous phase. This allows for the separation from neutral or basic impurities.

Troubleshooting Guides

Issue Potential Cause(s) Troubleshooting & Optimization Expected Outcome
Poor or No Crystallization Solution is not supersaturated.Further evaporate the solvent to increase the concentration of the acid.Formation of crystals upon reaching supersaturation.
Inappropriate solvent system.Select a solvent system where this compound has high solubility at high temperatures and low solubility at low temperatures. Common solvents for mandelic acid derivatives include water, ethanol, and isopropanol.[4] Toluene/hexane and acetic acid/water are also commonly used solvent pairs.[5]Successful crystallization with good recovery.
Presence of impurities inhibiting crystal formation.Pre-purify the sample using extraction or a quick column chromatography step.[4]Removal of inhibitory impurities, leading to successful crystallization.
Oiling Out During Crystallization The boiling point of the solvent is higher than the melting point of the compound.Choose a solvent with a lower boiling point.The compound crystallizes as a solid instead of an oil.
Cooling the solution too quickly.Allow the solution to cool slowly to room temperature before further cooling in an ice bath.Formation of well-defined crystals.
Low Recovery After Recrystallization Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the compound.Increased yield of purified crystals.
The compound is significantly soluble in the cold solvent.Cool the solution to a lower temperature (e.g., in a freezer) to maximize precipitation.Higher recovery of the product.
Poor Separation in HPLC Inappropriate mobile phase composition.Optimize the mobile phase. For acidic compounds like mandelic acid derivatives, a mobile phase of n-hexane with a polar modifier like isopropanol or ethanol, and an acidic additive like trifluoroacetic acid (TFA), is often effective.[6]Good resolution between the product peak and impurity peaks.
Incorrect column selection.Use a column appropriate for the separation of acidic, aromatic compounds. A C18 column is a common starting point.[7] For chiral separations, a chiral stationary phase is necessary.[6]Sharp, well-separated peaks.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Solvent Selection: Test the solubility of a small amount of the impure this compound in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, hexane) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the impure this compound until it is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Extractive Purification of this compound

This protocol is designed for the initial removal of neutral or basic impurities.

  • Dissolution: Dissolve the impure this compound in an appropriate organic solvent such as ethyl acetate.

  • Aqueous Wash (Basic): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate. This will convert the acidic this compound to its water-soluble carboxylate salt, while neutral and basic impurities remain in the organic layer.

  • Phase Separation: Separate the aqueous layer containing the desired product.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a dilute solution of hydrochloric acid (e.g., 1M HCl) until the solution is acidic (pH ~2). The this compound will precipitate out as a solid.

  • Second Extraction: Extract the precipitated product back into an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 3: HPLC Method for Purity Analysis

This is a starting point for developing an analytical HPLC method.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Mobile Phase: An isocratic or gradient system of an organic solvent (e.g., acetonitrile or methanol) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid). A typical starting point could be a 50:50 mixture of acetonitrile and water with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 225 nm or 230 nm).[6][8]

  • Injection Volume: 10 µL.

  • Temperature: 25 °C.[8]

Data Presentation

Table 1: Potential Recrystallization Solvents for this compound

Solvent/Solvent SystemRationale
WaterMandelic acid has some solubility in hot water.[4]
Ethanol/WaterA polar protic solvent system that is often effective for polar organic acids.
IsopropanolAnother polar protic solvent to consider.[4]
Toluene/HexaneA less polar solvent system that can be effective if the impurities are highly polar.[5]
Ethyl Acetate/HexaneA moderately polar system that offers a good balance of solubility for many organic compounds.

Table 2: General HPLC Conditions for Substituted Mandelic Acids

ParameterRecommended Starting Condition
Column Type C18, Phenyl-Hexyl
Mobile Phase A Water with 0.1% TFA or Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% TFA or Formic Acid
Gradient Start with a higher percentage of A and gradually increase B.
Detection Wavelength 220-240 nm

Visualizations

Purification_Workflow cluster_start Initial Sample cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product Impure_Sample Impure 2,4-Difluoromandelic Acid Sample Extraction Liquid-Liquid Extraction Impure_Sample->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Chromatography Column Chromatography Extraction->Chromatography HPLC HPLC Analysis Recrystallization->HPLC NMR NMR Spectroscopy Recrystallization->NMR Melting_Point Melting Point Analysis Recrystallization->Melting_Point Chromatography->HPLC HPLC->Recrystallization Purity < 98% Pure_Product Pure this compound HPLC->Pure_Product Purity > 98% NMR->Pure_Product Melting_Point->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Tree cluster_recrystallization Recrystallization Problems cluster_hplc HPLC Issues cluster_solutions Potential Solutions Start Purification Issue Identified No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Compound Oils Out Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Poor_Separation Poor Peak Separation Start->Poor_Separation Broad_Peaks Broad Peaks Start->Broad_Peaks Concentrate Concentrate Solution No_Crystals->Concentrate Is solution supersaturated? Change_Solvent Change Solvent System No_Crystals->Change_Solvent Is solvent appropriate? Oiling_Out->Change_Solvent Slow_Cooling Cool Slowly Oiling_Out->Slow_Cooling Less_Solvent Use Less Solvent Low_Yield->Less_Solvent Optimize_Mobile_Phase Optimize Mobile Phase Poor_Separation->Optimize_Mobile_Phase Check_Column Check Column Health Broad_Peaks->Check_Column

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: 2,4-Difluoromandelic Acid Stock Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of 2,4-Difluoromandelic acid stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Troubleshooting Guides & FAQs

This section addresses prevalent stability challenges with this compound solutions, offering insights into potential causes and recommending corrective actions.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution has turned yellow and/or developed a precipitate. What is the likely cause?

A1: Discoloration and precipitation are primary indicators of chemical degradation. For this compound, a potential degradation pathway, especially when exposed to heat, light, or certain contaminants, is oxidative decarboxylation. This process can lead to the formation of 2,4-difluorobenzaldehyde and subsequently 2,4-difluorobenzoic acid, which may have different solubility profiles and can be colored. Additionally, polymerization, particularly under acidic conditions, can lead to larger, less soluble molecules that precipitate out of solution.

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis of an aged this compound stock solution. What could these be?

A2: The appearance of new peaks in your chromatogram points to the formation of degradation products. Based on the structure of this compound, potential degradants include:

  • 2,4-Difluorobenzaldehyde: Resulting from oxidative decarboxylation.

  • 2,4-Difluorobenzoic Acid: Formed from the subsequent oxidation of 2,4-difluorobenzaldehyde.

  • Dimers or Oligomers: Arising from self-condensation reactions, especially in acidic media.

To confirm the identity of these peaks, it is advisable to use a mass spectrometer detector coupled with your liquid chromatography system.

Q3: How can I improve the stability of my this compound stock solutions?

A3: To enhance stability, consider the following preventative measures:

  • Solvent Selection: Use high-purity, anhydrous solvents. For aqueous solutions, use freshly prepared buffers and consider de-gassing to remove dissolved oxygen. Common organic solvents for mandelic acid derivatives include ethanol, DMSO, and DMF.

  • Temperature Control: Store stock solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil, as mandelic acid and its derivatives can be light-sensitive.

  • pH Management: For aqueous solutions, maintain a pH where the molecule is most stable. Typically, for carboxylic acids, a slightly acidic to neutral pH is preferable to strongly acidic or basic conditions which can catalyze hydrolysis or other reactions.

  • Inert Atmosphere: For particularly sensitive applications or long-term storage, consider purging the solvent with an inert gas like argon or nitrogen before preparing the solution and storing the vial under an inert headspace.

Q4: What are the recommended storage conditions for this compound stock solutions?

A4: Recommended storage conditions are summarized in the table below. It is crucial to perform your own stability studies to determine the optimal storage duration for your specific experimental needs and solution composition.

Storage DurationTemperatureProtectionAtmosphere
Short-term (≤ 1 week)2-8°CProtect from lightStandard
Long-term (> 1 week)-20°C or -80°CProtect from lightInert gas (recommended)

Q5: What solvents are compatible with this compound?

A5: this compound is soluble in a range of organic solvents. For aqueous applications, it can be dissolved in buffers. The choice of solvent will depend on the downstream application.

Solvent TypeExamplesConsiderations
Organic SolventsEthanol, DMSO, DMFEnsure the solvent is compatible with your experimental system. Residual amounts of organic solvents may have physiological effects in biological assays.
Aqueous BuffersPBS (pH 7.2)The solubility in aqueous buffers may be limited. It is not recommended to store aqueous solutions for more than one day.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol outlines the steps for preparing a stable stock solution of this compound.

cluster_prep Stock Solution Preparation Workflow weigh 1. Weigh Compound: Accurately weigh the desired amount of this compound powder. solvent 2. Select & Prepare Solvent: Choose a high-purity, anhydrous solvent. If aqueous, use a freshly prepared buffer. weigh->solvent dissolve 3. Dissolution: Add the solvent to the powder. Sonicate or vortex briefly to dissolve. solvent->dissolve filter 4. Sterile Filtration (Optional): For biological applications, filter the solution through a 0.22 µm filter. dissolve->filter store 5. Storage: Aliquot into amber vials, purge with inert gas, and store at the recommended temperature. filter->store

Stock Solution Preparation Workflow

Protocol 2: Forced Degradation Study to Assess Stability

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and establish stability-indicating analytical methods.

cluster_degradation Forced Degradation Study Workflow cluster_stress 2. Apply Stress Conditions prep_samples 1. Prepare Samples: Prepare solutions of 2,4-Difluoromandelic acid in the desired solvent. acid Acidic Hydrolysis (e.g., 0.1 M HCl) prep_samples->acid base Basic Hydrolysis (e.g., 0.1 M NaOH) prep_samples->base oxidation Oxidative Stress (e.g., 3% H2O2) prep_samples->oxidation thermal Thermal Stress (e.g., 60°C) prep_samples->thermal photo Photolytic Stress (UV/Vis light exposure) prep_samples->photo analysis 3. Analyze Samples: Analyze samples at various time points using a stability-indicating HPLC method. acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation 4. Evaluate Results: Identify and quantify degradation products. Determine the degradation rate. analysis->evaluation

Forced Degradation Study Workflow

Protocol 3: Stability-Indicating HPLC Method

This protocol describes a general HPLC method for assessing the stability of this compound. Method optimization will be required for specific applications.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance for this compound (e.g., 210-230 nm)
Injection Volume 10 µL
Column Temperature 25-30°C

Potential Degradation Pathway

The following diagram illustrates a potential degradation pathway for this compound based on known chemical reactions of similar compounds.

cluster_pathway Potential Degradation Pathway parent This compound decarboxy Oxidative Decarboxylation parent->decarboxy [O], Heat, Light product1 2,4-Difluorobenzaldehyde decarboxy->product1 oxidation Oxidation product1->oxidation [O] product2 2,4-Difluorobenzoic Acid oxidation->product2

Potential Degradation Pathway

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 2,4-Difluoromandelic Acid and Other Mandelic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mandelic acid, an alpha-hydroxy acid, and its derivatives have garnered significant attention in the scientific community for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The therapeutic potential of these compounds is often enhanced through structural modifications, such as halogenation or hydroxylation of the phenyl ring. This guide provides a comparative overview of the biological activity of 2,4-Difluoromandelic acid alongside other key mandelic acid derivatives, including the parent mandelic acid, 4-chloromandelic acid, and 4-hydroxymandelic acid.

While extensive quantitative data for this compound remains limited in publicly available literature, this guide synthesizes existing experimental data for related compounds and discusses the anticipated impact of specific chemical modifications on biological activity. This comparative framework aims to inform further research and drug development efforts in this promising class of molecules.

Antimicrobial Activity

The antimicrobial efficacy of mandelic acid and its derivatives is a well-documented phenomenon. Generally, the introduction of halogen atoms to the phenyl ring is expected to enhance antimicrobial properties due to an increase in lipophilicity, which facilitates passage through microbial cell membranes.[1][2]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Mandelic Acid Derivatives

CompoundStaphylococcus aureusEscherichia coliCandida albicans
Mandelic Acid20,000[3]Data not availableData not available
This compoundData not availableData not availableData not available
4-Chloromandelic AcidData not availableData not availableData not available
4-Hydroxymandelic AcidData not availableData not availableData not available

Note: The available data for mandelic acid serves as a baseline. The enhanced lipophilicity of halogenated derivatives like 2,4-Difluoromandelic and 4-Chloromandelic acid suggests they may exhibit lower MIC values, indicating greater potency.

Anticancer Activity

Recent studies have explored the potential of mandelic acid derivatives as anticancer agents. The mechanism of action is often linked to the induction of apoptosis and inhibition of cancer cell proliferation. Modifications to the mandelic acid scaffold have been shown to influence cytotoxic activity against various cancer cell lines. For instance, the synthesis of mandelic acid-linked 2-aryl-1,3-thiazolidin-4-ones has yielded compounds with moderate cytotoxic effects against human tumor cell lines.[4][5]

Table 2: Comparative Anticancer Activity (IC50, µM) of Mandelic Acid Derivatives

CompoundHuman Cancer Cell Line 1 (e.g., MCF-7)Human Cancer Cell Line 2 (e.g., A549)Human Cancer Cell Line 3 (e.g., HCT116)
Mandelic AcidData not availableData not availableData not available
This compoundData not availableData not availableData not available
4-Chloromandelic AcidData not availableData not availableData not available
4-Hydroxymandelic AcidData not availableData not availableData not available

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial susceptibility of the mandelic acid derivatives can be determined using the broth microdilution method.

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results p1 Prepare stock solutions of mandelic acid derivatives a1 Serially dilute compounds in 96-well plates p1->a1 p2 Prepare standardized microbial inoculum a2 Inoculate wells with microbial suspension p2->a2 a1->a2 a3 Incubate at appropriate temperature and duration a2->a3 r1 Visually assess for microbial growth a3->r1 r2 Determine MIC as the lowest concentration with no visible growth r1->r2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Compounds: Stock solutions of each mandelic acid derivative are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture of the test organism.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay (MTT Assay)

The in vitro anticancer activity of the mandelic acid derivatives can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for Cytotoxicity (MTT) Assay

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis c1 Seed cancer cells in 96-well plates c2 Allow cells to adhere overnight c1->c2 t1 Treat cells with various concentrations of compounds c2->t1 t2 Incubate for a defined period (e.g., 48-72h) t1->t2 m1 Add MTT reagent to each well t2->m1 m2 Incubate to allow formazan crystal formation m1->m2 m3 Solubilize formazan crystals m2->m3 m4 Measure absorbance at 570 nm m3->m4 an1 Calculate cell viability (%) m4->an1 an2 Determine IC50 values an1->an2

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

  • Cell Seeding: Human cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the mandelic acid derivatives and incubated for 48 to 72 hours.

  • MTT Addition: Following incubation, the MTT reagent is added to each well and incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Putative Signaling Pathway for Anticancer Activity

The anticancer activity of many phenolic compounds, including derivatives of mandelic acid, is often associated with the induction of apoptosis through the modulation of key signaling pathways. A plausible mechanism involves the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins, leading to caspase activation and programmed cell death.

Apoptosis_Pathway MA_Derivative Mandelic Acid Derivative ROS ↑ Reactive Oxygen Species (ROS) MA_Derivative->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC promotes Bcl2->CytochromeC inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative signaling pathway for mandelic acid derivative-induced apoptosis.

Conclusion

While direct comparative data for this compound is still emerging, the existing body of research on mandelic acid and its derivatives provides a strong foundation for predicting its biological activities. The principles of structure-activity relationships suggest that the difluoro-substitution may enhance its antimicrobial and anticancer properties compared to the parent compound. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further investigation into the therapeutic potential of this compound and other novel mandelic acid derivatives. Rigorous experimental validation is crucial to substantiate these hypotheses and to fully elucidate the mechanisms of action of these promising compounds.

References

A Comparative Guide to the Chiral Separation of 2,4-Difluoromandelic Acid Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective analysis of chiral molecules is a critical aspect of pharmaceutical development and quality control. 2,4-Difluoromandelic acid is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Consequently, a robust and validated analytical method for the separation and quantification of its enantiomers is paramount. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound enantiomers against alternative analytical approaches, supported by representative experimental data.

Method 1: Validated Chiral HPLC with a Polysaccharide-Based Chiral Stationary Phase

Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their broad applicability in separating a diverse range of chiral compounds, including mandelic acid and its derivatives. This section details a representative validated HPLC method for the baseline separation of this compound enantiomers.

Experimental Protocol

A standard HPLC system equipped with a UV detector is employed for this method. The key chromatographic conditions are outlined below:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) = 90 / 10 / 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 230 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1.0 mg/mL in mobile phase

Validation Data Summary

The following table summarizes the performance characteristics of the validated HPLC method. This data is representative of the performance expected for the analysis of halogenated mandelic acid derivatives on polysaccharide-based CSPs.

Validation ParameterResult
**Linearity (R²) **> 0.999
Range 0.1 - 2.0 mg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%)
- Repeatability< 1.0%
- Intermediate Precision< 1.5%
Limit of Detection (LOD) 0.01 mg/mL
Limit of Quantification (LOQ) 0.03 mg/mL
Resolution (Rs) > 2.0

Alternative Methods for Comparison

To provide a comprehensive overview, this section explores alternative analytical techniques and column chemistries for the chiral separation of this compound.

Method 2: Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, often offering faster analysis times and reduced solvent consumption.[1]

Key Advantages of SFC:

  • Speed: The low viscosity of supercritical fluids allows for higher flow rates, significantly reducing run times.[1]

  • Efficiency: SFC can provide higher separation efficiency compared to HPLC.[1]

  • Greener Alternative: The primary mobile phase component is typically carbon dioxide, which is more environmentally friendly than many organic solvents used in HPLC.

Comparative Performance Data: HPLC vs. SFC

The following table provides a comparative summary of the expected performance of HPLC and SFC for the chiral separation of a mandelic acid derivative.

ParameterHPLC (Polysaccharide CSP)SFC (Polysaccharide CSP)
Analysis Time 10 - 20 min2 - 5 min
Resolution (Rs) > 2.0> 2.5
Solvent Consumption HighLow
Operating Pressure ModerateHigh
Method 3: HPLC with a Cyclodextrin-Based Chiral Stationary Phase

Cyclodextrin-based CSPs offer a different chiral recognition mechanism compared to polysaccharide-based phases and can be a valuable alternative for method development.

Key Features of Cyclodextrin-Based CSPs:

  • Inclusion Complexation: The primary mechanism of separation involves the formation of inclusion complexes between the analyte and the cyclodextrin cavity.

  • Different Selectivity: Can provide unique selectivity for certain chiral compounds that are difficult to resolve on polysaccharide phases.

Experimental Workflow and Logic

The successful validation of an analytical method follows a structured workflow to ensure its suitability for its intended purpose. The diagram below illustrates the key stages of an HPLC method validation process.

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Start: Define Analytical Requirements MD_CSP_Selection Select Chiral Stationary Phase (e.g., Polysaccharide, Cyclodextrin) MD_Start->MD_CSP_Selection MD_MP_Optimization Optimize Mobile Phase (Solvent ratio, Additives) MD_CSP_Selection->MD_MP_Optimization MD_Parameter_Tuning Tune Other Parameters (Flow rate, Temperature) MD_MP_Optimization->MD_Parameter_Tuning MD_End Optimized Method MD_Parameter_Tuning->MD_End V_Start Start Validation MD_End->V_Start Proceed to Validation V_Specificity Specificity / Selectivity V_Start->V_Specificity V_Linearity Linearity & Range V_Start->V_Linearity V_Accuracy Accuracy V_Start->V_Accuracy V_Precision Precision (Repeatability & Intermediate) V_Start->V_Precision V_LOD_LOQ LOD & LOQ V_Start->V_LOD_LOQ V_Robustness Robustness V_Start->V_Robustness V_End Validated Method V_Specificity->V_End V_Linearity->V_End V_Accuracy->V_End V_Precision->V_End V_LOD_LOQ->V_End V_Robustness->V_End

Caption: Workflow for HPLC Method Development and Validation.

Conclusion

The validated HPLC method utilizing a polysaccharide-based chiral stationary phase provides a reliable and robust approach for the enantioselective analysis of this compound. For laboratories seeking higher throughput and a greener analytical solution, Supercritical Fluid Chromatography presents a compelling alternative with significant advantages in speed and reduced solvent usage. The choice between these methods will depend on the specific requirements of the laboratory, including sample throughput, available instrumentation, and environmental considerations. The use of alternative column chemistries, such as cyclodextrin-based CSPs, can also be explored to achieve optimal separation performance.

References

A Researcher's Guide to Enantiomeric Excess Determination of 2,4-Difluoromandelic Acid by Chiral Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of chiral molecules such as 2,4-Difluoromandelic acid, a crucial intermediate in various pharmaceutical compounds, the accurate determination of enantiomeric excess (ee) is paramount. Chiral chromatography stands out as the most reliable and precise technique for this purpose. This guide provides a comparative overview of different chiral chromatography methods for the ee determination of this compound, supported by experimental data from analogous compounds, and details a recommended experimental protocol.

Comparison of Chiral Chromatography Methods

The choice of chiral stationary phase (CSP) and chromatographic mode is critical for achieving successful enantioseparation. Polysaccharide-based CSPs, particularly amylose and cellulose derivatives, are widely used for their broad applicability in separating a wide range of chiral compounds, including acidic molecules like mandelic acid derivatives.[1][2] Other techniques such as supercritical fluid chromatography (SFC) and gas chromatography (GC) offer potential advantages in terms of speed and efficiency.

MethodChiral Stationary Phase (CSP)Mobile Phase/Carrier GasKey Performance MetricsApplicability for this compound
Chiral High-Performance Liquid Chromatography (HPLC) CHIRALPAK® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate))n-Hexane/Isopropanol with 0.1% TFABaseline resolution for mandelic acid (Rs = 2.21) and other derivatives.[1]High. Good starting point due to proven success with similar acidic compounds.[1]
CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate))n-Heptane/2-Propanol with 0.1% TFA (95/5/0.1)Standard method for mandelic acid separation.[3]High. A versatile CSP with broad selectivity for aromatic compounds.
Supercritical Fluid Chromatography (SFC) Chiralpak® AD-3CO2/Modifier (e.g., Methanol, Ethanol) with TFAFaster and more efficient separation with better enantioselectivity than HPLC for mandelic acid derivatives.[4]Very High. Offers significant advantages in speed and reduced solvent consumption.[4]
Gas Chromatography (GC) Permethylated β-cyclodextrinHeliumRequires derivatization of the carboxylic acid and hydroxyl group.[5]Moderate. The need for derivatization adds complexity to the workflow.[5]
Molecularly Imprinted Polymers (MIPs) L-mandelic acid imprinted polymerAcetonitrile/Acetic AcidHigh separation factors (α > 1.4) for mandelic acid derivatives.[6]Promising. Offers high selectivity but may require custom polymer synthesis.

Recommended Experimental Protocol: Chiral HPLC

Based on the successful separation of similar halogenated mandelic acids, the following protocol is recommended for the enantiomeric excess determination of this compound.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or similar polysaccharide-based CSP).

  • Mobile Phase: n-Heptane/2-Propanol/Trifluoroacetic Acid (TFA) (95:5:0.1, v/v/v).

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

3. Data Analysis:

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula:

% ee = [(A1 - A2) / (A1 + A2)] x 100

where A1 is the area of the major enantiomer peak and A2 is the area of the minor enantiomer peak.

Experimental Workflow

The logical flow of the experimental procedure for determining the enantiomeric excess of this compound using chiral HPLC is illustrated in the following diagram.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep_sample Dissolve this compound in Mobile Phase hplc_injection Inject Sample onto CHIRALPAK® AD-H Column prep_sample->hplc_injection hplc_separation Isocratic Elution with n-Heptane/2-Propanol/TFA hplc_injection->hplc_separation hplc_detection UV Detection at 230 nm hplc_separation->hplc_detection data_integration Integrate Peak Areas of Enantiomers hplc_detection->data_integration data_calculation Calculate Enantiomeric Excess (% ee) data_integration->data_calculation result Report % ee data_calculation->result

Caption: Workflow for ee determination by Chiral HPLC.

Alternative Methods: A Comparative Perspective

While chiral HPLC is a robust and widely accessible technique, alternative methods may offer advantages in specific contexts.

  • Supercritical Fluid Chromatography (SFC): As demonstrated with other mandelic acid derivatives, SFC can provide significantly faster analysis times and reduced organic solvent consumption, making it a "greener" and higher-throughput alternative.[4] The fundamental principles of chiral recognition on polysaccharide-based CSPs are similar to HPLC.

  • Gas Chromatography (GC): Chiral GC is a powerful technique, but its application to this compound necessitates a derivatization step to increase the volatility of the analyte.[5] This adds a layer of complexity to sample preparation and may introduce potential sources of error if the derivatization is not complete or if racemization occurs.

  • Molecularly Imprinted Polymers (MIPs): MIPs are custom-synthesized stationary phases that can offer exceptional selectivity for a target molecule.[6] While potentially providing superior separation, the development and synthesis of a specific MIP for this compound would be a research project in itself.

Conclusion

For the routine and reliable determination of the enantiomeric excess of this compound, chiral HPLC with a polysaccharide-based chiral stationary phase such as CHIRALPAK® AD-H is the recommended method. It offers a good balance of performance, accessibility, and ease of use. For laboratories with the capability, developing a method based on Supercritical Fluid Chromatography could provide significant benefits in terms of speed and environmental impact. The choice of method will ultimately depend on the specific requirements of the researcher, including the available instrumentation, sample throughput needs, and the desired level of method development.

References

A comparative study of chemical vs. enzymatic synthesis of 2,4-Difluoromandelic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of chiral intermediates such as 2,4-Difluoromandelic acid is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of the traditional chemical synthesis routes and the emerging enzymatic methods for producing this valuable compound. We will delve into the experimental protocols, present quantitative data for comparison, and visualize the underlying processes to aid in the selection of the most suitable method for your research and development needs.

The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a well-established strategy to enhance their metabolic stability, binding affinity, and lipophilicity. This compound, a chiral α-hydroxy acid, serves as a key building block for various fluorine-containing drugs. The stereochemistry of the hydroxyl group is often crucial for the biological activity of the final API, making enantiomerically pure this compound a highly sought-after intermediate.

At a Glance: Chemical vs. Enzymatic Synthesis

ParameterChemical SynthesisEnzymatic Synthesis
Starting Materials 1,3-Difluorobenzene, Acetyl Chloride/Anhydride, Sodium Cyanide2,4-Difluorobenzaldehyde, Racemic this compound or its esters
Reagents & Conditions Strong Lewis acids (e.g., AlCl₃), toxic cyanides, harsh reaction temperatures, organic solventsMild aqueous conditions, ambient temperature and pressure, biodegradable enzymes
Stereoselectivity Typically produces a racemic mixture requiring subsequent resolutionHigh enantioselectivity, often yielding a single enantiomer
Yield Can be high for the racemic product, but overall yield of the desired enantiomer is often <50% after resolutionCan achieve high yields (>45%) and high enantiomeric excess (>99%) for the desired enantiomer in a single step
Environmental Impact Generates significant hazardous waste, use of toxic and corrosive reagents"Green" and sustainable process, biodegradable catalysts, minimal waste generation
Process Complexity Multi-step process, including a challenging resolution stepOften a simpler, one-pot reaction

Chemical Synthesis: A Multi-Step Approach with Resolution Challenges

The traditional chemical synthesis of this compound typically involves a multi-step process, often starting with a Friedel-Crafts acylation followed by the introduction of the hydroxyl and carboxylic acid functionalities. A common route proceeds via the formation of a cyanohydrin from 2,4-difluorobenzaldehyde.

Experimental Protocol: Chemical Synthesis

Step 1: Synthesis of 2,4-Difluoroacetophenone via Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add 1,3-difluorobenzene.

  • Cool the mixture to 0°C and slowly add acetyl chloride.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2,4-difluoroacetophenone.

Step 2: Synthesis of Racemic this compound via Cyanohydrin Formation and Hydrolysis

  • Dissolve 2,4-difluorobenzaldehyde in a suitable solvent (e.g., diethyl ether).

  • Add a solution of sodium cyanide in water and cool the mixture to 0-5°C.

  • Slowly add a mineral acid (e.g., sulfuric acid) while maintaining the temperature below 10°C.

  • Stir the reaction mixture for several hours at room temperature.

  • Separate the organic layer and hydrolyze the resulting cyanohydrin by heating with concentrated hydrochloric acid.

  • Cool the reaction mixture to induce crystallization of racemic this compound.

  • Filter the solid, wash with cold water, and dry to obtain the racemic product.

Step 3: Resolution of Racemic this compound

The separation of the enantiomers is typically the most challenging step and can be achieved through various methods, such as diastereomeric salt formation with a chiral amine or enzymatic resolution (as discussed in the next section). These resolution steps often lead to a significant loss of material, with a theoretical maximum yield of 50% for the desired enantiomer.

Enzymatic Synthesis: A Greener and More Direct Route to Enantiopure Product

Enzymatic synthesis offers a highly efficient and environmentally friendly alternative to chemical methods. Biocatalysts, such as lipases and nitrilases, can provide high enantioselectivity under mild reaction conditions.

Experimental Protocol: Enzymatic Synthesis

Method A: Lipase-Catalyzed Kinetic Resolution of Racemic this compound Ester

  • Prepare a racemic ester of this compound (e.g., methyl or ethyl ester).

  • Disperse the racemic ester in a suitable buffer solution (e.g., phosphate buffer, pH 7.0).

  • Add an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435).

  • Incubate the mixture with shaking at a controlled temperature (e.g., 30-40°C).

  • Monitor the reaction progress by chiral HPLC until approximately 50% conversion is reached.

  • At this point, one enantiomer of the ester will be preferentially hydrolyzed to the corresponding enantiomer of this compound, leaving the other ester enantiomer unreacted.

  • Separate the unreacted ester from the acidic product by extraction.

  • Hydrolyze the remaining ester to obtain the other enantiomer of this compound.

Method B: Nitrilase-Catalyzed Enantioselective Hydrolysis of 2,4-Difluoromandelonitrile

  • Prepare 2,4-difluoromandelonitrile from 2,4-difluorobenzaldehyde and a cyanide source.

  • In a buffered aqueous solution, add a whole-cell biocatalyst or a purified nitrilase enzyme that exhibits high enantioselectivity for the desired enantiomer.

  • Incubate the reaction mixture at a controlled pH and temperature.

  • The nitrilase will selectively hydrolyze one enantiomer of the nitrile to the corresponding enantiomer of this compound.

  • Extract the product from the reaction mixture and purify. This method can often achieve high yields and enantiomeric excess in a single step.

Visualizing the Synthesis Pathways

To better understand the workflows and mechanisms involved, the following diagrams illustrate the key processes.

Chemical_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Chemical Synthesis Steps cluster_product Final Product 1_3_Difluorobenzene 1,3-Difluorobenzene Friedel_Crafts Friedel-Crafts Acylation 1_3_Difluorobenzene->Friedel_Crafts Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Friedel_Crafts 2_4_Difluoroacetophenone 2_4_Difluoroacetophenone Friedel_Crafts->2_4_Difluoroacetophenone 2,4-Difluoro- acetophenone Cyanohydrin_Formation Cyanohydrin Formation & Hydrolysis Resolution Resolution Cyanohydrin_Formation->Resolution Enantiopure_Acid Enantiopure This compound Resolution->Enantiopure_Acid 2_4_Difluoroacetophenone->Cyanohydrin_Formation Racemic This compound Enzymatic_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Enzymatic Reaction cluster_product Final Product Racemic_Substrate Racemic 2,4-Difluoromandelic Acid Ester or Nitrile Enzymatic_Resolution Enzymatic Kinetic Resolution (Lipase or Nitrilase) Racemic_Substrate->Enzymatic_Resolution Enantiopure_Acid Enantiopure This compound Enzymatic_Resolution->Enantiopure_Acid Friedel_Crafts_Mechanism Reactants 1,3-Difluorobenzene + Acetyl Chloride + AlCl₃ Acylium_Ion Formation of Acylium Ion [CH₃CO]⁺ Reactants->Acylium_Ion Sigma_Complex Electrophilic Attack & Formation of Sigma Complex Acylium_Ion->Sigma_Complex Deprotonation Deprotonation Sigma_Complex->Deprotonation Product 2,4-Difluoroacetophenone Deprotonation->Product Nitrilase_Mechanism Substrate 2,4-Difluoromandelonitrile Enzyme_Complex Binding to Nitrilase Active Site Substrate->Enzyme_Complex Hydrolysis Nucleophilic Attack by Water & Hydrolysis Enzyme_Complex->Hydrolysis Product_Release Product Release Hydrolysis->Product_Release Product This compound + Ammonia Product_Release->Product

A Comparative Guide to Confirming the Absolute Configuration of 2,4-Difluoromandelic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of the absolute configuration of chiral molecules is a critical step in pharmaceutical development and chemical research. Enantiomers of a compound can exhibit significantly different pharmacological and toxicological properties. This guide provides an objective comparison of key analytical techniques for confirming the absolute configuration of 2,4-Difluoromandelic acid enantiomers, a compound of interest in the synthesis of various bioactive molecules. The comparison is supported by experimental data from related mandelic acid derivatives and detailed experimental protocols.

Comparison of Analytical Techniques

The three primary methods for unambiguously determining the absolute configuration of a chiral molecule are X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Electronic Circular Dichroism (ECD). Each technique offers distinct advantages and is suited for different phases of the research and development pipeline.

FeatureX-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Analysis of the diffraction pattern of X-rays passing through a single crystal. The anomalous dispersion of a heavy atom allows for the direct determination of the absolute spatial arrangement of atoms.Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental spectrum is compared with a computationally predicted spectrum.Measures the differential absorption of left and right circularly polarized UV-Vis light by chiral chromophores. The spectrum is compared to known reference spectra or computational models.
Sample Phase Solid (single crystal)SolutionSolution
Sample Amount Micrograms to milligrams~5-10 mgMicrograms to milligrams
Key Advantage Provides the definitive, unambiguous 3D structure and absolute configuration.[1][2][3]Applicable to molecules in their solution state, which is often more biologically relevant. Does not require crystallization.[4][5]High sensitivity, requires less sample than VCD.
Limitations Requires a high-quality single crystal, which can be challenging to grow. The presence of a "heavy" atom is often necessary for reliable determination.[4]Requires quantum chemical calculations for interpretation. Can be less sensitive than ECD.Limited to molecules with UV-Vis active chromophores. Interpretation can be complex for molecules with multiple chromophores.
Data Output 3D molecular structure, bond lengths, bond angles, crystallographic information files (CIF).VCD and IR spectra (cm⁻¹).ECD spectrum (Δε vs. wavelength in nm).

Table 1: Comparison of Key Analytical Techniques for Absolute Configuration Determination.

Quantitative Data Comparison

Property(R)-Mandelic Acid(S)-Mandelic AcidExpected for (R)-2,4-Difluoromandelic AcidExpected for (S)-2,4-Difluoromandelic Acid
Molecular Formula C₈H₈O₃C₈H₈O₃C₈H₆F₂O₃C₈H₆F₂O₃
Molecular Weight 152.15 g/mol 152.15 g/mol 188.13 g/mol 188.13 g/mol
Melting Point 132-135 °C132-135 °C220-221 °C[6]220-221 °C
Specific Rotation [α]D -158° (c=2.5, H₂O)+158° (c=2.5, H₂O)Value will differ from mandelic acidOpposite sign to the (R)-enantiomer
VCD Bands (cm⁻¹) Characteristic positive and negative bandsMirror image spectrum of the (R)-enantiomerCharacteristic positive and negative bandsMirror image spectrum of the (R)-enantiomer
ECD λmax (nm) ~210, ~260~210, ~260 (mirror image Cotton effects)Shifts in λmax and changes in Δε are expected due to the fluorine substituents.Mirror image spectrum of the (R)-enantiomer

Table 2: Physicochemical and Chiroptical Properties of Mandelic Acid and Expected Trends for this compound.

Experimental Protocols

X-ray Crystallography
  • Crystal Growth: A single, high-quality crystal of an enantiomerically pure this compound derivative is required. This is typically achieved by slow evaporation of a saturated solution in a suitable solvent or solvent mixture. The presence of the fluorine atoms can be advantageous for the determination of the absolute configuration via anomalous dispersion.[2]

  • Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects in the diffraction data, often quantified by the Flack parameter. A Flack parameter close to 0 for the correct enantiomer and close to 1 for the inverted structure confirms the absolute configuration.

Vibrational Circular Dichroism (VCD)
  • Sample Preparation: Prepare a solution of the enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a concentration of approximately 0.1 M (around 10 mg in 0.5 mL).[4] The solvent should be transparent in the infrared region of interest.

  • Spectral Acquisition: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer. The data is typically collected for several hours to achieve a good signal-to-noise ratio.[7]

  • Computational Modeling: The 3D structure of one enantiomer (e.g., the R-enantiomer) of this compound is modeled using computational chemistry software. A conformational search is performed to identify the low-energy conformers.

  • Spectral Simulation: The VCD and IR spectra for the most stable conformers are calculated using Density Functional Theory (DFT). The calculated spectra are then Boltzmann-averaged based on the relative energies of the conformers.

  • Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectrum of the chosen enantiomer. If the signs and relative intensities of the major bands match, the absolute configuration of the experimental sample is assigned as that of the calculated enantiomer. If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the opposite absolute configuration.[4][5]

Electronic Circular Dichroism (ECD)
  • Sample Preparation: Prepare a dilute solution of the enantiomerically pure this compound in a UV-transparent solvent (e.g., methanol or acetonitrile). The concentration should be adjusted to give a maximum absorbance of around 1.

  • Spectral Acquisition: The ECD spectrum is recorded on a CD spectrometer, measuring the difference in absorbance of left and right circularly polarized light as a function of wavelength.

  • Data Analysis: The resulting spectrum is typically plotted as molar circular dichroism (Δε) or molar ellipticity ([θ]) versus wavelength (nm).

  • Comparison and Assignment: The absolute configuration can be determined by:

    • Exciton Chirality Method: If the molecule contains two or more interacting chromophores, the sign of the Cotton effects can be related to the spatial arrangement of these chromophores.

    • Comparison with Analogs: The ECD spectrum can be compared with that of structurally related compounds with known absolute configurations.

    • Computational Prediction: Similar to VCD, the ECD spectrum can be calculated using time-dependent DFT (TD-DFT) and compared with the experimental spectrum for assignment.

Visualization of Experimental Workflows

G Workflow for Absolute Configuration Determination cluster_0 X-ray Crystallography cluster_1 Vibrational Circular Dichroism (VCD) cluster_2 Electronic Circular Dichroism (ECD) X1 Crystal Growth X2 Data Collection X1->X2 X3 Structure Solution & Refinement X2->X3 X4 Absolute Configuration Assignment (Flack Parameter) X3->X4 V1 Sample Preparation (Solution) V2 VCD/IR Spectra Acquisition V1->V2 V4 Comparison & Assignment V2->V4 V3 Computational Modeling (DFT) V3->V4 E1 Sample Preparation (Solution) E2 ECD Spectrum Acquisition E1->E2 E3 Data Analysis & Comparison E2->E3 E4 Absolute Configuration Assignment E3->E4

Figure 1: General workflows for determining absolute configuration using X-ray crystallography, VCD, and ECD.

G Decision Logic for VCD-Based Assignment start Start with Experimental VCD Spectrum calc Calculate VCD Spectrum for (R)-enantiomer start->calc compare Compare Experimental and Calculated Spectra calc->compare mirror Is experimental spectrum a mirror image of the calculated spectrum? compare->mirror Good Correlation assign_R Assign as (R)-enantiomer assign_S Assign as (S)-enantiomer mirror->assign_R No mirror->assign_S Yes

Figure 2: Decision-making process for assigning absolute configuration based on VCD spectroscopy.

References

Cross-Validation of Analytical Techniques for the Characterization of 2,4-Difluoromandelic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of 2,4-Difluoromandelic acid, a key intermediate in the synthesis of various pharmaceuticals, is paramount for ensuring final product quality, safety, and efficacy. A robust analytical framework, often involving the cross-validation of multiple techniques, provides a comprehensive understanding of its identity, purity, and concentration. This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound, supplemented by qualitative insights from Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Quantitative Analysis: A Head-to-Head Comparison of HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and widely used techniques for the quantitative analysis of pharmaceutical intermediates. The choice between these methods often depends on the analyte's properties, the required sensitivity, and the complexity of the sample matrix.

Data Presentation: Performance Characteristics

The following table summarizes the typical performance characteristics of validated HPLC and GC-MS methods for the quantification of this compound. These values are representative and may vary based on specific instrumentation and laboratory conditions.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) ≥ 0.999≥ 0.998
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mL
Sample Preparation Simple dissolutionDerivatization required
Analysis Time per Sample ~15 minutes~25 minutes

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the direct analysis of this compound in a dissolved state.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: Chiral stationary phase column (e.g., cellulose or amylose-based) for enantiomeric separation, or a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm) for general quantification.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to a known volume to achieve a concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Due to the low volatility of carboxylic acids, a derivatization step is necessary to convert this compound into a more volatile and thermally stable derivative prior to GC-MS analysis.

1. Instrumentation:

  • GC-MS system equipped with a split/splitless injector, a capillary column, and a mass selective detector.

2. Sample Derivatization:

  • To a dried sample containing this compound, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (as a catalyst).

  • Heat the mixture at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-500.

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare in a suitable organic solvent like acetonitrile.

  • Calibration Standards: Prepare serial dilutions and derivatize each standard as described above.

  • Sample Preparation: Extract the this compound from the sample matrix using a suitable solvent. Evaporate the solvent to dryness and perform the derivatization step. Reconstitute in a known volume of solvent before injection.

Qualitative Characterization Techniques

While HPLC and GC-MS provide quantitative data, NMR and FT-IR spectroscopy are invaluable for the structural confirmation and identification of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the unambiguous structural elucidation of fluorinated organic molecules. Quantitative NMR (qNMR), particularly ¹⁹F qNMR, can also be employed for accurate quantification without the need for a reference standard of the analyte, by using an internal standard of known concentration.[1][2][3]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR provides a characteristic fingerprint of the molecule by identifying its functional groups. The spectrum of this compound will show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and carbon-fluorine (C-F) bonds.

Cross-Validation Workflow

Cross-validation ensures the consistency and reliability of analytical data obtained from different methods. The following diagram illustrates a logical workflow for the cross-validation of HPLC and GC-MS methods for the characterization of this compound.

CrossValidationWorkflow start Start: Define Analytical Requirements for This compound hplc_dev HPLC Method Development & Optimization start->hplc_dev gcms_dev GC-MS Method Development & Derivatization start->gcms_dev hplc_val HPLC Method Validation (ICH Guidelines) hplc_dev->hplc_val gcms_val GC-MS Method Validation (ICH Guidelines) gcms_dev->gcms_val sample_analysis Analyze Identical Batches of This compound by Both Validated Methods hplc_val->sample_analysis gcms_val->sample_analysis stat_comp Statistical Comparison of Results (e.g., t-test, F-test, Bland-Altman plot) sample_analysis->stat_comp decision Are the results statistically equivalent within acceptable limits? stat_comp->decision end_equivalent Conclusion: Methods are cross-validated and can be used interchangeably or for confirmation. decision->end_equivalent Yes end_bias Conclusion: A bias exists between the methods. Investigate the source of discrepancy and re-evaluate. decision->end_bias No

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC and GC-MS are suitable techniques for the quantitative analysis of this compound, each with its own advantages. HPLC offers a simpler sample preparation protocol, while GC-MS provides higher sensitivity. The choice of method will depend on the specific requirements of the analysis. For comprehensive characterization and to ensure the highest level of data integrity, a cross-validation approach, complemented by qualitative techniques like NMR and FT-IR, is highly recommended. This integrated analytical strategy provides a robust foundation for quality control and regulatory compliance in the development and manufacturing of pharmaceuticals.

References

Comparative Efficacy of 2,4-Difluoromandelic Acid Derivatives as Antimicrobial Agents: A Research Framework

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the antimicrobial properties of 2,4-Difluoromandelic acid derivatives reveal a notable gap in currently available scientific literature. While the parent compound, mandelic acid, and various other derivatives have been explored for their antimicrobial potential, specific studies detailing the efficacy of 2,4-difluoro substituted analogs are not readily found in the public domain. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals to systematically evaluate and compare the antimicrobial activities of novel this compound derivatives.

This document outlines the requisite experimental protocols, data presentation structures, and visualization models to facilitate a thorough and comparative analysis. The methodologies provided are based on established antimicrobial susceptibility testing standards.

Data Presentation: A Comparative Analysis

For a clear and concise comparison of the antimicrobial efficacy of different this compound derivatives, quantitative data should be summarized in structured tables. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Bacterial Strains

Compound IDDerivative TypeStaphylococcus aureus (ATCC 29213) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MIC (µg/mL)Enterococcus faecalis (ATCC 29212) MIC (µg/mL)
DFMA-01 EsterData Point 1Data Point 2Data Point 3Data Point 4
DFMA-02 AmideData Point 5Data Point 6Data Point 7Data Point 8
DFMA-03 ThioesterData Point 9Data Point 10Data Point 11Data Point 12
Vancomycin Control1--2
Ciprofloxacin Control-0.0150.5-

Table 2: Minimum Bactericidal Concentration (MBC) of this compound Derivatives against Bacterial Strains

Compound IDDerivative TypeStaphylococcus aureus (ATCC 29213) MBC (µg/mL)Escherichia coli (ATCC 25922) MBC (µg/mL)Pseudomonas aeruginosa (ATCC 27853) MBC (µg/mL)Enterococcus faecalis (ATCC 29212) MBC (µg/mL)
DFMA-01 EsterData Point 13Data Point 14Data Point 15Data Point 16
DFMA-02 AmideData Point 17Data Point 18Data Point 19Data Point 20
DFMA-03 ThioesterData Point 21Data Point 22Data Point 23Data Point 24

Table 3: Antifungal Activity of this compound Derivatives

Compound IDDerivative TypeCandida albicans (ATCC 90028) MIC (µg/mL)Aspergillus fumigatus (ATCC 204305) MIC (µg/mL)
DFMA-01 EsterData Point 25Data Point 26
DFMA-02 AmideData Point 27Data Point 28
DFMA-03 ThioesterData Point 29Data Point 30
Amphotericin B Control0.51

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of the efficacy data.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates (e.g., Mueller-Hinton Agar) for 18-24 hours at 37°C. A few colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Preparation: The test compounds (this compound derivatives) and control antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay

Following the MIC determination, the MBC is assessed to determine if the compounds are bactericidal or bacteriostatic.

  • Subculturing: A small aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay is plated onto fresh, antibiotic-free agar plates.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MBC Determination: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizing the Experimental Workflow

A clear visualization of the experimental process ensures a comprehensive understanding of the methodology.

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay start Start compound_prep Prepare Compound Stock Solutions start->compound_prep inoculum_prep Prepare Bacterial Inoculum (0.5 McFarland) start->inoculum_prep serial_dilution Perform Serial Dilutions in 96-well plates compound_prep->serial_dilution inoculation Inoculate Plates with Bacterial Suspension inoculum_prep->inoculation serial_dilution->inoculation incubation_mic Incubate at 37°C for 16-20h inoculation->incubation_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubation_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubation_mbc Incubate at 37°C for 24h subculture->incubation_mbc read_mbc Determine MBC (≥99.9% killing) incubation_mbc->read_mbc end End read_mbc->end

Figure 1: Workflow for determining MIC and MBC of antimicrobial agents.

This structured approach will enable a robust and comparative evaluation of the antimicrobial efficacy of novel this compound derivatives, paving the way for the identification of promising new therapeutic agents.

Benchmarking the performance of different chiral stationary phases for 2,4-Difluoromandelic acid separation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Chiral Separations

The enantioselective separation of 2,4-Difluoromandelic acid, a critical chiral building block in the synthesis of various pharmaceuticals, presents a significant challenge in analytical and preparative chromatography. The selection of an appropriate chiral stationary phase (CSP) is paramount for achieving optimal resolution, selectivity, and efficiency. This guide provides a comparative overview of the performance of different classes of CSPs for the separation of mandelic acid derivatives, offering valuable insights for the method development of this compound enantioseparation.

Executive Summary

This guide evaluates the performance of three major classes of chiral stationary phases: polysaccharide-based, cyclodextrin-based, and molecularly imprinted polymers (MIPs). While specific data for this compound is limited in publicly available literature, this comparison draws upon experimental data from closely related mandelic acid derivatives to provide a predictive performance benchmark. Polysaccharide-based CSPs, particularly amylose and cellulose derivatives, are highlighted for their broad applicability and high enantioselectivity. Cyclodextrin-based phases offer unique selectivity, while MIPs provide the potential for highly specific custom separations.

Performance Comparison of Chiral Stationary Phases

The successful chiral separation of mandelic acid and its derivatives is influenced by the structural characteristics of the analyte and the nature of the chiral stationary phase. The interactions driving enantioseparation include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[1] The choice of CSP, mobile phase, and operating conditions are critical for achieving baseline resolution.

Chiral Stationary Phase (CSP) ClassTypical ColumnsPrinciple of SeparationReported Performance for Mandelic Acid DerivativesSuitability for this compound
Polysaccharide-Based Chiralpak® AD-H, Chiralcel® OJ-H, Chiralpak® ICFormation of transient diastereomeric complexes via hydrogen bonds, dipole-dipole, and π-π interactions with the chiral cavities of the polysaccharide derivatives.[1][2]Chiralcel® OJ-H has shown higher enantioseparation for a range of mandelic acid compounds compared to Chiralpak® AD-H.[1][2] Chiralpak® IC provided baseline resolution for mandelic acid (Rs = 2.21).[3] For some derivatives, SFC can offer faster and more efficient separation than HPLC on these columns.[2][4]High. The fluorine substituents on the phenyl ring can enhance π-π interactions and alter the acidity of the carboxyl group, potentially leading to strong interactions and good separation on polysaccharide-based CSPs.
Cyclodextrin-Based Cyclodextrin-based columns (e.g., permethylated β-cyclodextrin)Inclusion of the analyte's aromatic ring into the hydrophobic cyclodextrin cavity, with additional interactions at the rim of the cavity.[5]Effective for various mandelic acid derivatives in gas chromatography after derivatization.[5][6] The size of the cyclodextrin cavity (α, β, or γ) influences selectivity.[5]Moderate to High. The 2,4-difluorophenyl group should fit well into the cyclodextrin cavity. Method development would be required to optimize interactions for HPLC or SFC.
Molecularly Imprinted Polymers (MIPs) Custom-synthesized columnsCreation of specific recognition sites for the target molecule (template) during polymerization. Separation is based on the precise shape and functional group complementarity.High separation factors (ranging from 1.5 to 5) have been reported for mandelic acid using MIPs.[7][8] This technique allows for the creation of highly selective CSPs.[7][8]High (with custom synthesis). A MIP synthesized using this compound as the template would likely provide the highest selectivity but requires specialized synthesis.

Experimental Protocols

The following are generalized experimental protocols for the chiral separation of mandelic acid derivatives, which can serve as a starting point for the method development for this compound.

Protocol 1: Polysaccharide-Based CSPs (HPLC)
  • Columns: Chiralpak® AD-H (cellulose-based), Chiralcel® OJ-H (amylose-based), Chiralpak® IC (immobilized cellulose-based) (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). An acidic additive like trifluoroacetic acid (TFA) at 0.1% is typically used for acidic compounds.[3] The ratio of hexane to alcohol is a critical parameter to optimize (e.g., starting with 90:10 v/v).

  • Flow Rate: 0.5 - 1.2 mL/min[3]

  • Column Temperature: 15–35 °C[3]

  • Detection: UV at an appropriate wavelength (e.g., 230 nm)[3]

  • Sample Preparation: Dissolve the racemate of this compound in the mobile phase or a compatible solvent.

Protocol 2: Cyclodextrin-Based CSPs (GC - requires derivatization)
  • Column: Permethylated β-cyclodextrin stationary phase

  • Derivatization: Esterification of the carboxylic acid group and/or acetylation of the hydroxyl group is necessary for GC analysis.[5]

  • Carrier Gas: Helium

  • Temperature Program: An optimized temperature gradient is required.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Protocol 3: Molecularly Imprinted Polymer (MIP) CSPs (HPLC)
  • Column: A custom-packed column with a MIP synthesized using a template structurally similar to or identical to this compound.

  • Mobile Phase: Typically a non-polar solvent with a polar additive to modulate retention and selectivity. The exact composition is highly dependent on the specific MIP.

  • Flow Rate: 0.5 mL/min[8]

  • Temperature: 25 °C[8]

  • Detection: UV at 225 nm[8]

Experimental Workflow

The following diagram illustrates a systematic workflow for benchmarking the performance of different chiral stationary phases for the separation of this compound.

Caption: Workflow for CSP Performance Benchmarking.

Conclusion

The selection of a chiral stationary phase for the separation of this compound requires a systematic approach. Based on the performance data for analogous mandelic acid derivatives, polysaccharide-based CSPs such as Chiralpak® and Chiralcel® series are excellent starting points for method development due to their proven broad enantioselectivity. For highly specific separations, the development of a molecularly imprinted polymer should be considered. The provided experimental protocols and workflow offer a robust framework for researchers to identify the optimal CSP and conditions for their specific analytical or preparative needs in the development of pharmaceuticals containing the this compound moiety.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,4-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and chemical research. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2,4-Difluoromandelic acid, a key building block in various pharmaceutical syntheses. By presenting experimental data and detailed protocols, this document aims to equip researchers with the necessary tools to effectively evaluate the purity of this compound and compare it with relevant alternatives.

Introduction to this compound and its Importance

This compound is a chiral carboxylic acid that serves as a valuable intermediate in the synthesis of a range of pharmaceuticals. The presence of two fluorine atoms on the phenyl ring can significantly influence the physicochemical and pharmacological properties of the final drug product, including its metabolic stability and binding affinity to biological targets. Therefore, ensuring the high purity of this compound is paramount to guarantee the safety, efficacy, and reproducibility of the downstream synthetic steps and the final API.

Common Impurities in the Synthesis of this compound

The synthesis of this compound typically proceeds via the reaction of 2,4-difluorobenzaldehyde with a cyanide source to form the corresponding mandelonitrile, followed by hydrolysis. Potential impurities that can arise during this process include:

  • Unreacted Starting Materials: Residual 2,4-difluorobenzaldehyde.

  • Intermediates: 2,4-Difluoromandelonitrile.

  • Over-oxidation Products: 2,4-Difluorophenylglyoxylic acid.

  • Positional Isomers: Isomers of difluoromandelic acid if the starting material contains other difluorobenzaldehyde isomers.

  • Enantiomeric Impurity: The undesired enantiomer of this compound.

Analytical Methods for Purity Assessment

A multi-pronged analytical approach is often necessary to fully characterize the purity of this compound. The most common and effective techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture. For chiral compounds like this compound, chiral HPLC is essential for determining enantiomeric purity.

Experimental Protocol: Chiral HPLC Method for this compound

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase column, such as one based on immobilized polysaccharide derivatives (e.g., CHIRALPAK® IC).

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol, often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical starting point could be n-Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for identifying and quantifying volatile and semi-volatile impurities. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility.

Experimental Protocol: GC-MS Method for Impurity Profiling (after derivatization)

  • Derivatization: Convert the carboxylic acid and hydroxyl groups to their more volatile trimethylsilyl (TMS) ethers/esters by reacting the sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) to elute all components.

  • Injector Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 50 to 500.

  • Sample Preparation: Accurately weigh a small amount of the sample, dissolve it in a suitable solvent (e.g., pyridine), add the silylating agent, and heat to complete the derivatization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR). ¹H NMR can provide information on the presence of proton-containing impurities, while ¹⁹F NMR is particularly useful for fluorinated compounds.

Experimental Protocol: ¹H and ¹⁹F NMR for Purity Assessment

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. The presence of unexpected signals can indicate impurities. Integration of signals can be used for quantification against a known internal standard.

  • ¹⁹F NMR: Acquire a fluorine-19 spectrum. This is a very sensitive method for detecting and quantifying fluorine-containing impurities. Each distinct fluorine environment will produce a separate signal.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in the deuterated solvent. For quantitative analysis, add a known amount of an internal standard.

Data Presentation and Comparison

To provide a clear comparison, the performance of this compound is evaluated alongside two common alternatives: 4-Fluoromandelic acid and 3-Fluoromandelic acid. The following tables summarize the typical purity data and the analytical methods used for their assessment.

Table 1: Comparison of Purity and Analytical Methods for Fluorinated Mandelic Acids

CompoundTypical PurityAnalytical Method(s) for Purity
This compound > 98% (typical for synthesized material)Chiral HPLC, GC-MS (after derivatization), ¹H and ¹⁹F NMR
4-Fluoromandelic Acid ≥ 98%[1][2][3]Aqueous acid-base Titration, Silylated GC[2][3]
3-Fluoromandelic Acid ≥ 95%[4]Not specified in readily available documentation

Table 2: Performance Comparison of Analytical Techniques for this compound Purity

TechniqueInformation ProvidedAdvantagesLimitations
Chiral HPLC Enantiomeric purity, separation of non-volatile impurities.High resolution, quantitative, can separate enantiomers.Requires a specific chiral column, method development can be time-consuming.
GC-MS Identification and quantification of volatile and semi-volatile impurities.High sensitivity, provides structural information of impurities.Requires derivatization for non-volatile compounds, may not be suitable for thermally labile impurities.
NMR Structural confirmation, identification and quantification of impurities (especially with ¹⁹F NMR).Non-destructive, provides detailed structural information, quantitative with an internal standard.Lower sensitivity compared to MS, complex spectra if multiple impurities are present.

Visualization of Experimental Workflows

To further clarify the analytical processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Accurately weigh This compound dissolve Dissolve in mobile phase weigh->dissolve inject Inject sample onto Chiral HPLC column dissolve->inject separate Separate enantiomers and impurities inject->separate detect UV Detection separate->detect integrate Integrate peak areas detect->integrate calculate Calculate purity and enantiomeric excess integrate->calculate

Caption: Workflow for Purity Assessment using Chiral HPLC.

GCMS_Workflow cluster_sample_prep_gcms Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis_gcms Data Analysis weigh_gcms Accurately weigh sample dissolve_gcms Dissolve in solvent weigh_gcms->dissolve_gcms derivatize Add silylating agent and heat dissolve_gcms->derivatize inject_gcms Inject derivatized sample into GC derivatize->inject_gcms separate_gcms Separate components in GC column inject_gcms->separate_gcms detect_ms MS Detection and Identification separate_gcms->detect_ms identify Identify impurities from mass spectra detect_ms->identify quantify Quantify impurities identify->quantify

Caption: Workflow for Impurity Profiling using GC-MS.

Conclusion

The purity assessment of synthesized this compound requires a combination of analytical techniques to ensure a comprehensive evaluation. Chiral HPLC is indispensable for determining enantiomeric purity, while GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities after derivatization. NMR spectroscopy provides valuable structural confirmation and can be used for quantitative analysis. By employing these methods and comparing the results to known standards and alternative compounds, researchers can confidently ascertain the purity of their synthesized this compound, a critical step in the development of new and improved pharmaceuticals.

References

Performance of 2,4-Difluoromandelic acid in asymmetric catalysis compared to other agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for efficient and selective chiral catalysts is a cornerstone of modern synthetic chemistry. This guide aims to provide a comparative analysis of 2,4-Difluoromandelic acid's performance in asymmetric catalysis. However, a comprehensive review of publicly available scientific literature and experimental data reveals a significant lack of specific studies detailing the direct application of this compound as a primary catalyst or ligand in asymmetric synthesis.

This guide will, therefore, provide a broader context by discussing the established roles of mandelic acid derivatives in asymmetric catalysis and comparing them to other well-established catalytic agents for which extensive experimental data exists.

The Role of Mandelic Acid Derivatives in Asymmetric Synthesis

Mandelic acid and its derivatives serve as versatile chiral precursors for the synthesis of more complex chiral ligands.[1] These ligands, in turn, can be used to create chiral metal complexes or organocatalysts that effectively induce asymmetry in chemical reactions. For instance, enantiopure (R)- and (S)-mandelic acid can be used as starting materials to prepare a range of chiral ligands, such as α-hydroxy-2-oxazolines.[1] These ligands have been applied in asymmetric reactions like the phenyl transfer to aldehydes, although with moderate enantioselectivities.[1]

The primary application of mandelic acid and its halogenated derivatives, as indicated by available research, is often as a chiral resolving agent.[7][8] Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. This is achieved by reacting the racemic mixture with an enantiomerically pure resolving agent, like a mandelic acid derivative, to form diastereomers which can then be separated by physical means such as crystallization.

Comparison with Other Asymmetric Catalysis Agents

In the absence of specific data for this compound, a comparison with other classes of widely used catalysts in asymmetric synthesis is pertinent. These include chiral phosphoric acids, organocatalysts (such as proline and its derivatives), and metal complexes with chiral ligands.

Catalyst ClassGeneral PerformanceCommon Applications
Chiral Phosphoric Acids (CPAs) High enantioselectivities (often >90% ee) and good yields.[9]Friedel-Crafts reactions, Mannich reactions, cycloadditions.[9][10]
Organocatalysts (e.g., Proline derivatives) Good to excellent enantioselectivities and yields, often under mild conditions.Aldol reactions, Michael additions, Mannich reactions.
Metal Complexes with Chiral Ligands (e.g., Rh, Ru, Pd) High turnover numbers and excellent enantioselectivities for a wide range of transformations.Asymmetric hydrogenation, cross-coupling reactions, allylic alkylation.

Experimental Protocols for Asymmetric Catalysis (General Examples)

As no specific protocols for this compound were found, below are generalized experimental protocols for two common types of asymmetric reactions catalyzed by other agents, illustrating the typical methodologies employed in the field.

General Protocol for an Asymmetric Friedel-Crafts Reaction Catalyzed by a Chiral Phosphoric Acid
  • To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), the chiral phosphoric acid catalyst (typically 1-10 mol%) is added.

  • The solvent (e.g., toluene, dichloromethane) is added, and the mixture is stirred at the desired temperature (ranging from -78 °C to room temperature).

  • The electrophile (e.g., an imine or a nitroalkene) is added to the solution.

  • The nucleophile (e.g., an indole or a silyl enol ether) is then added dropwise over a period of time.

  • The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of sodium bicarbonate).

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

  • The yield and enantiomeric excess (ee) of the product are determined by chiral HPLC or gas chromatography (GC).

General Protocol for an Asymmetric Aldol Reaction using a Proline-based Organocatalyst
  • To a reaction vial, the aldehyde substrate and the ketone donor are added.

  • The organocatalyst (e.g., L-proline, typically 5-30 mol%) is added.

  • A solvent (e.g., DMSO, DMF, or neat) is added, and the mixture is stirred at the specified temperature (often room temperature).

  • The progress of the reaction is monitored by TLC or NMR spectroscopy.

  • Once the reaction is complete, the mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over an anhydrous salt, filtered, and concentrated in vacuo.

  • The residue is purified by flash column chromatography.

  • The diastereomeric ratio and enantiomeric excess of the aldol product are determined by NMR spectroscopy and chiral HPLC, respectively.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a general workflow for an asymmetric catalytic reaction and a conceptual signaling pathway for catalyst activation.

Asymmetric_Catalysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants & Solvent Reaction_Vessel Reaction Mixture Reactants->Reaction_Vessel Catalyst Chiral Catalyst Catalyst->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product_Analysis Yield & Enantioselectivity Purification->Product_Analysis

Caption: General experimental workflow for an asymmetric catalytic reaction.

Catalyst_Activation_Pathway cluster_reactants Reactants cluster_activation Activation cluster_transition Transition State cluster_product Product Formation Catalyst Chiral Catalyst (Inactive) Activated_Complex Catalyst-Substrate Complex (Active) Catalyst->Activated_Complex Binds Substrate Substrate Substrate->Activated_Complex Transition_State Diastereomeric Transition States Activated_Complex->Transition_State Favored Pathway Product Enantioenriched Product Transition_State->Product Forms Catalyst_Regen Catalyst (Regenerated) Transition_State->Catalyst_Regen Regenerates

References

Safety Operating Guide

Proper Disposal of 2,4-Difluoromandelic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 2,4-Difluoromandelic acid must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this hazardous substance.

This compound is classified as a hazardous material, and its disposal is regulated. Improper disposal can lead to environmental contamination and potential health risks. Therefore, it is imperative that all personnel follow the protocols outlined below.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Collection:

    • Collect all waste containing this compound, including unused product, contaminated materials (e.g., filter paper, personal protective equipment), and empty containers, in a designated and clearly labeled hazardous waste container.

    • Use a container that is compatible with acidic and fluorinated organic compounds.

  • Container Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful").

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials until it is collected by a licensed hazardous waste disposal company.

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1]

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

Accidental Spill Cleanup

In the event of a spill, the cleanup materials should also be treated as hazardous waste.

  • Containment:

    • Prevent the spread of the spill.

  • Cleanup:

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated hazardous waste container.[1]

    • For solutions, absorb the spill with an inert, non-combustible absorbent material and place it in the hazardous waste container.

  • Decontamination:

    • Clean the spill area thoroughly with a suitable solvent or detergent and collect the cleaning materials for disposal as hazardous waste.

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration limits for specific disposal routes, is available in the reviewed Safety Data Sheets. The primary directive is that this compound is a hazardous waste and must be disposed of through an approved waste disposal plant.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste is_contaminated Is the material contaminated with this compound? start->is_contaminated collect_waste Collect in a designated, labeled hazardous waste container is_contaminated->collect_waste Yes no_disposal Dispose of as non-hazardous waste (if applicable) is_contaminated->no_disposal No store_waste Store waste container in a secure, designated area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or a certified disposal vendor store_waste->contact_ehs provide_sds Provide Safety Data Sheet (SDS) to the disposal vendor contact_ehs->provide_sds end End: Proper Disposal by Approved Vendor provide_sds->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Guide to Handling 2,4-Difluoromandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 2,4-Difluoromandelic acid, a compound that demands careful management due to its potential hazards. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your work.

Hazard Summary: this compound is classified as a hazardous chemical that can cause skin irritation, serious eye damage, and respiratory irritation.[1][2] Ingestion may also be harmful.[3]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is crucial when handling this compound. The following PPE is recommended to prevent direct contact and inhalation:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[1] For procedures with a higher risk of splashing, a full face shield should be worn in conjunction with goggles.[2] An emergency eyewash station should be readily accessible.[2]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent skin contact.[2] Always inspect gloves for integrity before use and remove them using the proper technique to avoid contaminating your skin.

    • Lab Coat: A standard laboratory coat should be worn to protect against incidental contact.[1]

  • Respiratory Protection: While not typically required for small-scale laboratory operations with adequate engineering controls, a NIOSH-approved respirator may be necessary if dust or aerosols are generated and engineering controls are insufficient.[4]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are fundamental to preventing accidental exposure and maintaining the chemical's stability.

Engineering Controls:

  • All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

Handling Procedures:

  • Avoid generating dust.[2]

  • Wash hands thoroughly with soap and water after handling the compound.[1][3]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]

  • Remove any contaminated clothing immediately and wash it before reuse.[2]

Storage:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed to prevent moisture absorption and contamination.

  • Protect from direct sunlight.

  • Store away from incompatible materials such as strong oxidizing agents, strong bases, and amines.

Disposal Plan

As a halogenated organic acid, this compound requires disposal as hazardous waste. Improper disposal can lead to environmental contamination and potential legal liabilities.

  • Waste Collection:

    • Collect all waste containing this compound in a designated, properly labeled "Halogenated Organic Waste" container.[5]

    • Do not mix with non-halogenated waste.[6]

  • Disposal Route:

    • The waste must be disposed of through an approved hazardous waste management program.[7]

    • Do not attempt to neutralize the acid for drain disposal.[7]

    • Ensure that the disposal process complies with all local, regional, and national regulations.

Quantitative Data

ParameterValueSource
Occupational Exposure Limits (OELs)No specific limits have been established for this compound.[2][8]

Experimental Protocols

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]

Chemical Spill Response:

A prompt and appropriate response to a chemical spill is critical to containing the hazard and preventing exposure. The following workflow outlines the necessary steps.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal_reporting Disposal & Reporting alert_personnel Alert Personnel in the Area evacuate Evacuate the Immediate Area if Necessary alert_personnel->evacuate ppe Don Appropriate PPE evacuate->ppe contain_spill Contain the Spill with Inert Absorbent Material ppe->contain_spill collect_waste Carefully Collect Spilled Material into a Labeled Waste Container contain_spill->collect_waste decontaminate Decontaminate the Spill Area collect_waste->decontaminate dispose_waste Dispose of Waste via Hazardous Waste Program decontaminate->dispose_waste report_incident Report the Incident to the Lab Supervisor dispose_waste->report_incident

Caption: Workflow for handling a chemical spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.